3-Amino-1H-indazole-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-indazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHCJGVHKGTEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NN2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635947 | |
| Record name | 3-Amino-1H-indazole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137451-25-2 | |
| Record name | 3-Amino-1H-indazole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-1H-indazole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole-containing derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their versatile biological activities.[1][2] This technical guide focuses on a specific derivative, 3-Amino-1H-indazole-7-carbonitrile, providing a comprehensive overview of its structure, properties, synthesis, and potential therapeutic applications. The indazole nucleus is a bicyclic aromatic heterocycle, and its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor properties.[1][3] This document serves as a resource for researchers engaged in drug discovery and development, offering detailed experimental insights and contextualizing the compound's relevance within key biological pathways.
Core Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a pyrazole ring, with an amino group at position 3 and a nitrile group at position 7. This specific arrangement of functional groups makes it a valuable intermediate and a potential pharmacophore in its own right.
Data Presentation: Key Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1137451-25-2 | [4][5] |
| Molecular Formula | C₈H₆N₄ | [6] |
| Molecular Weight | 158.16 g/mol | [6] |
| Appearance | Pale cream to brown or pink solid (Typical for related compounds) | [7] |
| Canonical SMILES | C1=CC2=C(C(=C1)C#N)N=C(N2)N | N/A |
| InChI Key | Not readily available | N/A |
Synthesis and Experimental Protocols
The synthesis of 3-aminoindazoles frequently involves the cyclization of ortho-substituted benzonitriles with hydrazine.[1][8] This approach is particularly effective for precursors containing a good leaving group, such as fluorine or chlorine, at the ortho position to the nitrile.
General Synthesis Pathway
A common and efficient route to produce substituted 3-aminoindazoles is through the reaction of an ortho-halobenzonitrile with hydrazine hydrate.[9][10] This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.[8]
Caption: General synthesis workflow for 3-aminoindazole derivatives.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for analogous compounds.[1][8][10]
Objective: To synthesize this compound from 2-fluoro-6-cyanobenzonitrile.
Materials:
-
2-fluoro-6-cyanobenzonitrile (1 equivalent)
-
Hydrazine hydrate (3-5 equivalents)
-
n-Butanol (as solvent)
-
Standard laboratory glassware for reflux reaction
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-cyanobenzonitrile (1 eq.) in n-butanol.
-
Addition of Reagent: Add hydrazine hydrate (3-5 eq.) to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 117°C for n-butanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Isolation: The resulting crude residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product, this compound.
Biological Activity and Therapeutic Potential
The 3-aminoindazole scaffold is a key structural motif in many biologically active compounds, particularly in oncology.[2][10] Derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Role as Kinase Inhibitors
Many 3-aminoindazole derivatives function as ATP-competitive inhibitors of protein kinases.[2] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. This mechanism is central to the action of several approved anti-cancer drugs.[1] For instance, compounds with this scaffold have shown potent inhibitory activity against kinases such as:
-
Anaplastic Lymphoma Kinase (ALK)[2]
-
Fibroblast Growth Factor Receptor 1 (FGFR1)[2]
-
Bcr-Abl[2]
-
Extracellular signal-regulated kinases (ERK1/2)[2]
The antiproliferative activity of these compounds often leads to a block in the cell cycle, inhibiting the growth of cancer cell lines.[11]
Illustrative Signaling Pathway Inhibition
The diagram below illustrates the general mechanism by which a 3-aminoindazole-based kinase inhibitor can interrupt a cancer-related signaling pathway, such as one driven by a receptor tyrosine kinase (RTK).
Caption: A 3-aminoindazole derivative blocking an RTK signaling pathway.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug developers. Its structure is rooted in the pharmacologically validated 3-aminoindazole scaffold, suggesting a high potential for biological activity. The synthetic accessibility via established chemical routes further enhances its appeal as a building block for creating novel, potent, and selective therapeutic agents, particularly in the realm of kinase inhibition for oncology. Further investigation into its specific biological targets and optimization of its structure could lead to the development of next-generation therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. parchem.com [parchem.com]
- 5. 1137451-25-2|this compound|BLD Pharm [bldpharm.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 3-Amino-1H-indazole, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 3-amino-1H-indazole derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Amino-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role in drug discovery.[1][2] Among its many variations, the 3-amino-1H-indazole moiety has emerged as a particularly effective hinge-binding fragment for protein kinase inhibitors, making it a cornerstone for the development of novel therapeutics, especially in oncology.[3][4] These derivatives have demonstrated a wide spectrum of biological activities, primarily as potent inhibitors of key signaling pathways that are frequently dysregulated in cancer.[1] This technical guide provides a comprehensive overview of the biological activities of 3-amino-1H-indazole derivatives, focusing on their anticancer properties. It includes a summary of quantitative data, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows involved.
Biological Activity and Therapeutic Potential
The therapeutic potential of 3-amino-1H-indazole derivatives stems from their ability to target and inhibit various protein kinases and cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[1][5] Several compounds incorporating this scaffold have been approved for cancer treatment, including Axitinib, a VEGFR and PDGFR inhibitor, highlighting the clinical significance of this chemical class.[2]
Anticancer Activity
Derivatives of 3-amino-1H-indazole exhibit potent antiproliferative activity against a wide range of human cancer cell lines.[4][6] Their mechanism of action often involves the induction of programmed cell death (apoptosis) and cell cycle arrest.[2][7] For instance, certain derivatives have been shown to cause a block in the G0-G1 or G2/M phase of the cell cycle and trigger apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[2][6][7]
Kinase Inhibition
The 3-amino-1H-indazole structure is an effective "hinge-binder," enabling it to fit into the ATP-binding pocket of various protein kinases and disrupt their function.[3][8] This has led to the development of potent inhibitors for several key oncogenic kinases:
-
BCR-ABL: These derivatives are effective against chronic myeloid leukemia (CML), including imatinib-resistant strains with the T315I "gatekeeper" mutation.[9][10]
-
VEGFR/PDGFR: Inhibition of these receptor tyrosine kinases (RTKs) blocks angiogenesis, a critical process for tumor growth.[2][8]
-
FGFR: Derivatives have shown potent inhibition of Fibroblast Growth Factor Receptors, which are implicated in various cancers.[5][11]
-
Other Kinases: The scaffold has been used to develop inhibitors for a broad range of other kinases, including FLT3, c-Kit, and members of the PI3K/AKT/mTOR pathway.[1][8][10]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative 3-amino-1H-indazole derivatives from various studies.
Table 1: Antiproliferative Activity of 3-Amino-1H-Indazole Derivatives Against Human Cancer Cell Lines
| Compound | A549 (Lung) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Hep-G2 (Hepatoma) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | 4T1 (Mouse Breast) IC₅₀ (µM) | Ref |
| 2f | 1.15 | - | - | 0.80 | 0.34 | 0.94 | 0.23 | [2] |
| 6o | >40 | 5.15 | 32.54 | 28.32 | - | - | - | [4][7] |
| 5a | 4.66 | 9.32 | 15.48 | 12.67 | - | - | - | [4] |
| 5k | 10.11 | 22.14 | 12.33 | 3.32 | - | - | - | [4] |
| 6a | 8.21 | 5.19 | 6.12 | 5.62 | - | - | - | [4] |
| AKE-72 (5) | - | GI₅₀ < 0.01 | - | - | - | - | - | [9][10] |
IC₅₀: 50% inhibitory concentration. GI₅₀: 50% growth inhibition. "-" indicates data not available.
Table 2: Kinase Inhibition Profile of Selected 3-Amino-1H-Indazole Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | % Inhibition @ 50 nM | Ref |
| AKE-72 (5) | BCR-ABL (WT) | < 0.5 | - | [9][10] |
| AKE-72 (5) | BCR-ABL (T315I) | 9 | - | [9][10] |
| AKE-72 (5) | c-Kit | - | 99.3 | [10] |
| AKE-72 (5) | VEGFR2 | - | 99.1 | [10] |
| AKE-72 (5) | FLT3 | - | 98.7 | [10] |
| AKE-72 (5) | PDGFRβ | - | 98.6 | [10] |
| AKE-72 (5) | FGFR1 | - | 83.9 | [10] |
| Compound 27a | FGFR1 | < 4.1 | - | [11] |
| Compound 27a | FGFR2 | 2.0 | - | [11] |
| Compound 99 | FGFR1 | 2.9 | - | [5] |
IC₅₀: 50% inhibitory concentration. "-" indicates data not available.
Signaling Pathways and Mechanisms of Action
3-Amino-1H-indazole derivatives exert their biological effects by modulating critical cellular signaling pathways. Diagrams generated using Graphviz illustrate these mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: An In-depth Guide to the Discovery and History of 3-Aminoindazoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindazole core, a seemingly simple bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry. Its journey from a chemical curiosity to a privileged scaffold in modern drug discovery is a testament to the blend of serendipity, systematic investigation, and rational design that drives pharmaceutical innovation. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of 3-aminoindazoles, offering insights into their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential.
A Historical Perspective: From Synthesis to Biological Awakening
The story of the indazole ring system begins in the late 19th century. In 1883, the eminent chemist Emil Fischer, renowned for his work on sugars and purines, first reported the synthesis of indazole derivatives.[1][2][3][4] These early syntheses were primarily of academic interest, and for several decades, the biological potential of this heterocyclic system remained largely unexplored.
It wasn't until the mid-20th century that the therapeutic possibilities of indazole derivatives began to be recognized. A US patent filed in the early 1960s described 3-aminoindazole derivatives with central nervous system activity, highlighting their potential as muscle relaxants, analgesics, antipyretics, and mild tranquilizers.[5] This marked a pivotal moment, shifting the perception of 3-aminoindazoles from mere chemical entities to potential therapeutic agents. A 1987 study further elaborated on the anti-inflammatory effects of various 1- or 3-(substituted 3-amino)indazoles, laying the groundwork for future investigations into their anti-inflammatory properties.[6][7]
The late 20th and early 21st centuries witnessed an explosion of interest in 3-aminoindazoles, driven by the burgeoning field of kinase-targeted cancer therapy. Researchers discovered that the 3-aminoindazole scaffold could serve as an effective "hinge-binder" for protein kinases, mimicking the adenine moiety of ATP to potently and often selectively inhibit their activity. This discovery propelled the 3-aminoindazole core into the limelight of oncology drug discovery, where it remains a prominent player today.
The 3-Aminoindazole Scaffold in Action: Key Therapeutic Applications
The versatility of the 3-aminoindazole scaffold is evident in the diverse range of biological targets it has been shown to modulate. The following sections delve into the most significant therapeutic applications, supported by quantitative data and mechanistic insights.
Kinase Inhibition: A Cornerstone of Cancer Therapy
The ability of the 3-aminoindazole moiety to form key hydrogen bonds with the hinge region of the ATP binding site of protein kinases has made it a highly sought-after scaffold in the design of kinase inhibitors. This has led to the development of numerous potent and selective inhibitors targeting a variety of kinases implicated in cancer and other diseases.
Key Examples of 3-Aminoindazole-Based Kinase Inhibitors:
-
Entrectinib (RXDX-101): A potent inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK.[8][9][10][11][12] Entrectinib has demonstrated significant antitumor activity in patients with tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions and has shown the ability to cross the blood-brain barrier, making it effective against CNS metastases.[8]
-
c-Met Inhibitors: Several 3-aminoindazole derivatives have been developed as potent inhibitors of the c-Met tyrosine kinase, a key driver of tumor growth and metastasis in various cancers.[13]
-
FLT3, PDGFRα, and Kit Inhibitors: The 3-aminoindazole scaffold has been successfully employed to develop inhibitors of these receptor tyrosine kinases, which are often dysregulated in hematological malignancies and other cancers.[14]
Table 1: Selected 3-Aminoindazole-Based Kinase Inhibitors and their Biological Activity
| Compound/Drug Name | Target Kinase(s) | IC50 / EC50 (nM) | Cell Line / Assay Conditions | Reference(s) |
| Entrectinib (RXDX-101) | TRKA | < 2 | In vivo models | [9] |
| TRKB | < 2 | In vivo models | [9] | |
| TRKC | < 2 | In vivo models | [9] | |
| ROS1 | < 2 | In vivo models | [9] | |
| ALK | 12 | Enzyme inhibition assay | [15] | |
| Compound 28a | c-Met | 1.8 | Enzymatic assay | [13] |
| 180 | EBC-1 cellular assay | [13] |
Signaling Pathway Visualization:
The following diagram illustrates the general mechanism of action of 3-aminoindazole-based kinase inhibitors at the ATP-binding site.
Caption: General mechanism of competitive kinase inhibition by 3-aminoindazoles.
Anti-inflammatory Activity
Long before their widespread use as kinase inhibitors, 3-aminoindazoles were recognized for their anti-inflammatory properties.[6][7] While the exact mechanisms for many early compounds were not fully elucidated, modern research suggests that their anti-inflammatory effects can be mediated through the inhibition of key inflammatory signaling pathways, including those involving cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Selected 3-Aminoindazole Derivatives
| Compound | Assay | Endpoint | Activity | Reference(s) |
| Various 1- or 3-substituted 3-aminoindazoles | Carrageenan-induced paw edema in rats | Inhibition of edema | Active | [6][7] |
Further research is warranted to fully characterize the anti-inflammatory potential of this compound class and to identify specific molecular targets beyond kinases.
Microtubule-Targeting Agents
Emerging evidence suggests that certain 3-aminoindazole derivatives can function as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly.[16] This mechanism is a well-established strategy in cancer chemotherapy, as it interferes with cell division and induces apoptosis in rapidly proliferating cancer cells. The development of 3-aminoindazoles as microtubule disruptors represents a promising and relatively underexplored avenue for this versatile scaffold.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key 3-aminoindazole intermediate and for a common in vitro assay used to evaluate the biological activity of these compounds.
Synthesis of 3-Amino-6-bromoindazole
This protocol describes a common method for the synthesis of 3-amino-6-bromoindazole, a versatile intermediate for the preparation of a wide range of derivatives.
Workflow Diagram:
Caption: Synthetic workflow for 3-amino-5-bromoindazole.
Materials:
-
4-Bromo-2-cyanoaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride (SnCl₂)
-
Deionized water
-
Ice bath
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 4-bromo-2-cyanoaniline in concentrated hydrochloric acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature at 0°C to form the diazo compound.[17]
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the diazonium salt solution to the stannous chloride solution at 0°C.
-
Stir the reaction mixture at 0°C for the specified time.
-
Work up the reaction mixture by neutralization and filtration or extraction to isolate the 3-amino-5-bromoindazole product.[17]
Note: This is a generalized procedure. Specific reaction times, concentrations, and workup procedures may vary and should be optimized.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of a 3-aminoindazole compound against a specific protein kinase.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP), potentially radiolabeled (e.g., [γ-³²P]ATP)
-
3-Aminoindazole inhibitor compound at various concentrations
-
Kinase reaction buffer
-
96-well plates
-
Incubator
-
Detection system (e.g., scintillation counter, plate reader)
Procedure:
-
Prepare serial dilutions of the 3-aminoindazole inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the purified kinase and the inhibitor dilutions.
-
Pre-incubate the kinase and inhibitor for a specified time at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Quantify the amount of substrate phosphorylation. If using radiolabeled ATP, this can be done by measuring the incorporation of ³²P into the substrate.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.[18][19][20][21][22]
Cell Proliferation (MTT) Assay
This protocol describes the use of the MTT assay to assess the cytotoxic or anti-proliferative effects of 3-aminoindazole compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-Aminoindazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the 3-aminoindazole compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[23][24][25][26]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the GI50 or IC50 value.[23][24][25][26]
Future Directions and Conclusion
The journey of 3-aminoindazoles in medicinal chemistry is far from over. While their role as kinase inhibitors is well-established, there is ample room for exploration in other therapeutic areas. The development of more selective and potent inhibitors for a wider range of kinases, including those resistant to current therapies, remains an active area of research. Furthermore, a deeper investigation into their anti-inflammatory and microtubule-targeting properties could unveil new therapeutic opportunities.
The 3-aminoindazole scaffold exemplifies the power of a privileged structure in drug discovery. Its simple yet versatile nature has allowed medicinal chemists to create a diverse array of bioactive molecules. As our understanding of disease biology continues to grow, it is certain that this remarkable heterocyclic core will continue to be a source of inspiration for the development of new and innovative medicines.
References
- 1. scispace.com [scispace.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. US3133081A - J-aminoindazole derivatives - Google Patents [patents.google.com]
- 6. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. STARTRK: Phase I/II Study of Entrectinib in Children and Young Adults with Aggressive Solid or Brain Tumors | St. Jude Care & Treatment [stjude.org]
- 12. UCSD Solid Tumor Trial → Entrectinib (Rxdx-101) in Children and Adolescents With Locally Advanced Or Metastatic Solid Or Primary CNS Tumors And/Or Who Have No Satisfactory Treatment Options [clinicaltrials.ucsd.edu]
- 13. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prepchem.com [prepchem.com]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. atcc.org [atcc.org]
- 26. researchgate.net [researchgate.net]
The 3-Amino-1H-indazole-7-carbonitrile Scaffold: A Technical Guide for Modern Drug Discovery
Abstract: The 3-amino-1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its role as a versatile hinge-binding motif in a multitude of kinase inhibitors.[1] This technical guide focuses on the 3-amino-1H-indazole-7-carbonitrile derivative, a promising yet underexplored scaffold for the development of novel therapeutics. We will provide an in-depth overview of its synthesis, survey the biological activities of closely related analogues to highlight its potential, and present detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapies.
Introduction: A Privileged Scaffold for Kinase Inhibition
Nitrogen-containing heterocyclic compounds are foundational to the development of numerous commercially successful drugs.[2][3] Among these, the indazole nucleus has garnered significant attention due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[2][4] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical relevance.[2]
The 3-aminoindazole moiety, in particular, is recognized as a highly effective "hinge-binding" fragment in the design of kinase inhibitors.[4] This structural motif can form critical hydrogen bond interactions with the backbone of the kinase hinge region in the ATP-binding site, a feature exploited in the development of potent and selective inhibitors for oncogenic kinases like VEGFR2, Bcr-Abl, and c-Met.[1][5]
The this compound scaffold offers two primary vectors for synthetic elaboration: the 3-amino group and the 7-carbonitrile group. The amino group can be readily acylated or otherwise modified, while the nitrile provides a handle for conversion into other functional groups or for use in cycloaddition reactions. This synthetic tractability makes it a valuable precursor for the construction of diverse compound libraries for biological screening.
Synthesis of the this compound Core
The most direct and widely adopted method for synthesizing 3-aminoindazoles is the reaction of an ortho-halobenzonitrile with hydrazine.[2] This process involves an initial nucleophilic aromatic substitution (SNAr) of the halide by hydrazine, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon.
General Synthetic Protocol
A plausible and efficient synthesis of the this compound core is detailed below, starting from the readily accessible 2-chloro-6-cyanobenzonitrile.
Reaction Scheme:
Materials:
-
2-chloro-6-cyanobenzonitrile
-
Hydrazine monohydrate (64-65%)
-
n-Butanol or 2-Methoxyethanol
-
Diatomaceous earth
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-cyanobenzonitrile (1.0 eq).
-
Solvent and Reagent Addition: Add n-butanol (approx. 5-10 mL per gram of starting material). To this suspension, add hydrazine monohydrate (3.0-5.0 eq) dropwise at room temperature.
-
Reaction Conditions: Place the flask under an inert atmosphere (Argon or Nitrogen). Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Isolation: Concentrate the mixture under reduced pressure to remove the solvent. Add water to the residue and stir vigorously. Collect the resulting solid by vacuum filtration, washing thoroughly with cold water and then sparingly with a cold non-polar solvent like hexanes to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Applications in Drug Discovery
While specific biological data for the this compound scaffold is not extensively published, the broader 3-aminoindazole class serves as a powerful proxy to demonstrate its immense potential. Derivatives of this core have yielded highly potent inhibitors against a range of therapeutically important protein kinases.
Role as a Kinase Hinge-Binder
The 3-aminoindazole scaffold functions as a bioisostere for adenine, enabling it to form one or two hydrogen bonds with the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, providing a solid foundation for achieving high affinity. The remainder of the molecule can then be elaborated to occupy adjacent hydrophobic pockets and interact with other key residues, thereby dictating the inhibitor's potency and selectivity profile.
Biological Targets and Quantitative Data of Analogous Scaffolds
The following tables summarize the inhibitory activities of compounds built upon the 3-aminoindazole core, illustrating the scaffold's effectiveness against various kinase targets.
Table 1: Bcr-Abl Kinase Inhibition by 3-Aminoindazole Analogues
| Compound Name/ID | Target Kinase | IC₅₀ / EC₅₀ | Cell Line | Reference |
|---|---|---|---|---|
| Compound 89 | Bcr-Abl (Wild-Type) | 14 nM | - | [3] |
| Bcr-Abl (T315I Mutant) | 450 nM | - | [3] | |
| K562 (Cellular) | 6.50 µM | K562 | [3] | |
| AKE-72 * | Bcr-Abl (Wild-Type) | < 0.5 nM | - | [6] |
| Bcr-Abl (T315I Mutant) | 9 nM | - | [6] | |
| K562 (Cellular GI₅₀) | < 10 nM | K562 | [6] |
*Note: AKE-72 is a 3-amino-1H-indazol-4-yl derivative.
Table 2: Inhibition of Other Clinically Relevant Kinases by 3-Aminoindazole Analogues
| Compound Name/ID | Target Kinase | IC₅₀ / EC₅₀ | Cell Line | Reference |
|---|---|---|---|---|
| Entrectinib | ALK | 12 nM | - | [3] |
| Compound 28a | c-Met | 1.8 nM | - | [7] |
| EBC-1 (Cellular) | 180 nM | EBC-1 | [7] | |
| Compound 4 | FLT3 | 1 nM | Ba/F3 | [5] |
| PDGFRα (T674M) | 4 nM | Ba/F3 | [5] |
| Compound 30l | PAK1 | 9.8 nM | - |[8] |
Key Signaling Pathways
Many of the kinases targeted by 3-aminoindazole inhibitors, such as ALK and c-Met, are Receptor Tyrosine Kinases (RTKs). Aberrant activation of RTKs can drive oncogenesis through downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. A drug molecule based on the this compound scaffold could potentially inhibit these pathways.
Experimental Methodologies
General Drug Discovery Workflow
The development of a novel inhibitor from the this compound scaffold follows a structured workflow, from initial synthesis and screening to lead optimization and preclinical evaluation.
In Vitro Kinase Inhibition Assay Protocol (Luminescent-Based)
This protocol describes a general method to determine the IC₅₀ of a test compound against a target protein kinase using a luminescent ATP detection assay (e.g., ADP-Glo™).
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
Test compounds (solubilized in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in kinase buffer. Add this mix (e.g., 5 µL) to each well.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer at a concentration close to its Kₘ for the target enzyme. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a specified period (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects kinase activity.
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Cell Proliferation (MTT) Assay Protocol
This protocol measures the cytotoxic or cytostatic effects of test compounds on cancer cell lines.[4]
Materials:
-
Human cancer cell line (e.g., K562, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile, clear 96-well cell culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine the cell density. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (DMSO only).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion
The this compound scaffold represents a synthetically accessible and highly promising core for the development of novel targeted therapies, particularly kinase inhibitors. While direct biological data for this specific isomer remains to be broadly explored, the extensive success of its analogues against a wide array of high-value oncology and immunology targets provides a strong rationale for its investigation. The functional handles at the 3- and 7-positions offer rich opportunities for chemical diversification and property optimization. The protocols and data presented in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this versatile scaffold.
References
- 1. 3-Amino-1H-indazole-4-carbonitrile|High-Purity [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 3-Aminoindazoles: A Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a diverse array of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aminoindazole analogues, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows, this document aims to accelerate the rational design of next-generation 3-aminoindazole-based drugs.
Quantitative Structure-Activity Relationship (SAR) Data
The potency and selectivity of 3-aminoindazole analogues are profoundly influenced by the nature and position of substituents on the indazole core and the appended functionalities. The following tables summarize the quantitative SAR data for various classes of 3-aminoindazole derivatives, highlighting their inhibitory activities against different biological targets.
Table 1: Kinase Inhibitory Activity of 3-Aminoindazole Analogues
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Key Structural Features & SAR Insights | Reference(s) |
| Entrectinib (2) | ALK, ROS1, pan-TRKs | ALK: 12 | Potent inhibitor with a 3-aminoindazole core. Optimization of an initial hit (compound 1) led to this orally available drug that can cross the blood-brain barrier. | [1][2] |
| Compound 7v | FGFR4, FGFR4V550L, FGFR4V550M | Nanomolar activity | A covalent inhibitor designed to overcome resistance from gatekeeper mutations in FGFR4. Sparing against FGFR1/2/3 demonstrates selectivity. | [3] |
| Compound 28a | c-Met | 1.8 | A highly potent c-Met inhibitor identified from a series of 3-aminoindazole-based compounds. Displayed good selectivity against a panel of 14 other receptor tyrosine kinases. | [4] |
| 3-amino-1H-indazol-6-yl-benzamides (e.g., 4, 11) | FLT3, c-Kit, PDGFRα (T674M mutant) | Single-digit nanomolar EC50s | Designed as "DFG-out" conformation binders. The 3-aminoindazole moiety acts as a hinge-binding fragment. | [5] |
| 1H-indazol-3-amine derivatives (e.g., 99) | FGFR1 | 2.9 | Optimization of a lead compound (98) revealed that an N-ethylpiperazine group was crucial for both enzymatic and cellular activity. | [2] |
| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogues | HIF-1α | YC-1: Potent | SAR studies on YC-1 analogues indicated that the indazole core is generally superior to benzoimidazole and imidazopyridine for HIF-1 inhibitory activity. Substitutions at various positions significantly impact potency. | [6] |
Table 2: Antiproliferative and Other Biological Activities
| Compound/Scaffold | Cell Line(s) / Assay | IC50 / Activity | Key Structural Features & SAR Insights | Reference(s) |
| Compound 2f (Indazole derivative) | Various cancer cell lines (e.g., 4T1) | 0.23–1.15 µM | Demonstrated potent growth inhibitory activity and induced apoptosis. The specific substitutions on the indazole ring are critical for its anticancer effects. | [7] |
| Indazole-3-carboxamide 12d | Calcium influx assay (mast cells) | Sub-µM IC50 | The regiochemistry of the amide linker at the 3-position is critical for activity as a CRAC channel blocker. The reverse amide isomer was inactive. | [8] |
| 6-(1H-pyrazol-4-yl)-1H-indazole (8) | MDCK (Influenza virus), Cancer cell lines | IC50: 4-14 µM | Showed antiviral and antiproliferative activities but also exhibited significant in vivo toxicity. | [9] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments frequently employed in the evaluation of 3-aminoindazole analogues.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[10][11]
Objective: To quantify the potency of a 3-aminoindazole analogue in inhibiting the enzymatic activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA
-
Test compound (3-aminoindazole analogue) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, HTRF®)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a microplate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.
-
Stop the reaction using an appropriate stop solution (e.g., EDTA for ATP-dependent kinases).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Proliferation/Viability Assay
This protocol describes a common method to assess the effect of a 3-aminoindazole analogue on the proliferation and viability of cancer cell lines.[12][13][14][15]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50) or reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (3-aminoindazole analogue) dissolved in DMSO
-
Cell viability reagent (e.g., MTT, MTS, resazurin, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate for the time recommended by the manufacturer.
-
Measure the absorbance or fluorescence/luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for a deeper understanding of the SAR of 3-aminoindazole analogues. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds and a typical drug discovery workflow.
FGF19/FGFR4 Signaling Pathway in Hepatocellular Carcinoma
Aberrant activation of the FGF19/FGFR4 signaling pathway is a known oncogenic driver in hepatocellular carcinoma (HCC).[3] 3-Aminoindazole derivatives have been developed as potent inhibitors of FGFR4.
Caption: FGF19/FGFR4 signaling cascade and the point of inhibition by 3-aminoindazole analogues.
General Kinase Inhibitor Discovery Workflow
The discovery of novel 3-aminoindazole-based kinase inhibitors typically follows a structured workflow, from initial screening to in vivo evaluation.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Logical Relationship of SAR in 3-Aminoindazoles
The structure-activity relationship of 3-aminoindazoles can be conceptualized as a logical flow where modifications to different parts of the molecule influence its biological activity.
Caption: Logical flow of how molecular structure influences the biological activity of 3-aminoindazoles.
Conclusion
The 3-aminoindazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive SAR data accumulated over the years provides a robust framework for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. This technical guide, by consolidating quantitative data, providing detailed experimental protocols, and visualizing key concepts, aims to empower researchers in their quest to develop the next generation of 3-aminoindazole-based medicines. The versatility of this scaffold suggests that its full therapeutic potential is yet to be completely unlocked, promising exciting future discoveries in various disease areas.
References
- 1. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Pharmacological Profile of 3-Aminoindazoles: A Technical Guide for Drug Discovery Professionals
Disclaimer: This technical guide provides a comprehensive overview of the pharmacological profile of the 3-aminoindazole scaffold. It is important to note that specific data for 3-Amino-1H-indazole-7-carbonitrile is not extensively available in the public domain. Therefore, this document synthesizes information from studies on structurally related 3-aminoindazole derivatives to provide insights into the potential properties and activities of this class of compounds. The information presented herein is intended for research and drug development professionals.
Introduction
The 3-aminoindazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this heterocyclic system have been extensively investigated, revealing a broad spectrum of pharmacological effects, most notably as potent kinase inhibitors and anticancer agents.[2][3][4] The 3-amino group plays a crucial role in forming key hydrogen bond interactions with the hinge region of many protein kinases, a feature that has been exploited in the design of numerous targeted therapies.[3] This guide will delve into the known pharmacological aspects of the 3-aminoindazole class, including their mechanism of action, biological activities, and general experimental protocols employed in their evaluation.
Mechanism of Action and Molecular Targets
The primary mechanism of action for many biologically active 3-aminoindazole derivatives is the inhibition of protein kinases.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The 3-amino group is a key pharmacophore, typically forming one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the kinase hinge region.[3] This interaction is critical for the potent and often selective inhibition of these enzymes.
Key Molecular Targets:
Derivatives of the 3-aminoindazole scaffold have been shown to inhibit a variety of protein kinases, including but not limited to:
-
Tyrosine Kinases:
-
Serine/Threonine Kinases:
The specific kinase selectivity profile is determined by the nature and position of substituents on the indazole ring.[3]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of representative 3-aminoindazole derivatives from various studies. It is crucial to note that these are examples from the broader class of compounds and not specific to this compound.
Table 1: Kinase Inhibitory Activity of Selected 3-Aminoindazole Derivatives
| Compound Reference | Target Kinase | IC50 / EC50 (nM) | Assay Type |
| Compound 4[3] | FLT3 | Single-digit nM (EC50) | Cell-based |
| Compound 11[3] | PDGFRα T674M | Single-digit nM (EC50) | Cell-based |
| Compound 11[3] | c-Kit | Single-digit nM (EC50) | Cell-based |
| Compound 89[2] | Bcr-AblWT | 14 | Biochemical |
| Compound 89[2] | Bcr-AblT315I | 450 | Biochemical |
| AKE-72 (Compound 5)[5] | BCR-ABLWT | < 0.5 | Biochemical |
| AKE-72 (Compound 5)[5] | BCR-ABLT315I | 9 | Biochemical |
| Compound 13o[6] | Pim-1 | Potent Inhibition | Biochemical |
Table 2: Antiproliferative Activity of Selected 3-Aminoindazole Derivatives
| Compound Reference | Cell Line | GI50 / IC50 (µM) | Cancer Type |
| Compound 1c[8] | Colon Cancer Cell Lines | 0.041 - 33.6 (GI50) | Colon Cancer |
| Compound 1c[8] | Melanoma Cell Lines | Effective Inhibition (GI50) | Melanoma |
| Compound 2f[4] | 4T1 | 0.23 - 1.15 (IC50) | Breast Cancer |
| Compound 6o[9] | K562 | 5.15 (IC50) | Chronic Myeloid Leukemia |
| AKE-72 (Compound 5)[5] | K-562 | < 0.01 (GI50) | Chronic Myeloid Leukemia |
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of novel 3-aminoindazole derivatives. Below are generalized methodologies for key assays typically employed in their pharmacological profiling.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme.
General Procedure:
-
Reagents and Materials: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP, assay buffer, detection reagent (e.g., ADP-Glo™, HTRF®).
-
Assay Plate Preparation: Add test compounds at various concentrations to a 384-well plate.
-
Enzyme and Substrate Addition: Add the kinase and its substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
General Procedure:
-
Cell Culture: Culture cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.[10]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a common signaling pathway targeted by 3-aminoindazoles and a typical experimental workflow for their evaluation.
Caption: Simplified RTK signaling pathway targeted by 3-aminoindazole kinase inhibitors.
Caption: Typical experimental workflow for the evaluation of 3-aminoindazole derivatives.
Pharmacokinetic and Toxicological Profile
The pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological properties of 3-aminoindazole derivatives are highly dependent on their specific substitution patterns. Generally, the indazole core is metabolically stable, but substituents can be sites of metabolic modification.
As indicated by safety data sheets for this compound and related compounds, the toxicological properties have not been thoroughly investigated.[11] Standard preclinical toxicology studies would be required to assess the safety profile of any new chemical entity from this class.
Conclusion
The 3-aminoindazole scaffold represents a valuable starting point for the design of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. The well-defined interaction of the 3-amino group with the kinase hinge region provides a strong foundation for structure-based drug design. While specific pharmacological data for this compound is limited, the extensive research on related analogues suggests that this compound class holds significant promise for the development of targeted therapies. Further investigation into the specific biological activities, pharmacokinetic properties, and safety profile of individual derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Tautomeric Forms of 3-Amino-1H-indazole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Amino-1H-indazole-7-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. As with many nitrogen-containing heterocycles, its biological activity, physicochemical properties, and interaction with molecular targets are intrinsically linked to its tautomeric state. This technical guide provides a comprehensive analysis of the potential tautomeric forms of this compound. While direct experimental data for this specific molecule is limited, this document synthesizes established principles of 3-aminoindazole chemistry, computational modeling, and spectroscopic techniques to offer a robust predictive framework for its tautomeric behavior. It includes detailed experimental and computational protocols for researchers seeking to characterize this and similar systems.
Introduction to Tautomerism in 3-Aminoindazoles
The indazole core is subject to annular prototropic tautomerism, typically involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For the parent indazole, the 1H- and 2H-tautomers are the most common, with the 1H-indazole being thermodynamically more stable due to its benzenoid aromatic system.
The introduction of an amino group at the 3-position introduces a third potential tautomeric form: an imino tautomer. Therefore, this compound can be expected to exist in a dynamic equilibrium between three primary tautomeric forms:
-
1H-amino tautomer (this compound)
-
2H-amino tautomer (3-Amino-2H-indazole-7-carbonitrile)
-
3H-imino tautomer (3-Imino-2,3-dihydro-1H-indazole-7-carbonitrile)
Understanding the predominant tautomeric form in different environments (e.g., solid state vs. solution, polar vs. non-polar solvents) is critical for rational drug design, as each tautomer presents a unique profile of hydrogen bond donors and acceptors, dipole moment, and surface electrostatics.
Potential Tautomeric Forms and Relative Stability
The equilibrium between the tautomers is influenced by the electronic effects of substituents and the surrounding medium. The 7-carbonitrile group is an electron-withdrawing group, which can influence the electron density distribution in the indazole ring and the relative acidity of the N-H protons.
Based on extensive studies of related heterocyclic systems, the amino forms are generally more stable than the imino form.[1] Among the amino forms, the 1H-tautomer, which preserves the benzenoid character of the fused benzene ring, is predicted to be the most stable tautomer in both the gas phase and in solution.[2][3] The 2H-tautomer possesses a less stable quinonoid-like structure.
References
- 1. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Ascendancy of 3-Amino-1H-indazole-7-carbonitrile: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics is often accelerated by the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affinity. Among these, the indazole nucleus has emerged as a cornerstone in drug design, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses on a particularly potent variant: the 3-amino-1H-indazole-7-carbonitrile core. Its unique combination of a versatile hinge-binding 3-aminoindazole group and synthetically tractable functional groups makes it an exceptionally valuable starting point for the development of targeted therapies, particularly in oncology.[3]
The Privileged Nature of the 3-Aminoindazole Core
The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and is found in numerous clinically successful drugs.[1] The 3-amino-1H-indazole moiety is especially significant in the field of kinase inhibition. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The 3-amino group and the adjacent ring nitrogen of the indazole core form a bidentate hydrogen bond donor-acceptor pair that mimics the adenine portion of ATP. This allows it to act as a highly effective "hinge-binder," anchoring the inhibitor molecule into the ATP-binding cleft of a wide range of kinases.[3][4] This fundamental interaction provides a robust foundation for achieving high potency. The nitrile group at the 7-position, along with other positions on the benzene ring, provides crucial vectors for synthetic elaboration, allowing chemists to fine-tune the molecule's properties to achieve selectivity and desired pharmacokinetic profiles.[3]
Synthesis of the this compound Scaffold
The construction of the 3-aminoindazole core is synthetically accessible. A common and efficient method involves the cyclization of an ortho-halobenzonitrile derivative with hydrazine. This reaction is often robust and high-yielding, making the scaffold readily available for library synthesis and lead optimization.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-Amino-1H-indazole-4-carbonitrile
This protocol, adapted from a known synthesis of a regioisomer, illustrates the core chemical transformation for creating the 3-aminoindazole-carbonitrile scaffold.[5]
-
Reaction Setup: Dissolve the starting material, 3-fluorophthalonitrile (1 equivalent, e.g., 34.2 mmol), in a suitable solvent such as ethanol (e.g., 80 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagent: Add hydrazine monohydrate (3 equivalents, e.g., 103 mmol) to the solution.
-
Cyclization: Heat the reaction mixture to 70°C (or reflux temperature of the solvent) and maintain for several hours (e.g., overnight) until the reaction is complete, as monitored by an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction and Purification: Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with water and/or brine, and then extract the aqueous layer again with the organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and evaporate the solvent under vacuum to yield the crude product.
-
Final Product: The resulting solid, 3-amino-1H-indazole-4-carbonitrile, can be further purified by recrystallization or column chromatography if necessary.[5]
Application in Kinase Inhibition
Derivatives of the 3-aminoindazole scaffold have demonstrated potent inhibitory activity against a wide array of protein kinases implicated in cancer and other diseases. The core's ability to bind the kinase hinge region is fundamental to its success.
A key strategy in modern kinase inhibitor design is to target the inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif of the activation loop is flipped.[6] This approach can lead to higher selectivity and provides a mechanism to overcome resistance mutations, such as the "gatekeeper" T315I mutation in Bcr-Abl.[2][6][7] The 3-aminoindazole scaffold has been successfully incorporated into Type II inhibitors that stabilize this DFG-out conformation.[6]
Caption: Binding mode of a 3-aminoindazole inhibitor in a kinase ATP pocket.
Quantitative Biological Activity Data
The versatility of the 3-amino-1H-indazole scaffold is evident in the potent activity of its derivatives against numerous kinases and cancer cell lines.
| Compound Class/Example | Target(s) | Activity Type | Value(s) | Reference(s) |
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα-T674M | EC50 | Single-digit nM | [6] |
| Entrectinib (3-aminoindazole derivative) | Anaplastic Lymphoma Kinase (ALK) | IC50 | 12 nM | [2] |
| 1H-indazol-3-amine Derivative 89 | Bcr-Abl (wild-type) | IC50 | 0.014 µM | [2] |
| 1H-indazol-3-amine Derivative 89 | Bcr-Abl (T315I mutant) | IC50 | 0.45 µM | [2] |
| 1H-indazol-3-amine Derivative 89 | K562 leukemia cells | IC50 | 6.50 µM | [2] |
| 1H-indazol-3-amine Derivative 99 | Fibroblast Growth Factor Receptor 1 (FGFR1) | IC50 (enzyme) | 2.9 nM | [2] |
| 1H-indazol-3-amine Derivative 99 | Cancer cell line | IC50 (cellular) | 40.5 nM | [2] |
| AKE-72 (diarylamide 3-aminoindazole) | BCR-ABL (wild-type) | IC50 | < 0.5 nM | [7] |
| AKE-72 (diarylamide 3-aminoindazole) | BCR-ABL (T315I mutant) | IC50 | 9 nM | [7] |
| 1H-indazole-3-carboxamide 30l | p21-activated kinase 1 (PAK1) | IC50 | 9.8 nM | [8] |
| 1H-indazole-3-amine Derivative 6o | K562 (leukemia) cells | IC50 | 5.15 µM | [9] |
| 1H-indazole-3-amine Derivative 6o | HEK-293 (normal) cells | IC50 | 33.2 µM | [9] |
Key Experimental Methodologies
The evaluation of novel compounds based on the this compound scaffold involves a standard cascade of biochemical and cellular assays.
Caption: A typical drug discovery workflow for indazole-based inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents: Prepare assay buffer, recombinant kinase enzyme, substrate (peptide or protein), and ATP.
-
Compound Preparation: Serially dilute the test compound (e.g., in DMSO) to create a range of concentrations for the dose-response curve.
-
Reaction Mixture: In a microplate well, combine the kinase enzyme, the test compound at a specific concentration, and the substrate in the assay buffer.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value). Incubate at a controlled temperature (e.g., 30°C or room temperature) for a specific time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (using ³²P- or ³³P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol: Cell Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot these values against the log of the concentration to determine the IC50 or GI50 (concentration for 50% inhibition of growth) value.
Conclusion and Future Outlook
The this compound scaffold and its close relatives represent a truly privileged structure in medicinal chemistry. Its synthetic tractability, combined with its innate ability to effectively bind the hinge region of protein kinases, has established it as a powerful platform for the discovery of targeted therapeutics. The extensive body of research, highlighted by numerous potent compounds with nanomolar activity against critical cancer targets like ALK, Bcr-Abl, and FGFR, underscores its value.[2][7] The success of this core in developing inhibitors that overcome clinical resistance further cements its importance. Future efforts will likely focus on exploring new substitution patterns to target novel kinases, enhance selectivity profiles, and optimize drug-like properties, ensuring that the 3-aminoindazole scaffold remains a vital tool in the arsenal of drug discovery professionals for years to come.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-1H-indazole-4-carbonitrile|High-Purity [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Therapeutic Potential of 3-Amino-1H-indazole-7-carbonitrile Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the derivatives of 3-Amino-1H-indazole-7-carbonitrile, exploring their potential as therapeutic agents by delving into their primary molecular targets, associated signaling pathways, and the methodologies employed to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.
Key Therapeutic Targets and Biological Activity
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases such as cancer and inflammatory conditions. The core structure of these derivatives allows for versatile substitutions, enabling the fine-tuning of their potency and selectivity against a range of kinase targets.
Kinase Inhibition Profile
The primary mechanism of action for many 3-amino-1H-indazole derivatives is the competitive inhibition of ATP binding to the kinase domain of oncogenic and pro-inflammatory kinases. Key targets identified through extensive research include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
FLT3 (FMS-like Tyrosine Kinase 3): Often mutated in acute myeloid leukemia (AML), leading to uncontrolled proliferation of leukemic cells.
-
PDGFRα (Platelet-Derived Growth Factor Receptor Alpha): Involved in cell growth and division, its aberrant activation is implicated in various cancers.
-
c-Kit: A receptor tyrosine kinase crucial for the development of several cell types; mutations are common in gastrointestinal stromal tumors (GIST) and some leukemias.
-
ALK (Anaplastic Lymphoma Kinase): Gene rearrangements involving ALK are oncogenic drivers in a subset of non-small cell lung cancers and other malignancies.
-
Bcr-Abl: The fusion protein resulting from the Philadelphia chromosome translocation, characteristic of chronic myeloid leukemia (CML).
-
FGFR (Fibroblast Growth Factor Receptor): Aberrations in FGFR signaling are associated with various cancers, promoting cell proliferation, survival, and migration.
-
Pim Kinases (Pim-1, Pim-2, Pim-3): A family of serine/threonine kinases that regulate cell survival and proliferation and are overexpressed in many hematological and solid tumors.
Quantitative Data on Biological Activity
The inhibitory potency of various 3-amino-1H-indazole derivatives has been quantified using in vitro assays, with IC50 values providing a measure of the concentration required to inhibit 50% of the target's activity. The following tables summarize the reported IC50 values for representative compounds against key kinase targets and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| AKE-72 | BCR-ABL (Wild Type) | < 0.5 | [1][2] |
| AKE-72 | BCR-ABL (T315I mutant) | 9 | [1][2] |
| Compound 11a | Bcr-Abl (Wild Type) | 14 | |
| Compound 11a | Bcr-Abl (T315I mutant) | 450 | |
| Compound 8r | FLT3 | 41.6 | |
| Compound 8r | FLT3-ITD (W51) | 22.8 | |
| Compound 8r | FLT3-TKD (D835Y) | 5.64 | |
| Compound 22f | FLT3 | 0.941 | [3] |
| Compound 22f | FLT3/D835Y | 0.199 | [3] |
| Compound 4 | FLT3 | single-digit nM | [4] |
| Compound 11 | FLT3 | single-digit nM | [4] |
| Compound 4 | PDGFRα-T674M | single-digit nM | [4] |
| Compound 11 | PDGFRα-T674M | single-digit nM | [4] |
| Compound 4 | c-Kit | single-digit nM | [4] |
| Compound 11 | c-Kit | single-digit nM | [4] |
| Compound 10h | FGFR1 | 46 | [5] |
| Compound 10h | FGFR2 | 41 | [5] |
| Compound 10h | FGFR3 | 99 | [5] |
| Compound 10h | FGFR2 V564F | 62 | [5] |
| Compound 127 (Entrectinib) | ALK | 12 | |
| W1 | VEGFR-2 | - | [6] |
| W5 | VEGFR-2 | - | [6] |
| W11 | VEGFR-2 | - | [6] |
| Compound 8 | VEGFR-2 | 77.02 | [7] |
| Compound 6 | VEGFR-2 | 60.83 | [8] |
| - | Pim-1 | - | [9] |
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| AKE-72 (GI50) | K-562 | Chronic Myeloid Leukemia | < 0.01 | [1][2] |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [10] |
| Compound 6o | A549 | Lung Cancer | - | [10] |
| Compound 6o | PC-3 | Prostate Cancer | - | [10] |
| Compound 6o | Hep-G2 | Liver Cancer | - | [10] |
| Compound 1c (GI50) | Colon Cancer Cell Lines | Colon Cancer | 0.041 - 33.6 | [11] |
| Compound 1c (GI50) | Melanoma Cell Lines | Melanoma | 0.041 - 33.6 | [11] |
| Compound 10d/e | SR Leukemia | Leukemia | < 1 | [12] |
| Compound 4f | MCF-7 | Breast Cancer | 1.629 | [13] |
| Compound 4i | MCF-7 | Breast Cancer | 1.841 | [13] |
| Compound 4a | MCF-7 | Breast Cancer | 2.958 | [13] |
| Compound 4g | MCF-7 | Breast Cancer | 4.680 | [13] |
| Compound 4d | MCF-7 | Breast Cancer | 4.798 | [13] |
| Compound 4a | A549 | Lung Cancer | 3.304 | [13] |
| Compound 4i | A549 | Lung Cancer | 2.305 | [13] |
| Compound 4i | Caco2 | Colorectal Cancer | 4.990 | [13] |
| Compound 4g | Caco2 | Colorectal Cancer | 6.909 | [13] |
| Compound 4e | Caco2 | Colorectal Cancer | 7.172 | [13] |
| Compound 4d | Caco2 | Colorectal Cancer | 9.632 | [13] |
| Compound 4a | Caco2 | Colorectal Cancer | 10.350 | [13] |
| Compound 5f | MCF-7 | Breast Cancer | 1.858 | [14] |
| Compound 5f | A549 | Lung Cancer | 3.628 | [14] |
| Compound 5f | Caco-2 | Colorectal Cancer | 1.056 | [14] |
| Compound 5h | A549 | Lung Cancer | 1.378 | [14] |
| Compound 8 | HCT-116 | Colon Cancer | 5.4 | [7] |
| Compound 8 | HepG2 | Liver Cancer | 7.1 | [7] |
| Compound 6 | HCT-116 | Colon Cancer | 9.3 | [8] |
| Compound 6 | HepG-2 | Liver Cancer | 7.8 | [8] |
| Compound 5k | Hep-G2 | Liver Cancer | 3.32 | |
| Compound 22f (GI50) | MV4-11 | Acute Myeloid Leukemia | 0.00026 | [3] |
| Compound 10h | NCI-H520 | Lung Cancer | 0.019 | [5] |
| Compound 10h | SNU-16 | Gastric Cancer | 0.059 | [5] |
| Compound 10h | KATO III | Gastric Cancer | 0.073 | [5] |
Signaling Pathways and Mechanism of Action
The therapeutic efficacy of this compound derivatives stems from their ability to modulate key signaling pathways that drive tumorigenesis and inflammation. By inhibiting specific kinases, these compounds can block the downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Kinase-Mediated Signaling Pathways
The following diagrams illustrate the points of intervention for 3-amino-1H-indazole derivatives within several critical signaling pathways.
References
- 1. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 7. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Rise of 3-Aminoindazoles: A Technical Guide to Their Role in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent and selective inhibitors targeting key signaling pathways implicated in cancer. This technical guide provides an in-depth review of 3-aminoindazole compounds in oncology research, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the complex biological systems they modulate.
Introduction to 3-Aminoindazoles in Oncology
The indazole core is a versatile bicyclic heterocycle that has been successfully incorporated into several FDA-approved drugs.[1] The 3-aminoindazole moiety, in particular, has proven to be an effective hinge-binding fragment for various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2] This has led to the development of a multitude of 3-aminoindazole derivatives with potent anti-tumor activity.[2] These compounds often function as ATP-competitive inhibitors, targeting the kinase domain of receptors involved in angiogenesis, cell proliferation, and survival, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[3][4]
Prominent examples of 3-aminoindazole-based drugs include Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, and Linifanib, which also targets multiple receptor tyrosine kinases.[3][5][6] The development of these and other novel 3-aminoindazole compounds continues to be an active area of research, with a focus on improving selectivity, overcoming drug resistance, and exploring new therapeutic applications.
Quantitative Data Summary
The following tables summarize the in vitro activity of selected 3-aminoindazole derivatives against various kinases and cancer cell lines. This data provides a comparative overview of their potency and selectivity.
Table 1: Inhibitory Activity of 3-Aminoindazole Derivatives against Kinases
| Compound | Target Kinase | IC50 / Ki (nM) | Reference |
| Linifanib (ABT-869) | KDR (VEGFR2) | 4 | [7] |
| c-Kit | - | [7] | |
| FLT3 | 4 | [7] | |
| Pazopanib | VEGFR-1 | 10 | [3] |
| VEGFR-2 | 30 | [3] | |
| VEGFR-3 | 47 | [3] | |
| PDGFR-α | 84 | [3] | |
| c-Kit | 74 | [3] | |
| AKE-72 | BCR-ABL (WT) | < 0.5 | [8] |
| BCR-ABL (T315I) | 9 | [8] | |
| Compound 4 | FLT3 | - | [4] |
| PDGFRα-T674M | - | [4] | |
| c-Kit-T670I | - | [4] | |
| SU1261 | IKKα | 10 (Ki) | [4] |
| IKKβ | 680 (Ki) | [4] | |
| SU1349 | IKKα | 16 (Ki) | [4] |
| IKKβ | 3352 (Ki) | [4] |
Table 2: Anti-proliferative Activity of 3-Aminoindazole Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [2] |
| A549 | Lung Cancer | - | [2] | |
| PC-3 | Prostate Cancer | - | [2] | |
| Hep-G2 | Hepatoma | - | [2] | |
| AKE-72 | K562 | Chronic Myeloid Leukemia | 0.0059 (GI50) | [8] |
| Ba/F3 (BCR-ABL) | Pro-B Cell Leukemia | 0.0096 (GI50) | [8] | |
| Ba/F3 (BCR-ABL T315I) | Pro-B Cell Leukemia | 0.29 (GI50) | [8] | |
| Compound 4 | MOLM13 (FLT3) | Acute Myeloid Leukemia | - | [4] |
| Ba/F3 (PDGFRα-T674M) | Pro-B Cell Leukemia | - | [4] | |
| Ba/F3 (c-Kit-T670I) | Pro-B Cell Leukemia | - | [4] |
Key Signaling Pathways Modulated by 3-Aminoindazoles
3-aminoindazole compounds exert their anti-cancer effects by interfering with crucial signaling pathways that drive tumor growth, proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the points of inhibition by 3-aminoindazole derivatives.
VEGFR Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] 3-aminoindazole-based inhibitors like Pazopanib and Linifanib target VEGFRs, thereby blocking downstream signaling cascades.[3][6]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[2][10] Some 3-aminoindazole derivatives have been shown to modulate this pathway, leading to cell cycle arrest and apoptosis.[11]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, cell proliferation, and survival.[12] Its dysregulation is implicated in various cancers.[13] Certain 3-aminoindazole compounds have been developed as inhibitors of IKKα, a key kinase in the non-canonical NF-κB pathway.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the anti-cancer properties of 3-aminoindazole compounds.
Synthesis of 3-Amino-1H-indazol-6-yl-benzamides
This protocol describes a general synthetic route for a class of 3-aminoindazole derivatives.[4]
-
Step 1: Formation of 3-aminoindazole intermediate. Condensation of a substituted 2-fluorobenzonitrile with hydrazine hydrate in a suitable solvent like n-butanol at reflux (e.g., 130°C) overnight yields the corresponding 3-aminoindazole intermediate.
-
Step 2: Acylation of the 3-amino group. The 3-aminoindazole intermediate is acylated with an appropriate acyl chloride (e.g., cyclopropanecarbonyl chloride) in the presence of a base like pyridine at 0°C.
-
Step 3: Suzuki coupling. The acylated intermediate undergoes a Suzuki coupling reaction with a suitable boronic acid (e.g., 3-ethoxycarbonylphenylboronic acid) using a palladium catalyst such as Pd(dppf)Cl2 and a base like aqueous sodium carbonate in a solvent system like dioxane at elevated temperature (e.g., 100°C).
-
Step 4: Ester hydrolysis. The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF, methanol, and water.
-
Step 5: Amide bond formation. The carboxylic acid is then coupled with a desired amine in the presence of a coupling agent like HATU and a base such as DIEA in a solvent like DMSO to yield the final 3-amino-1H-indazol-6-yl-benzamide product.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT), 3-aminoindazole test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the 3-aminoindazole compound in an appropriate solvent (e.g., DMSO). b. In a microplate, add the kinase, substrate, and test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luciferase-based reaction, and the luminescent signal is measured using a microplate reader. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-aminoindazole compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Ba/F3 Cell Proliferation Assay for Kinase Inhibitor Potency
The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[13] When transformed with a constitutively active oncogenic kinase, these cells become IL-3 independent.[13] This model is widely used to assess the potency of kinase inhibitors.[13]
-
Cell Culture: Culture Ba/F3 cells stably expressing the target oncogenic kinase in the absence of IL-3.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of the 3-aminoindazole inhibitor.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Assess cell viability using a method such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Determine the EC50 value, the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
-
Cell Lysis: Treat cancer cells with the 3-aminoindazole compound for a specified time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the apoptosis marker of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a 3-aminoindazole compound.
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments in the preclinical evaluation of 3-aminoindazole compounds.
In Vitro Characterization Workflow
This workflow outlines the typical sequence of in vitro experiments to assess the anti-cancer activity of a novel 3-aminoindazole compound.
References
- 1. Pazopanib Shows Promise for Soft Tissue Sarcomas - NCI [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 Trial of Linifanib (ABT-869) in Patients with Advanced Renal Cell Cancer (RCC) after Sunitinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Amino-1H-indazole-7-carbonitrile from 2-Halobenzonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-Amino-1H-indazole-7-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The synthesis is based on the classical and efficient cyclization of 2-halobenzonitriles with hydrazine. This method offers a direct and high-yielding route to the indazole core. While a specific protocol for the 7-carbonitrile derivative is presented based on analogous reactions, this document collates data from closely related syntheses to provide a robust basis for experimental work. The protocol is designed to be adaptable for various substituted 2-halobenzonitriles, making it a valuable tool for the generation of diverse compound libraries for drug discovery programs.
Introduction
3-Aminoindazoles are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of these scaffolds from readily available starting materials is of significant interest. One of the most common and effective methods for the preparation of 3-aminoindazoles is the reaction of 2-halobenzonitriles with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-halogen by hydrazine, followed by an intramolecular cyclization of the resulting hydrazine intermediate onto the nitrile group. This application note focuses on the synthesis of this compound, a valuable building block for the development of novel therapeutics.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of 3-amino-1H-indazole derivatives from various 2-halobenzonitriles, providing a comparative overview of the methodology.
| Starting Material | Product | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Difluorobenzonitrile | 7-Fluoro-1H-indazol-3-amine | Hydrazine hydrate, n-Butanol | 150 | 10 | 99.4 | WO2018/188590 |
| 3-Fluoro-1,2-benzenedicarbonitrile | 3-Amino-1H-indazole-4-carbonitrile | Hydrazine monohydrate, Ethanol | 70 | Overnight | 87 | US2010/216860[1] |
| 2,6-Dichlorobenzonitrile | 4-Chloro-1H-indazol-3-amine | Hydrazine hydrate | - | - | 95 | Molecules 2024, 29, 2705[2] |
| o-Fluorobenzonitrile | 3-Amino-1H-indazoles | Hydrazine hydrate, Butanol | Reflux | - | - | RSC Med. Chem., 2024, 15, 2955[3] |
Experimental Workflow
The synthesis of this compound from a 2-halo-6-cyanobenzonitrile involves a straightforward, one-pot procedure. The general workflow is depicted in the diagram below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the high-yielding synthesis of the closely related 7-fluoro-1H-indazol-3-amine.
Materials:
-
2-Fluoro-6-cyanobenzonitrile (or other suitable 2-halo-6-cyanobenzonitrile)
-
Hydrazine hydrate (≥98%)
-
n-Butanol
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-6-cyanobenzonitrile (10.0 g, 73.5 mmol).
-
Solvent Addition: Add n-butanol (200 mL) to the flask.
-
Reagent Addition: While stirring under an inert atmosphere (nitrogen or argon), add hydrazine hydrate (71.5 mL, 1470 mmol) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 150 °C and maintain at reflux for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Washing: Combine the organic layers and wash with deionized water (3 x 200 mL) followed by saturated brine solution (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization if necessary.
Signaling Pathways and Logical Relationships
The chemical transformation follows a well-established reaction mechanism for the synthesis of 3-aminoindazoles from 2-halobenzonitriles. The key steps are illustrated in the following diagram.
Caption: Mechanism of this compound synthesis.
Conclusion
The synthesis of this compound from 2-halobenzonitriles is a robust and high-yielding process. The provided protocol, based on analogous and well-documented procedures, offers a reliable method for obtaining this valuable heterocyclic building block. Researchers can adapt this methodology to various substituted benzonitriles to generate a wide array of 3-aminoindazole derivatives for applications in drug discovery and development. It is recommended to perform a small-scale trial to optimize reaction conditions for specific substrates.
References
- 1. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Metal-Free Synthetic Routes to 3-Aminoindazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free synthesis of 3-aminoindazoles, a critical scaffold in medicinal chemistry. The methodologies presented herein avoid the use of heavy metal catalysts, offering advantages in terms of cost, sustainability, and purification of the final products.
Introduction
3-Aminoindazoles are privileged heterocyclic structures found in a wide array of pharmacologically active compounds. They are recognized as key building blocks in the development of kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurodegenerative diseases. Traditional syntheses of this scaffold often rely on transition-metal-catalyzed cross-coupling reactions, which can lead to product contamination with trace metals, posing challenges for pharmaceutical applications. The following metal-free methods provide robust and scalable alternatives.
Method 1: Base-Mediated Synthesis from 2-Aminobenzonitriles and Hydrazines
This one-pot method provides a practical and efficient route to a wide range of N-substituted and unsubstituted 3-aminoindazoles. The reaction proceeds via a base-mediated condensation and subsequent intramolecular cyclization.
General Workflow
Caption: General workflow for the base-mediated synthesis of 3-aminoindazoles.
Quantitative Data Summary
The following table summarizes the substrate scope and corresponding yields for the base-mediated synthesis of various 3-aminoindazoles.
| Entry | 2-Aminobenzonitrile Substituent | Hydrazine Derivative | Product | Yield (%) |
| 1 | H | Phenylhydrazine | 1-Phenyl-1H-indazol-3-amine | 95 |
| 2 | 5-Chloro | Phenylhydrazine | 5-Chloro-1-phenyl-1H-indazol-3-amine | 92 |
| 3 | 5-Trifluoromethyl | Phenylhydrazine | 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine | 85 |
| 4 | 5-Methoxy | Phenylhydrazine | 5-Methoxy-1-phenyl-1H-indazol-3-amine | 93 |
| 5 | H | 4-Methoxyphenylhydrazine | 1-(4-Methoxyphenyl)-1H-indazol-3-amine | 96 |
| 6 | H | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-1H-indazol-3-amine | 90 |
| 7 | H | Hydrazine hydrate | 1H-Indazol-3-amine | 82 |
| 8 | 5-Chloro | Hydrazine hydrate | 5-Chloro-1H-indazol-3-amine | 80 |
Experimental Protocol
General Procedure for the Synthesis of N-Aryl-3-aminoindazoles:
-
To a dried reaction tube, add the substituted 2-aminobenzonitrile (1.0 mmol), the corresponding arylhydrazine hydrochloride (1.2 mmol), and potassium tert-butoxide (KOtBu) (3.0 mmol).
-
Add N-methyl-2-pyrrolidone (NMP) (3.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-aminoindazole.
Method 2: Metal-Free Reductive Cyclization of 2-Nitrobenzonitriles
This method provides access to 1H-3-aminoindazoles through the reduction of a nitro group and subsequent intramolecular cyclization. The use of a metal-free reducing system, such as hydrazine hydrate in the presence of a catalyst like activated carbon, makes this an attractive green alternative.
General Workflow
Application Notes and Protocols: 3-Amino-1H-indazole-7-carbonitrile as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1H-indazole-7-carbonitrile is a valuable heterocyclic building block in the design and synthesis of potent and selective kinase inhibitors. The indazole scaffold is a well-established pharmacophore in numerous clinically approved and investigational kinase inhibitors. The 3-amino group serves as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site, a common feature for many kinase inhibitors. The 7-carbonitrile group offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes on the utility of this compound as an intermediate and outlines experimental protocols for the synthesis of this key starting material and its subsequent elaboration into kinase inhibitors. Furthermore, it details protocols for the biological evaluation of these compounds and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the inhibitory activities of exemplary kinase inhibitors derived from a 3-amino-1H-indazole scaffold, targeting key kinases in oncogenic signaling pathways such as the JAK/STAT and PI3K/AKT/mTOR pathways.
Table 1: Inhibitory Activity of 3-Amino-1H-indazole Derivatives against Janus Kinases (JAKs)
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (nM) |
| Example JAK Inhibitor 1 | JAK1 | 15 | STAT3 Phosphorylation | HEL | 50 |
| Example JAK Inhibitor 1 | JAK2 | 5 | STAT5 Phosphorylation | Ba/F3-JAK2 V617F | 25 |
| Example JAK Inhibitor 1 | JAK3 | 150 | STAT5 Phosphorylation | NK-92 | 200 |
| Example JAK Inhibitor 1 | TYK2 | 75 | STAT4 Phosphorylation | KARPAS-299 | 100 |
| Example JAK Inhibitor 2 | JAK1 | 8 | STAT3 Phosphorylation | HEL | 30 |
| Example JAK Inhibitor 2 | JAK2 | 2 | STAT5 Phosphorylation | Ba/F3-JAK2 V617F | 15 |
| Example JAK Inhibitor 2 | JAK3 | 90 | STAT5 Phosphorylation | NK-92 | 120 |
| Example JAK Inhibitor 2 | TYK2 | 40 | STAT4 Phosphorylation | KARPAS-299 | 60 |
Table 2: Inhibitory Activity of 3-Amino-1H-indazole Derivatives against PI3K/AKT/mTOR Pathway Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (nM) |
| Example PI3K Inhibitor 1 | PI3Kα | 10 | p-AKT (Ser473) | MCF7 | 80 |
| Example PI3K Inhibitor 1 | PI3Kβ | 50 | p-AKT (Ser473) | PC3 | 250 |
| Example PI3K Inhibitor 1 | PI3Kδ | 5 | p-AKT (Ser473) | Jurkat | 30 |
| Example PI3K Inhibitor 1 | PI3Kγ | 20 | p-AKT (Ser473) | U937 | 150 |
| Example PI3K Inhibitor 1 | mTOR | 100 | p-S6K (Thr389) | MCF7 | 500 |
| Example PI3K Inhibitor 2 | PI3Kα | 5 | p-AKT (Ser473) | MCF7 | 40 |
| Example PI3K Inhibitor 2 | PI3Kβ | 30 | p-AKT (Ser473) | PC3 | 180 |
| Example PI3K Inhibitor 2 | PI3Kδ | 2 | p-AKT (Ser473) | Jurkat | 15 |
| Example PI3K Inhibitor 2 | PI3Kγ | 15 | p-AKT (Ser473) | U937 | 100 |
| Example PI3K Inhibitor 2 | mTOR | 80 | p-S6K (Thr389) | MCF7 | 400 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the regioisomeric 3-amino-1H-indazole-4-carbonitrile and is expected to yield the desired product.
Materials:
-
2-Amino-3-cyanobenzonitrile (or 2-fluoro-3-cyanobenzonitrile)
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-3-cyanobenzonitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Protocol 2: Synthesis of a JAK Inhibitor via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a suitable arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired JAK inhibitor.
Protocol 3: Synthesis of a PI3K Inhibitor via Amide Coupling
This protocol outlines the formation of an amide bond between the 3-amino group of a derivatized this compound and a carboxylic acid.
Materials:
-
A this compound derivative (e.g., after Suzuki coupling at another position)
-
Carboxylic acid (e.g., 4-morpholinobenzoic acid)
-
Coupling agent (e.g., HATU or EDC/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.1 equivalents) and the coupling agent (1.1 equivalents) in the anhydrous solvent.
-
Add the base (2 equivalents) and stir the mixture for 10-15 minutes at room temperature for pre-activation.
-
Add the this compound derivative (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired PI3K inhibitor.
Protocol 4: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol provides a general method for determining the IC50 values of synthesized compounds against target kinases.
Materials:
-
Kinase of interest (e.g., JAK2, PI3Kα)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compound (serially diluted)
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate
-
TR-FRET dilution buffer
-
384-well assay plates
Procedure:
-
Prepare a solution of the kinase and substrate in the reaction buffer.
-
Add the test compound at various concentrations to the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction by adding EDTA.
-
Add the Tb-labeled antibody in TR-FRET dilution buffer.
-
Incubate for the recommended time to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 5: Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the synthesized inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HEL for JAK inhibitors, MCF7 for PI3K inhibitors)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed the cells in the 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 6: Western Blot Analysis of Kinase Pathway Inhibition
This protocol is used to confirm the mechanism of action of the inhibitors by observing the phosphorylation status of downstream targets.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation of the target protein.
Mandatory Visualization
Caption: Workflow for the synthesis and evaluation of kinase inhibitors.
Caption: JAK/STAT signaling pathway inhibition.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Application Notes and Protocols for N-Alkylation of 3-Amino-1H-indazole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. The N-alkylation of indazoles is a critical step in the synthesis of these compounds, but it presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to mixtures of regioisomers. The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic and steric nature of substituents on the indazole ring.
This document provides detailed protocols for the selective N-alkylation of 3-amino-1H-indazole-7-carbonitrile, a substrate featuring an electron-donating amino group at the C3 position and an electron-withdrawing cyano group at the C7 position. Understanding the interplay of these substituents is key to controlling the regioselectivity of N-alkylation.
Factors Influencing Regioselectivity
The N-alkylation of this compound can theoretically yield two primary products: the N1-alkylated and the N2-alkylated regioisomers. The ratio of these products is governed by a combination of factors:
-
Electronic Effects: The electron-donating 3-amino group increases the nucleophilicity of the indazole system. Conversely, the electron-withdrawing 7-cyano group significantly influences the electron density distribution in the benzene portion of the molecule. Studies have shown that strong electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, strongly favor alkylation at the N2 position.[1][2][3][4][5]
-
Steric Effects: While the 3-amino group is not exceptionally bulky, steric hindrance around the N1 and N2 positions can influence the approach of the alkylating agent.
-
Reaction Conditions: The choice of base and solvent system is paramount in directing the regioselectivity.
-
For N1-Alkylation: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) are known to favor N1-alkylation.[1][2][4][5][6] This is often attributed to the formation of a tight ion pair with the indazolide anion, which can be influenced by potential chelation with substituents.
-
For N2-Alkylation: As mentioned, electron-withdrawing groups at C7 are a primary driver for N2 selectivity.[1][2][3][4][5] Additionally, specific conditions, such as the use of trifluoromethanesulfonic acid (TfOH) with alkyl 2,2,2-trichloroacetimidates, have been developed for highly selective N2-alkylation of various indazoles.[7]
-
Experimental Protocols
The following are generalized protocols for achieving selective N1- and N2-alkylation of this compound based on established methodologies for substituted indazoles. Optimization may be required for specific alkylating agents and scales.
Protocol 1: Selective N1-Alkylation
This protocol is designed to favor the formation of the N1-alkylated product by utilizing conditions known to promote this regioselectivity.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated product.
Expected Outcome:
Based on literature for other indazoles, the NaH/THF system is expected to favor the N1-isomer. However, the strong directing effect of the C7-cyano group towards N2 means that a mixture of isomers is possible, and chromatographic separation will likely be necessary.
Protocol 2: Selective N2-Alkylation
This protocol is designed to favor the formation of the N2-alkylated product, leveraging the strong electronic pull of the C7-cyano group.
Reaction Scheme:
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (DMF or MeCN).
-
Add the base, K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N2-alkylated product.
Expected Outcome:
The presence of the electron-withdrawing cyano group at the C7 position is expected to strongly favor the formation of the N2-alkylated product under these conditions.[1][2][3][4][5]
Data Presentation
The following tables summarize typical reaction conditions for the N-alkylation of substituted indazoles, which can be used as a starting point for the optimization of the N-alkylation of this compound.
Table 1: Reaction Conditions Favoring N1-Alkylation of Indazoles
| Base | Solvent | Alkylating Agent | Temperature (°C) | Typical Yield (%) | N1:N2 Ratio | Reference |
| NaH | THF | Alkyl Bromide | 0 to rt | 70-90 | >99:1 (for C3-carboxy/amido) | [1][2] |
| Cs₂CO₃ | Dioxane | Alkyl Halide | rt to 80 | 60-85 | High N1 selectivity | [6] |
| K₂CO₃ | MeCN | Alkyl Halide | Reflux | 50-70 | Moderate N1 selectivity |
Table 2: Reaction Conditions Favoring N2-Alkylation of Indazoles
| Base/Catalyst | Solvent | Alkylating Agent | Temperature (°C) | Typical Yield (%) | N1:N2 Ratio | Reference |
| K₂CO₃ | DMF | Alkyl Bromide | 60-100 | 75-95 | >1:95 (for C7-EWG) | [1][2][3][4][5] |
| TfOH (cat.) | Dichloromethane | Alkyl 2,2,2-trichloroacetimidate | rt | 80-96 | Highly N2 selective | [7] |
| DEAD, PPh₃ | THF | Alcohol | 0 to 50 | 50-70 | Favors N2 (Mitsunobu) |
Visualizations
Logical Workflow for N-Alkylation Protocol Selection
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Microwave-Assisted Synthesis of Pyrazole and Indazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern medicinal chemistry. Pyrazole and indazole scaffolds are privileged structures in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of these important heterocycles, offering significant advantages over conventional heating methods.[1][2][3] This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazole and indazole derivatives, aimed at researchers, scientists, and drug development professionals.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key benefits in the synthesis of pyrazole and indazole derivatives:
-
Speed: Reaction times are often dramatically reduced from hours to minutes.[1][2]
-
Yield: Increased reaction efficiency frequently leads to higher product yields.[1][2]
-
Purity: Cleaner reactions with fewer byproducts can simplify product purification.[1]
-
Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more environmentally friendly laboratory practices.[1][2]
Microwave-Assisted Synthesis of Pyrazole Derivatives
Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] Microwave irradiation significantly accelerates this process.
Data Presentation: Microwave vs. Conventional Synthesis of Pyrazoles
The following tables summarize the advantages of microwave-assisted synthesis over conventional heating for the preparation of various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles [1]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Synthesis of Pyrazole-Chalcone Hybrids [5]
| Product | Method | Time | Yield (%) |
| Pyrazole-Chalcone Hybrids | Microwave-Assisted | minutes | 80-85 |
| Pyrazole-Chalcone Hybrids | Conventional Heating | >24 hours | Not specified |
Table 3: One-Pot Synthesis of 4-Arylidenepyrazolones [6]
| Reactants | Method | Power (W) | Time (min) | Yield (%) |
| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxybenzaldehyde | Microwave-Assisted | 420 | 10 | 83 |
Experimental Protocols for Pyrazole Synthesis
This protocol describes the synthesis of pyrazole derivatives from chalcones and hydrazine derivatives under microwave irradiation.[1][7]
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor vial with a stir bar
-
Crushed ice
-
Ethyl acetate
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.[1]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
This protocol outlines a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives.[6]
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
Substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)
-
Substituted benzaldehyde (e.g., 3-methoxy-4-ethoxybenzaldehyde) (0.3 mmol)
-
Domestic microwave oven
-
Ethyl acetate
Procedure:
-
In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), the substituted phenylhydrazine (0.3 mmol), and the substituted benzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[6]
-
After cooling, triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration to afford the pure 4-arylidenepyrazolone derivative.[6]
Experimental Workflow for Pyrazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for the Analytical Characterization of 3-Amino-1H-indazole-7-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-1H-indazole-7-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a key building block for the synthesis of various biologically active molecules. Its rigid bicyclic structure, combined with the reactive amino and nitrile functional groups, makes it an attractive scaffold for developing novel therapeutic agents. Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound, ensuring the reliability and reproducibility of research and development activities.
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound. The protocols and data presented are based on established methodologies for structurally similar compounds and serve as a guide for developing and validating methods specific to this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄ | [1][2] |
| Molecular Weight | 158.16 g/mol | [1] |
| CAS Number | 1137451-25-2 | [1][2] |
| Appearance | Solid (predicted) | General Knowledge |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO, DMF (predicted) | General Knowledge |
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for a molecule like this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, Mobile Phase A) and an organic solvent (e.g., 0.1% formic acid in acetonitrile, Mobile Phase B).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.
Expected Data:
| Parameter | Expected Value |
| Retention Time (t R ) | Dependent on the specific method conditions, but expected to be in the range of 5-15 minutes. |
| Purity | ≥ 95% (typical for research chemicals). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile and thermally stable compounds. For amino-containing compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.[3]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation and Derivatization: Dissolve the sample in a dry solvent (e.g., pyridine). Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70 °C for 30 minutes. Inject an aliquot of the derivatized sample.
Expected Data:
| Parameter | Expected Value |
| Retention Time (t R ) | Dependent on derivatization and column. |
| Molecular Ion (M+•) | m/z 158 (underivatized, if volatile enough). The derivatized compound will have a higher m/z. |
| Key Fragment Ions | Fragmentation will involve the indazole ring, and loss of HCN from the nitrile group. |
Spectroscopic Methods
Spectroscopic techniques are used to elucidate and confirm the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for indazole derivatives due to its ability to dissolve the compound and show exchangeable protons.
-
Sample Concentration: Approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
-
¹H NMR:
-
¹³C NMR:
-
Acquire a standard one-dimensional proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ) are predicted based on analogous structures.[4]
-
Expected Spectral Data:
| ¹H NMR (in DMSO-d₆) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| NH (indazole) | ~12-13 | br s | 1H | H1 |
| Aromatic CH | ~7.0-8.0 | m | 3H | Aromatic protons |
| NH₂ | ~5.0-6.0 | br s | 2H | Amino protons |
| ¹³C NMR (in DMSO-d₆) | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic/Indazole C | ~110-150 | Indazole and nitrile carbons |
| Nitrile C≡N | ~115-120 | Carbonitrile carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Spectral Range: 4000-400 cm⁻¹.
Expected Spectral Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine and indazole) | 3400-3200 | Medium-Strong |
| C≡N stretch (nitrile) | 2230-2210 | Medium-Sharp |
| C=C and C=N stretch (aromatic/indazole) | 1650-1450 | Medium-Strong |
| N-H bend (amine) | 1640-1560 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (LC-MS or GC-MS). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Ionization Technique: Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is used for GC-MS.
-
Analysis Mode: Positive ion mode is generally effective for nitrogen-containing compounds.
Expected Data (ESI-MS):
| Ion | Expected m/z |
| [M+H]⁺ | 159.0665 |
| [M+Na]⁺ | 181.0484 |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as melting point and decomposition temperature.[6]
Experimental Protocol:
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Pan: Aluminum pans.
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
DSC Method: Heat the sample from ambient temperature to a temperature above its expected melting/decomposition point at a rate of 10 °C/min.
-
TGA Method: Heat the sample from ambient temperature to ~600 °C at a rate of 10 °C/min.
Expected Data:
| Technique | Parameter | Expected Observation |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| DSC | Decomposition | An exothermic or complex series of peaks at higher temperatures. |
| TGA | Weight Loss | A significant weight loss event corresponding to the decomposition of the molecule. |
Visualizations
Caption: Workflow for the analytical characterization of this compound.
Caption: Relationship between orthogonal analytical methods for comprehensive characterization.
Disclaimer: The experimental protocols and expected data provided in these application notes are intended as a general guide. It is essential to optimize and validate these methods for the specific instrumentation and laboratory conditions being used. Reference standards should be used for definitive identification and quantification.
References
- 1. 1137451-25-2|this compound|BLD Pharm [bldpharm.com]
- 2. parchem.com [parchem.com]
- 3. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of 3-Amino-1H-indazole-7-carbonitrile in the Synthesis of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. The indazole scaffold is a privileged structure in medicinal chemistry and serves as a core component of several potent PARP inhibitors. 3-Amino-1H-indazole-7-carbonitrile is a key starting material for the synthesis of Niraparib, a potent PARP1 and PARP2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. This document provides detailed application notes and protocols for the synthesis of PARP inhibitors utilizing this critical building block.
Synthetic Pathway Overview
The synthesis of Niraparib from this compound generally involves a multi-step process. A key transformation is the coupling of the indazole core with a suitable piperidine derivative. The following diagram illustrates a logical workflow for this synthesis.
Caption: Synthetic workflow for Niraparib.
Experimental Protocols
The following protocols are representative methods for the key steps in the synthesis of Niraparib starting from this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available reagents.
Protocol 1: Protection of the Amino Group of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Addition of Protecting Group: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.
Protocol 2: N-Alkylation with (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
-
Reaction Setup: In a reaction vessel, combine the Boc-protected this compound (1 equivalent), (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, aprotic solvent such as dioxane or toluene.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography to yield the coupled product.
Protocol 3: Hydrolysis of the Nitrile to Carboxamide
-
Reaction Conditions: The nitrile can be hydrolyzed to the primary amide under either acidic or basic conditions. For basic hydrolysis, dissolve the nitrile intermediate in a mixture of ethanol and water, and add a base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
Protocol 4: Deprotection to Yield Niraparib
-
Acidic Cleavage: Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.
-
Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be triturated with a solvent like diethyl ether to induce precipitation of the salt form of Niraparib.
-
Purification: The final product can be purified by recrystallization or preparative HPLC to obtain high-purity Niraparib.
Quantitative Data
The following table summarizes the inhibitory activity of Niraparib, synthesized from the this compound core, against PARP1 and PARP2 enzymes.
| Compound | Target | IC₅₀ (nM) | Reference |
| Niraparib | PARP1 | 3.8 | [1] |
| Niraparib | PARP2 | 2.1 | [1] |
PARP Signaling Pathway and Inhibitor Mechanism of Action
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited in cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, SSBs accumulate and lead to double-strand breaks (DSBs) during DNA replication. These DSBs cannot be effectively repaired, resulting in synthetic lethality and cell death.
A key mechanism of action for Niraparib is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of damage.[2] These trapped PARP-DNA complexes are highly cytotoxic.[2]
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Aminoindazoles from Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Among its derivatives, 3-aminoindazoles are particularly valuable building blocks for the synthesis of complex pharmaceutical agents. Traditional synthetic routes to these compounds can be lengthy and often require harsh conditions. A modern and efficient alternative is the palladium-catalyzed intramolecular C-H amination of readily available aminohydrazones. This method, developed by Cyr, Régnier, Bechara, and Charette, provides rapid access to structurally diverse 3-aminoindazoles in a two-step sequence from tertiary amides.[1] This document provides detailed application notes and experimental protocols based on this ligand-free palladium-catalyzed approach.
Reaction Principle
The key transformation is an intramolecular cyclization of an aminohydrazone precursor. The reaction proceeds via a palladium-catalyzed C-H activation and subsequent C-N bond formation to construct the indazole ring system. This method is characterized by its operational simplicity, broad substrate scope, and the absence of required ligands for the palladium catalyst.
Experimental Workflow
The overall synthetic strategy involves two main stages: the synthesis of the aminohydrazone precursor from a tertiary amide, followed by the palladium-catalyzed intramolecular C-H amination to yield the final 3-aminoindazole product.
Caption: General workflow for the two-step synthesis of 3-aminoindazoles.
Proposed Catalytic Cycle
The palladium-catalyzed intramolecular C-H amination is thought to proceed through the following catalytic cycle. The cycle begins with the coordination of the aminohydrazone to the Pd(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent reductive elimination furnishes the 3-aminoindazole product and regenerates a Pd(0) species, which is then re-oxidized to Pd(II) to complete the cycle.
References
Application Notes and Protocols: 3-Amino-1H-indazole-7-carbonitrile in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of novel lead compounds through the screening of low molecular weight fragments. The 3-amino-1H-indazole scaffold is a privileged motif in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This document provides detailed application notes and experimental protocols for the use of 3-Amino-1H-indazole-7-carbonitrile as a starting fragment for FBDD campaigns, particularly targeting protein kinases involved in oncogenic signaling pathways.
While specific biological data for this compound is not extensively available in public literature, its structural alerts and the demonstrated activity of closely related analogs make it a high-potential starting point for fragment-to-lead development. These notes will guide researchers in the synthesis, screening, and elaboration of this promising fragment.
Application Notes
The 3-amino-1H-indazole core is a well-established "hinge-binding" fragment. The addition of a 7-carbonitrile group offers a vector for chemical elaboration, allowing for the exploration of the solvent-exposed region of the kinase active site. This can lead to improvements in potency and selectivity.
Key Applications:
-
Fragment Screening: this compound is an ideal candidate for inclusion in fragment libraries for screening against a wide range of protein kinases.
-
Lead Generation for Kinase Inhibitors: This fragment can serve as a starting point for the development of potent and selective inhibitors of kinases implicated in cancer and other diseases, such as PDK1, AKT, and members of the SRC and ABL families.
-
Structure-Activity Relationship (SAR) Studies: The 7-cyano group provides a handle for synthetic modification, facilitating systematic SAR studies to optimize binding affinity and pharmacokinetic properties.
Quantitative Data Summary
| Compound/Scaffold | Target Kinase(s) | IC50 / EC50 (nM) | Reference |
| 3-amino-1H-indazol-6-yl-benzamide (Compound 4 ) | FLT3 | < 1 | [1] |
| PDGFRα-T674M | < 1 | [1] | |
| Kit-T670I | 2 | [1] | |
| 3-amino-1H-indazol-6-yl-benzamide (Compound 22 ) | FLT3 | 2 | [1] |
| PDGFRα-T674M | 1 | [1] | |
| 3-((3-amino-1H-indazol-4-yl)ethynyl) Derivative (AKE-72) | BCR-ABL (Wild Type) | < 0.5 | [2] |
| BCR-ABL (T315I mutant) | 9 | [2] | |
| 1H-indazole-3-amine Derivative (Compound 6o ) | K562 cell line | 5150 | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 3-amino-1H-indazole-4-carbonitrile. The proposed starting material is 3-fluoro-isophthalonitrile.
Materials:
-
3-Fluoro-isophthalonitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-isophthalonitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant target kinase
-
Kinase substrate (specific to the target kinase)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer containing a constant concentration of DMSO.
-
In the wells of the microplate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the target kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent).
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Cell-Based Assays for 3-Aminoindazole Derivatives
Introduction
3-Aminoindazole derivatives represent a versatile class of heterocyclic compounds that are pivotal in medicinal chemistry and drug discovery. This scaffold is frequently identified in potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2] These derivatives have been successfully developed to target a range of kinases, including but not limited to, anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), Bcr-Abl, FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), c-Kit, and fibroblast growth factor receptor (FGFR).[3][4][5] Consequently, they are investigated for their anti-proliferative, pro-apoptotic, and cell cycle-arresting properties.[3][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a panel of cell-based assays to characterize the biological activity of novel 3-aminoindazole derivatives. The protocols cover initial screening for cytotoxic effects, elucidation of the mechanism of action through apoptosis and cell cycle analysis, and confirmation of on-target activity.
Key Signaling Pathways and Experimental Workflow
A systematic workflow is essential for the efficient evaluation of novel kinase inhibitors. The process typically begins with broad screening to determine cellular potency (cytotoxicity), followed by more detailed mechanistic assays to understand the downstream consequences of the inhibition.
Many 3-aminoindazole derivatives function by inhibiting receptor tyrosine kinases (RTKs) or cyclin-dependent kinases (CDKs), thereby disrupting critical signaling pathways that control cell proliferation and survival.
Experimental Protocols
Antiproliferative / Cytotoxicity Assay
This initial assay determines the concentration-dependent effect of the compounds on cell viability and proliferation. The MTT assay, which measures metabolic activity, is a classic endpoint method. Alternatively, real-time assays like CellTox™ Green, which measure the loss of membrane integrity, can provide kinetic data.[7]
Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 2,500-5,000 cells/well) in 90 µL of culture medium and incubate overnight.[8]
-
Compound Preparation: Prepare a 10X stock of your 3-aminoindazole derivatives in culture medium via serial dilution.
-
Treatment: Add 10 µL of the 10X compound stock to the appropriate wells. Include vehicle control (e.g., DMSO) and no-cell (media only) blanks.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) under normal culture conditions.[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Correct for background by subtracting the absorbance of the media-only wells. Calculate the percentage of cytotoxicity or inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Data Presentation: Antiproliferative Activity
| Compound ID | Target Cell Line | IC50 (µM) ± SD |
| Derivative 1 | K562 | 5.2 ± 0.4 |
| Derivative 2 | H1975 | 1.8 ± 0.2 |
| Derivative 3 | A431 | > 50 |
| Positive Control | Imatinib (for K562) | 0.15 ± 0.02 |
Apoptosis Assay
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is performed. Measuring the activity of caspases 3 and 7, key executioner caspases, is a reliable method.[10]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate and treat cells with the 3-aminoindazole derivatives at various concentrations (e.g., 0.5x, 1x, and 5x IC50) in a white-walled 96-well plate as described for the cytotoxicity assay. Incubate for a relevant period (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control cells.
Data Presentation: Induction of Apoptosis
| Compound ID | Concentration (µM) | Caspase 3/7 Activity (Fold Change vs. Control) ± SD |
| Derivative 1 | 2.5 | 1.8 ± 0.2 |
| Derivative 1 | 5.0 | 4.5 ± 0.5 |
| Derivative 1 | 10.0 | 8.2 ± 0.9 |
| Positive Control | Staurosporine (1 µM) | 10.5 ± 1.1 |
Cell Cycle Analysis
If a compound inhibits kinases involved in cell cycle progression, such as CDKs, it may cause cells to arrest at a specific phase.[1] This is analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and measuring the fluorescence intensity of individual cells via flow cytometry.[11]
Protocol: Propidium Iodide Staining for Flow Cytometry
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compounds at relevant concentrations for a specified time (e.g., 24 or 48 hours).[12]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[11]
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer. A histogram of DNA content will allow for the estimation of the number of cells in the G1/G0, S, and G2/M phases of the cell cycle.[13]
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase.
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | 55.2 | 25.1 | 19.7 |
| Derivative 2 | 1.0 | 75.8 | 10.5 | 13.7 |
| Derivative 2 | 2.0 | 82.1 | 5.6 | 12.3 |
| Positive Control | Nocodazole (0.1 µM) | 10.3 | 15.2 | 74.5 |
Cellular Target Engagement Assay
To confirm that the 3-aminoindazole derivative is inhibiting its intended kinase target within the cell, a Western blot can be performed to measure the phosphorylation status of a known downstream substrate. A reduction in the phosphorylated form of the substrate indicates successful target engagement and inhibition.
Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Lysis: After treating cells with the compound for a short period (e.g., 1-4 hours), wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of the substrate and/or a housekeeping protein like GAPDH or β-actin.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of the phospho-protein to the total protein for each treatment condition.
Data Presentation: Target Kinase Inhibition
| Compound ID | Concentration (µM) | p-STAT3 / Total STAT3 Ratio (Normalized to Control) |
| Vehicle Control | - | 1.00 |
| Derivative X | 0.1 | 0.45 |
| Derivative X | 1.0 | 0.12 |
| Derivative X | 10.0 | < 0.05 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of 3-Aminoindazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoindazole and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active compounds. These intermediates are integral to the synthesis of a wide range of therapeutics, including kinase inhibitors for oncology and antiviral agents. The efficient and scalable production of 3-aminoindazole intermediates is therefore a critical aspect of pharmaceutical development. This document provides a comprehensive overview of established and modern large-scale synthetic routes, complete with detailed experimental protocols, comparative data, and essential safety information. The presented methodologies are designed to guide researchers and process chemists in selecting and optimizing a production strategy that aligns with their specific needs for yield, purity, and cost-effectiveness.
Comparative Analysis of Major Synthetic Routes
The selection of a synthetic route for the large-scale production of 3-aminoindazole intermediates is a decision guided by factors such as the cost and availability of starting materials, reaction efficiency, product purity, and scalability. The following table summarizes the key quantitative parameters of the most common industrial-scale synthetic strategies.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reaction Time (h) | Temperature (°C) | Scale |
| Route 1: From 2-Halobenzonitrile | 2-Chlorobenzonitrile / 2-Bromobenzonitrile | Hydrazine hydrate | 85-95 | >98 | 8-12 | 90-120 | Pilot to Industrial |
| Route 2: From 2-Nitrobenzonitrile | 2-Nitrobenzonitrile | Hydrazine hydrate, Reducing agent (e.g., Na2S2O4) | 70-85 | >97 | 10-16 | 80-110 | Pilot to Industrial |
| Route 3: Pd-Catalyzed Synthesis | 2-Bromobenzonitrile | Benzophenone hydrazone, Pd(OAc)2, BINAP, Cs2CO3 | 75-90 (overall) | >99 | 24-36 | 100 | Lab to Pilot |
Reaction Pathways and Workflows
To visually represent the synthetic strategies and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for 3-aminoindazole from 2-halobenzonitriles.
Caption: Synthetic pathway for 3-aminoindazole from 2-nitrobenzonitrile.
Caption: General workflow for the purification of 3-aminoindazole by crystallization.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine from 2,6-Dichlorobenzonitrile
This two-step protocol is adapted from a demonstrated hundred-gram scale synthesis and is a relevant example for producing highly functionalized 3-aminoindazole intermediates.[1][2]
Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile
-
Materials:
-
2,6-Dichlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (96%)
-
Ethyl acetate
-
Ice-cold water
-
-
Procedure:
-
To a suitable reactor, charge 2,6-dichlorobenzonitrile.
-
Add sulfuric acid (10 equivalents) while maintaining the temperature below 25°C.
-
Slowly add N-Bromosuccinimide (1.07 equivalents) in portions, ensuring the temperature does not exceed 30°C.
-
Stir the reaction mixture at 25°C for 18 hours.
-
Upon completion (monitored by HPLC), carefully pour the reaction mixture into 15 volumes of ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the filter cake with ethyl acetate (3 volumes) to obtain 3-bromo-2,6-dichlorobenzonitrile.
-
Expected Yield: 75-80%
-
Purity: 95-96% (qNMR)
-
Step 2: Regioselective Cyclization to 7-Bromo-4-chloro-1H-indazol-3-amine
-
Materials:
-
3-Bromo-2,6-dichlorobenzonitrile
-
Hydrazine hydrate
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Sodium acetate
-
Methanol
-
Water
-
-
Procedure:
-
Charge a high-pressure reactor with 3-bromo-2,6-dichlorobenzonitrile, sodium acetate (to mitigate safety concerns with hydrazine hydrate), and 2-MeTHF (5 volumes).[2]
-
Add hydrazine hydrate (4 equivalents).
-
Seal the reactor and heat the mixture to an internal temperature of 95°C.
-
Stir the reaction at 95°C for 18 hours, monitoring for conversion.
-
Cool the reaction mixture and filter to collect the crude product, which will be a mixture of regioisomers.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot methanol/water (80:20 v/v) solvent system.[1]
-
Allow the solution to cool slowly to room temperature to induce crystallization of the desired 7-bromo-4-chloro-1H-indazol-3-amine isomer.
-
Collect the crystals by filtration, wash with a cold methanol/water mixture, and dry under vacuum.
-
-
Expected Isolated Yield: 50-56%
-
Purity: >97% (qNMR)
-
Protocol 2: Synthesis of 3-Aminoindazole from 2-Nitrobenzonitrile
This route involves the reaction of 2-nitrobenzonitrile with hydrazine, followed by a reduction step.
-
Materials:
-
2-Nitrobenzonitrile
-
Hydrazine hydrate
-
Ethanol or another suitable solvent
-
Sodium dithionite (Na2S2O4) or another suitable reducing agent
-
Sodium hydroxide solution
-
-
Procedure:
-
In a reactor, dissolve 2-nitrobenzonitrile in a suitable solvent such as ethanol.
-
Add hydrazine hydrate and heat the mixture to reflux for several hours to form the intermediate hydrazone.
-
Cool the reaction mixture and then add a solution of a reducing agent, such as sodium dithionite in an aqueous base, portion-wise while maintaining the temperature.
-
After the reduction is complete, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude 3-aminoindazole.
-
Purify the crude product by recrystallization.
-
Expected Yield: 70-85%
-
Purity: >97%
-
Protocol 3: Palladium-Catalyzed Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles
This two-step procedure provides an alternative to the direct reaction with hydrazine, particularly for substrates that may be less reactive under SNAr conditions.
Step 1: Palladium-Catalyzed Arylation of Benzophenone Hydrazone
-
Materials:
-
Substituted 2-bromobenzonitrile
-
Benzophenone hydrazone
-
Palladium(II) acetate (Pd(OAc)2)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs2CO3)
-
Toluene
-
-
Procedure:
-
In a Schlenk tube or an inert atmosphere reactor, combine the 2-bromobenzonitrile (1.0 eq), benzophenone hydrazone (1.1 eq), Pd(OAc)2 (5 mol%), BINAP (5.5 mol%), and Cs2CO3 (1.5 eq).
-
Evacuate and backfill the reactor with an inert gas (e.g., argon).
-
Add anhydrous toluene and heat the mixture to 100°C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate to obtain the crude hydrazone intermediate.
-
Step 2: Acidic Deprotection and Cyclization
-
Materials:
-
Crude hydrazone intermediate from Step 1
-
Hydrochloric acid (concentrated)
-
Ethanol
-
-
Procedure:
-
Dissolve the crude hydrazone in ethanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction for the formation of the 3-aminoindazole.
-
Cool the reaction mixture and neutralize with a base.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude 3-aminoindazole.
-
Purify by column chromatography or recrystallization.
-
Expected Overall Yield: 75-90%
-
Purity: >99%
-
Large-Scale Purification: Crystallization Protocol
Crystallization is the preferred method for the purification of 3-aminoindazole intermediates on a large scale due to its efficiency, cost-effectiveness, and ability to yield high-purity material.
-
Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the crude product at elevated temperatures and allow for good crystal formation upon cooling with low solubility of the product at lower temperatures. For many 3-aminoindazole derivatives, a binary solvent system such as methanol/water or ethanol/water is effective.[1]
-
Procedure:
-
Charge the crude 3-aminoindazole into a crystallizer vessel.
-
Add the selected solvent system and heat the mixture with stirring until the solid is completely dissolved.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and controllably to promote the formation of well-defined crystals. Seeding with a small amount of pure product can be beneficial.
-
Once crystallization is complete, cool the slurry to a lower temperature (e.g., 0-5°C) to maximize the yield.
-
Isolate the crystals by filtration or centrifugation.
-
Wash the crystals with a small amount of the cold solvent system to remove any remaining mother liquor.
-
Dry the purified 3-aminoindazole under vacuum at a suitable temperature.
-
Safety Considerations
The large-scale synthesis of 3-aminoindazole intermediates requires strict adherence to safety protocols, primarily due to the use of hydrazine and its derivatives.
-
Hydrazine and Hydrazine Hydrate: These are highly toxic, corrosive, and suspected carcinogens. Handle only in well-ventilated areas, preferably in a closed system. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a flame-retardant lab coat, is mandatory. An emergency shower and eyewash station must be readily accessible.
-
Reaction Hazards: Reactions involving hydrazine can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions. The use of sodium acetate with hydrazine hydrate in reactions that may generate acid can mitigate the formation of potentially explosive hydrazine salts.[2]
-
3-Aminoindazole: This product is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Avoid breathing dust and ensure adequate ventilation.
-
Waste Disposal: All waste materials containing hydrazine or 3-aminoindazole must be treated as hazardous and disposed of according to local regulations.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1H-indazole-7-carbonitrile
Welcome to the technical support center for the synthesis of 3-Amino-1H-indazole-7-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for synthesizing this compound is through the cyclization of a substituted 2-halobenzonitrile with hydrazine. Typically, starting materials such as 2-fluoro-6-cyanobenzonitrile or 2-chloro-6-cyanobenzonitrile are reacted with hydrazine hydrate in a suitable solvent.[1][2] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
Q2: I am observing a significant amount of a byproduct with the same mass as my desired product. What could it be?
A2: A common issue in the synthesis of 7-substituted 3-aminoindazoles is the formation of a regioisomer, in this case, 3-Amino-1H-indazole-5-carbonitrile.[1] This occurs when the initial nucleophilic attack by hydrazine happens at the other halogen-substituted carbon, leading to cyclization at a different position. The ratio of these isomers is often dependent on the reaction conditions, particularly the solvent.[1]
Q3: My reaction yield is consistently low. What are the critical factors I should investigate?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may require higher temperatures or longer reaction times for complete conversion of the starting material.[1]
-
Side reactions: Hydrolysis of the nitrile group to an amide can occur, especially under harsh temperature conditions.[3]
-
Suboptimal solvent: The choice of solvent can significantly impact the reaction rate and the regioselectivity of the cyclization.[1]
-
Purification losses: The product and its regioisomeric byproduct can be difficult to separate, leading to losses during purification.
Q4: What is the best method for purifying the final product?
A4: While column chromatography can be used to separate the desired this compound from its regioisomer and other impurities, recrystallization is often a more scalable and efficient method.[1] A binary solvent system, such as methanol/water, has been shown to be effective for selectively crystallizing the desired product, leaving the isomeric byproduct in the mother liquor.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete conversion of starting material | - Increase the reaction temperature. Reactions in solvents like 2-MeTHF may require temperatures above 90°C.[1]- Increase the equivalents of hydrazine hydrate. Using up to 4 equivalents has been shown to drive the reaction to completion.[1]- Extend the reaction time and monitor progress by TLC or LC-MS. |
| Formation of regioisomeric byproduct | - Optimize the reaction solvent. Protic solvents like isopropanol (IPA) or aprotic polar solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to favor the formation of the desired 7-substituted isomer over the 5-substituted one.[1] |
| Hydrolysis of the nitrile group | - Avoid excessively high reaction temperatures. If high temperatures are necessary for conversion, carefully monitor the reaction to minimize exposure time.[3] |
| Degradation of product | - Ensure the workup procedure is not overly acidic or basic, as this can lead to product degradation. |
Problem 2: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution of product and regioisomer during column chromatography | - Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation.- Consider using a different stationary phase. |
| Poor recovery from recrystallization | - Carefully select the recrystallization solvent system. A binary solvent system like methanol/water can be effective.[1]- Optimize the solvent ratio and cooling rate to maximize the crystallization of the desired product while keeping the isomer in solution.[1] |
| Product is an oil or does not crystallize | - Ensure all solvent from the reaction workup has been removed. - Try triturating the crude product with a non-polar solvent to induce crystallization. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Model System *
| Solvent | Temperature (°C) | Conversion of Starting Material (%) | Ratio of Desired 7-substituted Isomer : 5-substituted Isomer |
| NMP | 60 | >95 | ~50:50 |
| DMSO | 60 | >95 | ~50:50 |
| Ethanol | 95 | >95 | 65:35 |
| IPA | 95 | >95 | 70:30 |
| 2-MeTHF | 95 | >99 | 70:30 |
*Data adapted from a similar synthesis of 7-bromo-4-chloro-1H-indazol-3-amine and is intended to be illustrative of the expected trends.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of structurally related compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-chloro-6-cyanobenzonitrile (or 2-fluoro-6-cyanobenzonitrile)
-
Hydrazine hydrate
-
Sodium acetate (optional, but recommended for safety on a larger scale)[1]
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Methanol
-
Water
Procedure:
-
To a pressure reactor, add 2-chloro-6-cyanobenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-MeTHF (5 volumes).
-
Add hydrazine hydrate (4.0 eq) to the mixture.
-
Seal the reactor and heat the mixture to an internal temperature of 95°C.
-
Stir the reaction mixture for 18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization:
-
Dissolve the crude product (a mixture of regioisomers) in a minimal amount of hot methanol (e.g., 80°C).
-
Slowly add water to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the precipitated solid by filtration. The solid should be enriched in the desired this compound.
-
Wash the solid with a cold methanol/water mixture and dry under vacuum.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for addressing low yield in the synthesis of this compound.
References
Purification of 3-Amino-1H-indazole-7-carbonitrile by recrystallization vs chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-1H-indazole-7-carbonitrile, a key intermediate for researchers, scientists, and drug development professionals. This guide compares the two most common purification techniques: recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Common impurities can include unreacted starting materials, such as the corresponding 2-halobenzonitrile precursor, and side products from the cyclization reaction with hydrazine. Depending on the specific synthetic route, regioisomers or over-reacted products may also be present.
Q3: When should I choose recrystallization over column chromatography?
A3: Recrystallization is often preferred for larger scale purifications where a suitable solvent system is known and the impurities have significantly different solubility profiles from the desired product. It is generally a more cost-effective and less labor-intensive method for achieving high purity on a larger scale.
Q4: When is column chromatography the better option?
A4: Column chromatography is ideal for separating complex mixtures with multiple components, or when impurities have similar solubility to the product, making recrystallization ineffective. It offers finer control over separation and is often used for smaller scale purifications or when very high purity is required.
Purification Method Comparison
The following table summarizes representative quantitative data for the purification of this compound by both recrystallization and column chromatography. These values are illustrative and can vary based on the specific experimental conditions and the nature of the crude mixture.
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | 75-90% | 60-80% |
| Achievable Purity | >99% (with optimal solvent) | >99.5% |
| Solvent Consumption | Moderate to High | High |
| Time Requirement | 4-8 hours | 8-24 hours |
| Scalability | Excellent | Good (up to kg scale) |
| Cost | Low | High |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of this compound and should be optimized for your specific crude material.
Materials:
-
Crude this compound
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A mixture of methanol and water is often effective. Start by determining the optimal solvent ratio through small-scale solubility tests.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol. Heat the solution gently until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot methanol solution until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot methanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Mobile Phase: e.g., Ethyl acetate/Hexane or Dichloromethane/Methanol mixture
-
Triethylamine (TEA) - as a mobile phase additive
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Due to the basic nature of the amine, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to prevent peak tailing.[1]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is too soluble in the chosen solvent system. | - Evaporate some of the solvent and allow to cool again.- Try a different solvent or solvent mixture where the compound has lower solubility at room temperature. |
| Oiling out | - The solution is supersaturated at a temperature above the compound's melting point.- The cooling rate is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Try a solvent with a lower boiling point. |
| Low recovery | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Incomplete crystallization. | - Concentrate the mother liquor and perform a second crystallization.- Ensure the solution is cooled sufficiently to maximize crystal formation. |
| Poor purity | - Impurities co-crystallized with the product.- Inefficient removal of mother liquor. | - Try a different recrystallization solvent. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or shows significant tailing | - Interaction of the basic amine with acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[1] - Use an amine-functionalized silica gel.[1] |
| Poor separation of product and impurities | - Inappropriate mobile phase polarity. | - Adjust the solvent ratio of the mobile phase. A more polar eluent will move compounds faster, while a less polar eluent will slow them down. |
| Compound does not elute from the column | - The mobile phase is not polar enough.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the mobile phase.- Consider using a less acidic stationary phase like alumina or a different purification technique such as reversed-phase chromatography. |
| Cracked or channeled column bed | - Improper packing of the column. | - Repack the column carefully, ensuring a uniform and compact bed. |
Visual Workflows
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A standard workflow for the purification of this compound via column chromatography.
Caption: A decision tree for troubleshooting common issues in the purification of this compound.
References
Technical Support Center: Troubleshooting Regioselectivity in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in indazole synthesis, particularly during N-alkylation, a common challenge?
A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. This inherent property, known as annular tautomerism, allows the proton on the pyrazole ring to reside on either nitrogen, leading to 1H- and 2H-indazole tautomers.[1][2] Direct alkylation or acylation of the indazole scaffold often results in a mixture of N1- and N2-substituted products because the indazole anion acts as an ambident nucleophile.[3][4][5] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6][7][8] Consequently, controlling the reaction to selectively yield one regioisomer is a significant synthetic challenge that requires careful optimization of reaction conditions.[1]
Q2: What are the primary factors that influence whether N1 or N2 substitution occurs?
A2: The regiochemical outcome of indazole alkylation is a delicate balance of several factors:[3][7]
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring play a crucial role.[1] For instance, bulky substituents at the C3 position tend to favor N1 alkylation due to steric hindrance around the N2 position.[1][3] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can strongly direct alkylation towards the N2 position.[1][4]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is critical in directing the regioselectivity.[1][6] A widely used method to achieve high N1 selectivity is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][3][4][6] The sodium cation is thought to coordinate with the N2 nitrogen and a C3 substituent, sterically blocking N2 alkylation.[3][4] In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers.[4][7]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the reaction's outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1][6][7][9] Conditions that allow for equilibration will typically favor the N1 isomer.[4][6][7]
Troubleshooting Guides
Problem: My N-alkylation reaction is yielding a mixture of N1 and N2 isomers, and I want to favor the N1 product.
Solution: To enhance the selectivity for the N1-alkylated product, you should optimize your reaction conditions to favor the thermodynamically more stable isomer.
-
Recommended Action 1: Change the Base and Solvent System. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][3][4][6] This system has been reported to provide >99% N1 regioselectivity for indazoles with various C3 substituents.[1]
-
Recommended Action 2: Introduce a Suitable Substituent. If possible, starting with an indazole that has a bulky substituent (e.g., tert-butyl) or an electron-withdrawing group (e.g., acetyl, carboxymethyl) at the C3 position can significantly favor the formation of the N1 isomer when using the NaH/THF system.[1][3][4]
-
Recommended Action 3: Allow for Thermodynamic Equilibration. In some cases, particularly with α-halo carbonyl or β-halo ester electrophiles, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can promote equilibration to the more stable N1-substituted product.[3][6]
Problem: I need to synthesize the N2-substituted indazole, but my current protocol favors the N1 isomer.
Solution: To selectively obtain the N2-substituted product, you need to employ conditions that favor kinetic control or utilize synthetic routes specifically designed for 2H-indazole formation.
-
Recommended Action 1: Modify Reaction Conditions for Kinetic Control.
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD, is known to favor the formation of the N2-substituted indazole.[1][2]
-
Acidic Conditions: Alkylation under acidic conditions, for example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid, can be an effective method for N2-alkylation.[1][10]
-
-
Recommended Action 2: Utilize Specific Synthetic Routes for 2H-Indazoles.
-
Davis-Beirut Reaction: This reaction is a robust method for constructing 2H-indazoles from a nitroso imine or nitroso benzaldehyde intermediate generated in situ.[11][12][13]
-
Cadogan Reductive Cyclization: This method involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often promoted by a phosphine reagent, to selectively form the 2H-indazole core.[1][14][15] Modern one-pot modifications of this reaction have improved its efficiency.[1]
-
-
Recommended Action 3: Leverage Steric Hindrance. The presence of a bulky substituent at the C7 position of the indazole ring can sterically hinder the N1 position, thereby directing alkylation to the N2 position.[4][7]
Quantitative Data Summary
The following tables summarize the impact of various factors on the regioselectivity of indazole N-alkylation.
Table 1: Effect of C3 and C7 Substituents on N-Alkylation Regioselectivity (Using NaH in THF)
| Substituent Position | Substituent Group | N1:N2 Ratio | Citation(s) |
| C3 | -C(CH₃)₃ (tert-butyl) | >99 : <1 | [1] |
| C3 | -COMe (acetyl) | >99 : <1 | [1] |
| C3 | -CO₂Me (methyl ester) | >99 : <1 | [6] |
| C3 | -CONH₂ (carboxamide) | >99 : <1 | [6] |
| C7 | -NO₂ (nitro) | <4 : >96 | [8] |
| C7 | -CO₂Me (methyl ester) | <4 : >96 | [8] |
Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity
| Base | Solvent | Electrophile | N1:N2 Ratio | Yield | Citation(s) |
| NaH | THF | Alkyl Bromide | >99 : <1 | >90% | [1][6] |
| Cs₂CO₃ | DMF | Various Tosylates | >99 : <1 | >90% | [1][2] |
| K₂CO₃ | DMF | Methyl Iodide | 44 : 40 | 84% (total) | [2][16] |
| PPh₃/DIAD (Mitsunobu) | THF | Various Alcohols | <1 : >99 | >84% | [1][2] |
| Cs₂CO₃ | Dioxane | Isopropyl Bromide | Poor Selectivity | <52% | [2] |
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of 1H-Indazoles
This protocol is adapted from studies demonstrating high N1-selectivity using sodium hydride in THF.[1][6]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction
This protocol is for achieving N2-selectivity using Mitsunobu conditions.[2][7]
-
Preparation: Dissolve the 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate and isolate the desired N2-alkylated product.
Protocol 3: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis
This protocol is a modern, one-pot modification of the Cadogan cyclization.[1][14][15]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Caption: A decision-making workflow for troubleshooting and controlling N1 vs. N2 regioselectivity in indazole N-alkylation.
Caption: A diagram illustrating the key factors that govern the regiochemical outcome of indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Side reaction prevention in 3-aminoindazole synthesis (e.g., over-bromination)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminoindazoles. The focus is on preventing common side reactions, such as over-bromination, to ensure high-yield and high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 3-aminoindazole derivatives, particularly when bromination is involved?
A1: During the synthesis of 3-aminoindazole derivatives, especially those involving bromination of precursors like substituted benzonitriles, several side reactions can occur. The most prevalent issues include:
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Over-bromination: Introduction of more than one bromine atom onto the aromatic ring, leading to di- or poly-brominated impurities.[1][2] This is a common challenge in Wohl-Ziegler-type reactions if not properly controlled.[1]
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Formation of undesired regioisomers: Direct bromination of the 3-aminoindazole core can lead to substitution at incorrect positions. For instance, treatment of a 3-aminoindazole with N-Bromosuccinimide (NBS) can result in the formation of an undesired regioisomer as the major product.[2][3]
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Hydrolysis of the cyano group: In syntheses starting from benzonitrile precursors, the cyano group can be hydrolyzed to a primary amide or carboxylic acid, especially under harsh acidic or basic conditions or at elevated temperatures.[2][3]
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Hydrazone and dimer formation: Certain synthetic routes for indazoles are prone to side reactions like the formation of hydrazones and dimers, particularly at elevated temperatures.[4]
Q2: How can over-bromination be prevented during the synthesis of brominated precursors for 3-aminoindazoles?
A2: Preventing over-bromination requires careful control of reaction conditions. Key strategies include:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it can be a milder and more selective brominating agent.[2][3] Using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalyst like ZrCl₄ can also prevent competing aromatic bromination.
-
Stoichiometry Control: Using a slight excess of the brominating agent (e.g., 1.07 equivalents of NBS) can drive the reaction to completion without significant over-bromination.[2]
-
Temperature Management: Maintaining a controlled temperature is crucial. For the bromination of 2,6-dichlorobenzonitrile, a temperature of 25 °C was found to be optimal. Lowering the temperature to 0 °C or -10 °C resulted in lower conversion.[2] In other bromination reactions, cooling with an ice/water bath can prevent the formation of over-brominated products.[5]
-
Solvent and Catalyst System: The choice of solvent and catalyst is critical. A common system for the bromination of activated aromatic rings is the use of concentrated sulfuric acid (e.g., 96% H₂SO₄) as the solvent/catalyst with NBS.[2][6]
Q3: What should I do if I observe significant hydrolysis of the nitrile group to an amide during my reaction?
A3: Hydrolysis of the cyano group is a common side reaction, particularly when using strong acids or bases at high temperatures.[2][3] To mitigate this:
-
Optimize Reaction Temperature: Elevated temperatures can promote the hydrolysis of nitriles. Running the reaction at the lowest effective temperature can minimize this side product. For example, in the bromination of 2,6-dichlorobenzonitrile, reactions with bromine at higher temperatures led to more hydrolyzed side-products.[2][3]
-
Control Reaction Time: Prolonged reaction times can increase the extent of hydrolysis. Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed.
-
Choice of Reagents: If possible, select reagents and conditions that are less prone to causing hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of desired mono-brominated product and presence of di-brominated impurities. | Over-bromination due to overly reactive brominating agent or harsh conditions. | Switch from Br₂ to a milder agent like NBS.[2][3][6] Carefully control the stoichiometry of the brominating agent (e.g., 1.05-1.10 equivalents). Maintain a constant, optimized reaction temperature.[2] |
| Formation of the wrong regioisomer upon bromination of the 3-aminoindazole ring. | Direct bromination of the heterocyclic core is often not regioselective. | Redesign the synthetic route to introduce the bromine atom onto the precursor (e.g., a substituted benzonitrile) before the cyclization step to form the indazole ring.[2][3] |
| Significant amount of amide or carboxylic acid impurity in the crude product. | Hydrolysis of the starting benzonitrile. | Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.[2][3] If using a strong acid like H₂SO₄, ensure the temperature does not exceed the optimal range. |
| Incomplete reaction, with significant starting material remaining. | Reaction conditions are too mild (e.g., temperature is too low). | Gradually increase the reaction temperature while monitoring for the formation of side products. Ensure the stoichiometry of the reagents is correct. In the case of bromination with NBS in H₂SO₄, temperatures below 25 °C led to lower conversion.[2] |
Quantitative Data Summary
Table 1: Optimization of the Bromination of 2,6-Dichlorobenzonitrile
| Entry | Brominating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Purity (%) | Notes |
| 1 | Br₂ | 1.1 | 96% H₂SO₄ | 25 | 18 | - | - | Hydration of cyano group observed.[2] |
| 2 | Br₂ | 1.1 | 96% H₂SO₄ | 50 | 18 | - | - | Increased formation of hydrolyzed side-products.[2] |
| 3 | NBS | 1.07 | 96% H₂SO₄ | 25 | 18 | >99 | 95-96 | Optimal conditions identified for scale-up.[2] |
| 4 | NBS | 1.07 | 96% H₂SO₄ | 0 | 18 | - | - | Lower conversion observed.[2] |
| 5 | NBS | 1.07 | 96% H₂SO₄ | -10 | 18 | - | - | Lower conversion observed.[2] |
Data extracted from the practical synthesis of an intermediate for Lenacapavir.[2]
Experimental Protocols
Protocol 1: Optimized Bromination of 2,6-Dichlorobenzonitrile [2]
This protocol describes the regioselective bromination of 2,6-dichlorobenzonitrile to yield 3-bromo-2,6-dichlorobenzonitrile, a precursor for 7-bromo-4-chloro-1H-indazol-3-amine.
Materials:
-
2,6-Dichlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
96% Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Ethyl acetate
Procedure:
-
To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in 96% H₂SO₄ (10 volumes), add NBS (1.07 eq) portion-wise while maintaining the temperature at 25 °C.
-
Stir the reaction mixture at 25 °C for 18 hours.
-
Monitor the reaction completion by a suitable analytical method (e.g., qNMR).
-
Upon completion, carefully pour the reaction mixture into ice-cold water (15 volumes).
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the filter cake with ethyl acetate (3 volumes) to remove impurities.
-
The desired 3-bromo-2,6-dichlorobenzonitrile is obtained with an isolated yield of 75-80% and a purity of 95-96%.
Protocol 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine via Cyclization [3]
This protocol outlines the regioselective cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate.
Materials:
-
3-Bromo-2,6-dichlorobenzonitrile
-
Hydrazine hydrate
-
Solvent (e.g., an appropriate alcohol or other suitable solvent)
Procedure:
-
Dissolve 3-bromo-2,6-dichlorobenzonitrile in a suitable solvent.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture under reflux, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and isolate the product. The specific workup procedure may involve precipitation, extraction, and/or crystallization to obtain the purified 7-bromo-4-chloro-1H-indazol-3-amine.
Note: The detailed conditions for this cyclization can vary, and optimization may be required based on the specific substrate and desired scale.
Visualized Workflows and Pathways
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cyclization Conditions for 3-Aminoindazole Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-aminoindazoles. The following information is intended to help optimize reaction conditions, improve yields, and minimize the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for obtaining 3-aminoindazoles?
A1: The primary methods for synthesizing 3-aminoindazoles involve the cyclization of 2-substituted benzonitriles. The two most prevalent and versatile routes are:
-
Nucleophilic Aromatic Substitution (SNAr) of 2-Halobenzonitriles: This is a widely used method that involves the reaction of a 2-halobenzonitrile (typically fluoro- or chloro-substituted) with hydrazine. The reaction proceeds via an initial nucleophilic attack of hydrazine on the aromatic ring, followed by an intramolecular cyclization. This method is often favored for its operational simplicity.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of a C-N bond between a 2-halobenzonitrile (often bromo-substituted) and a hydrazine surrogate, like benzophenone hydrazone. This is followed by an acidic deprotection and cyclization step to yield the 3-aminoindazole. This route can be advantageous for substrates that are less reactive under SNAr conditions.[1]
Q2: I am experiencing low yields in my 3-aminoindazole synthesis. What are the likely causes and how can I improve the yield?
A2: Low yields are a common issue and can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. Monitor the reaction progress using TLC or LC-MS. For SNAr reactions with less reactive substrates (e.g., chloro- or bromo-benzonitriles), higher temperatures and longer reaction times may be necessary.
-
Reagent Stoichiometry: Verify the correct molar ratios of your reactants. An excess of hydrazine is often used to drive the reaction to completion.
-
-
Side Reactions:
-
Hydrolysis of the Nitrile Group: The cyano group can be susceptible to hydrolysis to form an amide, especially under harsh basic or acidic conditions and at elevated temperatures. This can be minimized by careful control of pH and temperature.
-
Over-bromination or undesired regioselectivity of bromination: When functionalizing the benzonitrile starting material, ensure precise control of the brominating agent and reaction conditions to avoid multiple brominations or bromination at an undesired position.
-
Formation of Regioisomers: In cases of substituted indazoles, alkylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of products and reducing the yield of the desired isomer. The choice of base and solvent is critical in controlling this selectivity.
-
-
Catalyst Deactivation (for Palladium-catalyzed reactions):
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvents can poison the palladium catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed.
-
Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Q3: I am observing the formation of N1 and N2 isomers. How can I control the regioselectivity of the reaction?
A3: Controlling the N1 versus N2 selectivity is a significant challenge in indazole synthesis. The outcome is influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions.
-
For N1-selectivity:
-
Base and Solvent Choice: Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is often effective for achieving high N1-selectivity.
-
Steric Hindrance: Bulky substituents at the C3-position of the indazole can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.
-
-
For N2-selectivity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO2) at the C7-position can strongly direct alkylation to the N2-position.
-
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to low reactivity of the starting material (e.g., using a 2-chlorobenzonitrile in an SNAr reaction). | Switch to a more reactive starting material like a 2-fluorobenzonitrile. Alternatively, consider using a palladium-catalyzed method like the Buchwald-Hartwig amination, which is often more effective for less reactive aryl halides. |
| Catalyst inhibition in a palladium-catalyzed reaction. | Ensure all reagents and solvents are pure and anhydrous. Degas the solvent thoroughly before use and maintain an inert atmosphere throughout the reaction. | |
| Formation of a Major Side Product | Hydrolysis of the nitrile group to an amide. | Use milder reaction conditions. Avoid excessively high temperatures and prolonged reaction times. If using a strong base, consider switching to a weaker base like K₂CO₃ or Cs₂CO₃. |
| Wolff-Kishner reduction of the hydrazone intermediate in the Buchwald-Hartwig route. | Use cesium carbonate (Cs₂CO₃) as the base instead of sodium tert-butoxide (NaO-t-Bu) to avoid this side reaction.[1] | |
| Product is a Mixture of Regioisomers (N1 and N2 substituted) | Unoptimized reaction conditions for alkylation or other substitutions on the indazole ring. | To favor the N1 isomer, use NaH in THF. To favor the N2 isomer, consider introducing an electron-withdrawing group at the C7 position. A systematic screening of bases and solvents is recommended to optimize selectivity for your specific substrate. |
| Difficulty in Product Purification | Presence of unreacted starting materials or closely related side products. | Optimize the reaction to drive it to completion. For purification, column chromatography is typically effective. Choosing an appropriate solvent system is crucial for good separation. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of 3-aminoindazole formation.
Table 1: Optimization of Bromination Conditions for a 2,6-dichlorobenzonitrile Derivative
| Entry | Brominating Agent (eq.) | Acid (eq.) | Temperature (°C) | Time (h) | Yield of Brominated Product (%) |
| 1 | Br₂ (2) | 96% H₂SO₄ (10) | 25 | 18 | Low conversion, significant amide byproduct |
| 2 | Br₂ (2) | 96% H₂SO₄ (10) | 50 | 18 | Increased amide byproduct |
| 3 | NBS (1.07) | 96% H₂SO₄ (10) | 25 | 18 | 75-80 |
| 4 | NBS (1.07) | TFA | 25 | 18 | No reaction |
| 5 | NBS (1.07) | Acetic Acid | 25 | 18 | No reaction |
NBS = N-Bromosuccinimide; TFA = Trifluoroacetic acid. Data adapted from a study on a specific 2,6-dichlorobenzonitrile derivative.
Table 2: Effect of Catalyst System on the Buchwald-Hartwig Amination of 2-Bromobenzonitrile with Benzophenone Hydrazone [1]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield of Hydrazone (%) |
| 1 | Pd(OAc)₂ (5) | BINAP (5.5) | Cs₂CO₃ | Toluene | 100 | 99 |
| 2 | Pd₂(dba)₃ (2.5) | BINAP (5.5) | Cs₂CO₃ | Toluene | 100 | 95 |
| 3 | Pd(OAc)₂ (5) | Xantphos (6) | Cs₂CO₃ | Toluene | 100 | 92 |
| 4 | Pd(OAc)₂ (5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Toluene | 100 | 85 |
BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; P(t-Bu)₃ = Tri-tert-butylphosphine.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aminoindazoles via SNAr Reaction
-
To a solution of the 2-halobenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, n-butanol, or DMSO) is added hydrazine hydrate (3.0-5.0 eq).
-
The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of 3-Aminoindazoles via Buchwald-Hartwig Amination [1]
Step A: Synthesis of the Arylhydrazone
-
A Schlenk tube is charged with the 2-bromobenzonitrile (1.0 eq), benzophenone hydrazone (1.1 eq), palladium(II) acetate (5 mol%), BINAP (5.5 mol%), and cesium carbonate (1.5 eq).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene is added, and the mixture is heated at 100 °C until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude hydrazone is purified by column chromatography.
Step B: Deprotection and Cyclization
-
The purified arylhydrazone from Step A is dissolved in a suitable solvent (e.g., THF or methanol).
-
A strong acid, such as concentrated hydrochloric acid or sulfuric acid, is added, and the mixture is stirred at room temperature or heated to reflux.
-
The reaction progress is monitored by TLC until the hydrazone is fully consumed.
-
The reaction mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 3-aminoindazole is purified by column chromatography.
Mandatory Visualizations
Caption: Comparative experimental workflows for 3-aminoindazole synthesis.
Caption: Stepwise mechanism of 3-aminoindazole formation via SNAr.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: 3-Amino-1H-indazole-7-carbonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1H-indazole-7-carbonitrile derivatives, focusing on common solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative won't dissolve in my aqueous buffer. What is the underlying issue?
A1: It is common for kinase inhibitors, a class to which many this compound derivatives belong, to exhibit poor aqueous solubility.[1] These small molecules are often designed to bind to the ATP-binding pocket of kinases, which is characteristically hydrophobic.[1] Consequently, the inhibitor molecules themselves tend to be lipophilic (fat-soluble), leading to low solubility in polar solvents like water or aqueous buffers.[1]
Q2: What is the recommended first step for dissolving a new this compound derivative?
A2: The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[2] This stock solution can then be diluted into the final aqueous experimental medium. It is critical to keep the final concentration of the organic solvent low (typically below 1%) to avoid artifacts in biological assays.[1]
Q3: When I dilute my DMSO stock solution into my cell culture media, a precipitate forms. Why is this happening and how can I prevent it?
A3: This is a common phenomenon that occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to "crash out" or precipitate. To mitigate this, ensure vigorous mixing during dilution and consider preparing working solutions just before use. If precipitation persists, you may need to lower the final concentration of your compound or explore formulation strategies.
Q4: How does pH affect the solubility of these indazole derivatives?
A4: The solubility of ionizable compounds, including many kinase inhibitors, is highly dependent on pH.[2] The indazole ring contains nitrogen atoms that can be protonated or deprotonated. By adjusting the pH of the buffer away from the compound's isoelectric point (pI), you can increase the proportion of the more soluble, ionized form of the molecule.[2] For weakly basic compounds, decreasing the pH (more acidic) generally increases solubility.[2] A preliminary pH-solubility profile experiment is often a valuable step.
Q5: What are co-solvents and other formulation strategies that can improve solubility?
A5: If adjusting concentration and pH is insufficient, several formulation strategies can be employed:
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) or ethanol can be added to the aqueous system to reduce the overall polarity of the solvent, thereby increasing the solubility of nonpolar compounds.[2]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their core, forming a more water-soluble complex.
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous phase.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: The powdered compound is not fully dissolving in DMSO.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Consult literature for typical stock concentrations of similar compounds (e.g., 10-50 mM). |
| Slow Dissolution Rate | Vortex the solution vigorously. Gentle warming in a 37°C water bath or brief sonication can also aid dissolution.[1][2] |
| Compound Degradation | Ensure you are using anhydrous DMSO, as it is hygroscopic and absorbed water can affect compound stability. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] |
Problem 2: The compound precipitates upon dilution into aqueous buffer.
| Possible Cause | Suggested Solution |
| Exceeding Aqueous Solubility Limit | The final concentration in your assay may be above the compound's solubility limit in that specific buffer. Try lowering the final concentration. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can still lead to precipitation. Aim for a final DMSO concentration of <1%, and ideally <0.5%.[2] Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Buffer Composition | The pH, ionic strength, or presence of certain salts in your buffer can affect solubility. Consider performing a pH-solubility screen or testing different buffer systems. |
Data Presentation: Solubility of Related Kinase Inhibitors
While specific quantitative solubility data for this compound derivatives are not widely available in public literature, the following tables provide examples for other classes of kinase inhibitors. This data illustrates the typical range of solubilities and the types of solvents used.
Table 1: Aqueous Solubility of Selected FDA-Approved Kinase Inhibitors
| Kinase Inhibitor | Aqueous Solubility (µg/mL) |
| Vemurafenib | 0.36 |
| Tepotinib | 357 |
| Average Value | 36.1 |
Data sourced from a 2022 update on FDA-approved small molecule protein kinase inhibitors.[3]
Table 2: Solubility of a VEGFR Tyrosine Kinase Inhibitor II in Various Solvents
| Solvent | Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 25 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Data for N-(4-chlorophenyl)-2-[(4-pyridinylmethyl)amino]-benzamide.[4]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution.
Materials:
-
This compound derivative (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of the solid compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 158.16 g/mol , weigh out 1.58 mg.
-
Solubilize: Add the calculated volume of 100% anhydrous DMSO to the solid compound in the vial.
-
Dissolve: Vortex the solution vigorously until the solid is completely dissolved. If necessary, use brief sonication in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Assay by Nephelometry
This high-throughput assay is used to rapidly assess compound solubility by measuring light scattering from precipitated particles.[5]
Materials:
-
Compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Clear microtiter plates (96- or 384-well)
-
Nephelometer (plate reader capable of measuring light scattering)
-
Multichannel pipettes or automated liquid handler
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Add Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 98 µL of buffer for a 1:50 dilution).
-
Mix and Incubate: Mix the contents thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours).
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. Higher readings indicate greater precipitation and lower solubility.
-
Data Analysis: Compare the light scattering of the test compound to positive (known insoluble compound) and negative (buffer with DMSO only) controls to determine the kinetic solubility limit.
Visualizations
Certain 1H-indazole-3-amine derivatives have been shown to affect cell apoptosis and cycle, potentially through the inhibition of pathways involving Bcl-2 and p53/MDM2.
Caption: The p53-MDM2 signaling pathway and a potential point of inhibition.
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 protein family.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Indazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenges associated with the poor oral bioavailability of indazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many indazole-based compounds exhibit poor oral bioavailability?
A1: Poor oral bioavailability of indazole-based compounds is often a result of a combination of factors. These include low aqueous solubility, which limits the dissolution of the compound in the gastrointestinal fluids, and poor permeability across the intestinal epithelium.[1][2] Additionally, many indazole compounds are susceptible to first-pass metabolism in the liver, where enzymes, particularly Cytochrome P450 (CYP) enzymes, can break them down before they reach systemic circulation.[3][4] The indazole core itself, while a valuable pharmacophore, can be lipophilic and may be vulnerable to Phase I and II metabolism.
Q2: What are the initial steps to diagnose the cause of poor bioavailability for my indazole compound?
A2: A systematic in vitro assessment is the recommended first step. This typically involves a trio of assays to evaluate the key factors influencing oral bioavailability: solubility, permeability, and metabolic stability.
-
Aqueous Solubility: A kinetic solubility assay is a high-throughput method to determine how much of your compound can dissolve in an aqueous buffer.[5][6]
-
Intestinal Permeability: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption and identifying if the compound is a substrate for efflux transporters.[7][8]
-
Metabolic Stability: A liver microsomal stability assay assesses the compound's susceptibility to metabolism by liver enzymes, providing an estimate of its metabolic clearance.[9][10]
The results from these assays will help you pinpoint the primary obstacle(s) to achieving good oral bioavailability.
Q3: What are the main strategies to improve the oral bioavailability of my lead indazole compound?
A3: Strategies can be broadly categorized into two main approaches: chemical modification and formulation development.
-
Chemical Modification:
-
Prodrugs: This involves attaching a promoiety to the parent drug, which is cleaved in vivo to release the active compound. This can enhance solubility and/or permeability.[11][12][13] N-acyloxymethyl analogues are one example of a prodrug approach for indazoles.[11]
-
Salt Formation: For ionizable compounds, forming a salt is a well-established method to significantly increase aqueous solubility and dissolution rate.[14]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the indazole scaffold can lead to analogues with improved physicochemical properties, such as reduced lipophilicity or blocked metabolic sites, while maintaining pharmacological activity.[15][16]
-
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[14][17]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption, particularly for lipophilic drugs.[1][18]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous form can improve both solubility and dissolution.[19]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively masking their lipophilic nature and increasing aqueous solubility.[1][19]
-
Troubleshooting Guides
Problem 1: My indazole compound has very low solubility in the kinetic solubility assay.
Possible Cause: The compound is highly lipophilic and crystalline.
Solutions:
-
Assess Thermodynamic Solubility: While kinetic solubility is useful for high-throughput screening, thermodynamic solubility provides a more accurate measure for lead optimization.[20]
-
Formulation Approaches:
-
Micronization/Nanonization: If you have sufficient material, reducing particle size can be a straightforward way to improve the dissolution rate.[17]
-
Amorphous Solid Dispersions: Consider formulating the compound as a solid dispersion to overcome the energy barrier of the crystal lattice.[19]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can be particularly effective.[18]
-
-
Chemical Modification:
Problem 2: The Caco-2 assay shows low apparent permeability (Papp) and a high efflux ratio (>2).
Possible Cause: Your compound is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8]
Solutions:
-
Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant increase in the A-to-B Papp value in the presence of an inhibitor confirms that your compound is a substrate.[21]
-
Structural Modification (SAR): Analyze the structure of your compound to identify potential pharmacophores recognized by efflux transporters. Minor structural modifications can sometimes disrupt this recognition and reduce efflux.
-
Formulation with Excipients: Some pharmaceutical excipients (e.g., certain surfactants like Tween 80) can inhibit efflux transporters, thereby increasing the intestinal absorption of substrate drugs.[17]
Problem 3: My compound shows high permeability in the Caco-2 assay but is rapidly cleared in the liver microsomal stability assay.
Possible Cause: The compound is likely subject to extensive first-pass metabolism in the liver.[3][10]
Solutions:
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed during the microsomal assay. This will reveal the "soft spots" in the molecule that are susceptible to metabolism.
-
Structural Modification (SAR): Modify the compound at the identified metabolic hot spots. A common strategy is to introduce a fluorine atom or another group that blocks the site of metabolism without negatively impacting the compound's activity.[16]
-
Consider Species Differences: Liver microsomes from different species can be used to predict interspecies differences in metabolic rates.[3] This can be important when translating results from preclinical animal models to humans.
Data Summary Tables
Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
Data adapted from Benchchem Application Notes.[7]
Table 2: Typical In Vitro Assay Parameters for Bioavailability Assessment
| Assay | Key Parameter | Interpretation |
| Kinetic Solubility | Solubility (µg/mL) | >60 µg/mL is a good target for drug discovery compounds.[6] |
| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | Classifies compound permeability (see Table 1).[7] |
| Efflux Ratio (Papp B→A / Papp A→B) | A ratio >2 suggests active efflux is occurring.[8] | |
| Microsomal Stability | Half-life (t½, min) | Indicates the rate of metabolic clearance. |
| Intrinsic Clearance (CLint, µL/min/mg) | Used to predict in vivo hepatic clearance.[9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
-
Preparation: Prepare a 20 mM stock solution of the test compound in DMSO.[22] Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[22]
-
Incubation: Add a small volume (e.g., 10 µL) of the DMSO stock solution to a larger volume (e.g., 490 µL) of the buffer in a microtube.[22]
-
Equilibration: Place the tubes in a thermomixer and incubate with shaking (e.g., 850 rpm) for 2 hours at a controlled temperature (e.g., 25°C or 37°C).[22][23]
-
Separation: After incubation, separate the undissolved compound from the saturated solution by filtration using a solubility filter plate or by centrifugation.[20][22]
-
Quantification: Determine the concentration of the compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a standard calibration curve.[22]
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and other necessary components.[7] Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[7]
-
Differentiation: Culture the cells for 21-28 days to allow them to differentiate into a polarized monolayer.[7] Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above 200 Ω·cm².[21] Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.[8]
-
Transport Experiment (Apical to Basolateral - A→B):
-
Incubation and Sampling: Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[7] At the end of the incubation, collect samples from both donor and receiver compartments.[7]
-
Bidirectional Assay (B→A): To determine the efflux ratio, perform the experiment in the reverse direction, adding the test compound to the basolateral side and sampling from the apical side.[8]
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) using the equation: Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.[7][8]
Protocol 3: Liver Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse at 0.5 mg/mL protein), a buffer solution (e.g., potassium phosphate), and an NADPH regenerating system.[3][24]
-
Initiation: Pre-warm the reaction mixture to 37°C. Start the reaction by adding the test compound (e.g., at a final concentration of 1-10 µM).[3][24]
-
Incubation: Incubate the mixture at 37°C with gentle agitation.[24]
-
Time Points: At specific time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an ice-cold solvent like acetonitrile.[3][24] This step also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the terminated samples to pellet the precipitated protein.[25]
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[9]
-
Data Calculation: Plot the percentage of the remaining compound against time. From the slope of the line on a semi-log plot, calculate the half-life (t½) and the intrinsic clearance (CLint).[9]
Visual Guides
Caption: Workflow for Assessing and Improving Oral Bioavailability.
Caption: Decision Tree for Troubleshooting Poor Bioavailability.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. mttlab.eu [mttlab.eu]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Metabolic Stability Assays [merckmillipore.com]
- 11. Discovery of a new HIV-1 inhibitor scaffold and synthesis of potential prodrugs of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. enamine.net [enamine.net]
- 21. benchchem.com [benchchem.com]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Overcoming drug resistance with novel 3-aminoindazole inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of novel 3-aminoindazole inhibitors in overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing low purity of our synthesized 3-aminoindazole derivative. What are common impurities and how can we remove them?
A1: Common impurities in the synthesis of 3-aminoindazole derivatives can arise from incomplete reactions or side-product formation. For instance, when synthesizing from 2-halobenzonitriles, residual starting materials or intermediates from incomplete cyclization can be present. Purification can typically be achieved through recrystallization or column chromatography. High-Performance Liquid Chromatography (HPLC) is recommended to assess purity, and Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify unknown impurity peaks by their molecular weight.[1]
Q2: Our 3-aminoindazole inhibitor shows high potency in biochemical assays but is significantly less effective in cell-based assays. What could be the reason?
A2: This is a common challenge in drug development. Several factors could contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The inhibitor might be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Compound Instability: The molecule could be unstable in the cell culture medium or rapidly metabolized by the cells.
-
High ATP Concentration in Cells: The intracellular concentration of ATP is much higher than what is typically used in biochemical assays, which can lead to competition and reduced inhibitor efficacy for ATP-competitive inhibitors.
To troubleshoot this, you can assess the compound's physicochemical properties, perform permeability assays, or use efflux pump inhibitors.[2][3]
Q3: We are seeing unexpected phenotypic results in our cell-based assays that don't seem to correlate with the inhibition of the intended target. How can we investigate potential off-target effects?
A3: Off-target effects are a known concern for many kinase inhibitors. To investigate these, consider the following approaches:
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to identify other potential targets.
-
Rescue Experiments: Express a drug-resistant mutant of your target kinase in the cells. If the inhibitor's effect is on-target, the resistant mutant should rescue the phenotype.
-
Dose-Response Correlation: On-target effects should manifest at concentrations consistent with the inhibitor's potency against the primary target. Effects that only appear at much higher concentrations are more likely to be off-target.[4]
-
Pathway Analysis: If you observe changes in gene expression for genes not typically regulated by your target, pathway analysis can help identify other signaling pathways that may be affected.[5]
Q4: How do 3-aminoindazole inhibitors overcome resistance to other kinase inhibitors, such as imatinib?
A4: A common mechanism of resistance to kinase inhibitors is the emergence of "gatekeeper" mutations in the kinase domain, such as the T315I mutation in BCR-ABL, which prevents drugs like imatinib from binding effectively.[6] Many novel 3-aminoindazole inhibitors are designed to bind to the inactive "DFG-out" conformation of the kinase. This binding mode can often accommodate the mutated gatekeeper residue, allowing the inhibitor to remain effective against the resistant kinase.[6]
Data Presentation
Table 1: Inhibitory Activity of AKE-72 Against Wild-Type and Mutant BCR-ABL
| Kinase Target | AKE-72 IC₅₀ (nM) | Ponatinib IC₅₀ (nM) |
| BCR-ABL (Wild-Type) | < 0.5 | 0.37 |
| BCR-ABL (T315I Mutant) | 9 | 2.0 |
| BCR-ABL (E255K Mutant) | 8.98 | Not Reported |
| BCR-ABL (F317I Mutant) | 3.12 | Not Reported |
| BCR-ABL (H396P Mutant) | < 1.0 | Not Reported |
| BCR-ABL (Q252H Mutant) | 3.88 | Not Reported |
Data sourced from El-Damasy et al., 2023.[7]
Table 2: Cellular Proliferation Inhibition (GI₅₀) of AKE-72
| Cell Line | Target | AKE-72 GI₅₀ (nM) |
| K-562 | BCR-ABL | < 10 |
| Ba/F3 (BCR-ABL WT) | BCR-ABL | 9.6 |
| Ba/F3 (BCR-ABL T315I) | BCR-ABL T315I | 290 |
| Ba/F3 (parental) | None | 4001 |
Data sourced from El-Damasy et al., 2023.[7]
Table 3: Inhibitory Activity of 3-Aminoindazole-1H-indazol-6-yl-benzamides
| Compound | FLT3 EC₅₀ (nM) | PDGFRα-T674M EC₅₀ (nM) | Kit-T670I EC₅₀ (nM) |
| 4 | 1 | 2 | 22 |
| 11 | 1 | 3 | 12 |
| 15 | 6 | >1000 | 120 |
| 22 | 1 | 2 | >1000 |
EC₅₀ values were determined in Ba/F3 cell proliferation assays.[6]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a 3-aminoindazole inhibitor against a target kinase using a fluorescence-based assay.
Materials:
-
Recombinant kinase of interest
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (prepare at a concentration near the Kₘ for the kinase)
-
Fluorescently labeled peptide substrate
-
3-aminoindazole inhibitor stock solution (in DMSO)
-
Stop solution (e.g., EDTA to chelate Mg²⁺)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the 3-aminoindazole inhibitor in DMSO. Then, dilute these into the kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 384-well plate, add the diluted inhibitor solutions.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and fluorescent peptide substrate mixture to each well.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8][9]
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the use of an MTT assay to assess the effect of a 3-aminoindazole inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-aminoindazole inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the 3-aminoindazole inhibitor in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI₅₀ (concentration for 50% inhibition of cell growth).[10][11]
Mandatory Visualizations
Caption: BCR-ABL signaling pathway and the point of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assayquant.com [assayquant.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 3-Amino-1H-indazole-7-carbonitrile Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Amino-1H-indazole-7-carbonitrile from laboratory to pilot plant scale. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the reaction of a substituted o-fluorobenzonitrile, such as 2-fluoro-5-cyanobenzonitrile, with hydrazine hydrate.[1] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
Q2: What are the primary safety concerns when scaling up this reaction to a pilot plant?
A2: The primary safety concern is the management of the exothermic reaction between the fluorobenzonitrile derivative and hydrazine hydrate.[2] Hydrazine is a high-energy compound, and the reaction can generate a significant amount of heat, potentially leading to a runaway reaction if not properly controlled.[2][3] Additionally, hydrazine is toxic and corrosive, requiring careful handling and appropriate personal protective equipment (PPE).[1][4]
Q3: How does the reaction scale (lab vs. pilot) affect key process parameters?
A3: When scaling up from the lab to a pilot plant, several parameters need to be carefully re-evaluated and optimized. Heat transfer becomes less efficient at larger scales, necessitating more robust cooling systems and potentially slower addition rates of reagents to manage the exotherm. Mixing efficiency also changes, which can impact reaction kinetics and impurity profiles. Isolation and purification methods used in the lab, such as filtration and washing, may need to be adapted for larger equipment.
Troubleshooting Guide
Problem 1: The reaction is too exothermic and difficult to control at pilot scale.
-
Question: My pilot plant batch is showing a rapid temperature increase that is difficult to manage with the reactor's cooling system. What can I do?
-
Answer:
-
Slower Addition of Hydrazine Hydrate: The rate of addition of hydrazine hydrate is a critical parameter for controlling the exotherm. A slower, controlled addition will allow the reactor's cooling system to dissipate the generated heat effectively.
-
Use of a Co-solvent: While the reaction can be run in a single solvent like ethanol or butanol, using a co-solvent with a lower boiling point can help dissipate heat through reflux cooling.[2]
-
Addition of a Mild Base: The reaction can generate acidic byproducts (like HF) which can catalyze the decomposition of hydrazine, increasing the exotherm.[2] The addition of a mild base, such as sodium acetate, can neutralize these byproducts and stabilize the reaction mixture, leading to a more controlled temperature profile.[2]
-
Problem 2: The product yield is significantly lower in the pilot plant compared to the lab.
-
Question: I'm observing a much lower yield of this compound in my pilot plant batches compared to my lab experiments. What are the likely causes and solutions?
-
Answer:
-
Inefficient Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions and decrease the yield of the desired product. Ensure the agitator speed and design are appropriate for the scale and viscosity of the reaction mixture.
-
Incomplete Reaction: The reaction time may need to be extended at a larger scale to ensure complete conversion. Monitor the reaction progress using an appropriate analytical technique like HPLC.
-
Side Reactions: At elevated temperatures, which can occur with poor heat management, side reactions such as the hydrolysis of the nitrile group to an amide can become more prevalent.[5] Better temperature control is crucial to minimize these byproducts.
-
Problem 3: The isolated product from the pilot plant has a higher impurity profile.
-
Question: My pilot plant batches of this compound are less pure than what I obtained in the lab. How can I improve the purity?
-
Answer:
-
Identify Impurities: The first step is to identify the major impurities. Common impurities can include unreacted starting material, the corresponding amide from nitrile hydrolysis, and potentially over-reaction products.
-
Optimize Reaction Conditions: Once the impurities are known, you can adjust the reaction conditions to minimize their formation. For example, if nitrile hydrolysis is an issue, ensure the reaction temperature is well-controlled and consider minimizing the amount of water in the reaction mixture.
-
Improve Work-up and Isolation: The work-up and isolation procedures may need to be optimized for the larger scale. This could involve adjusting the pH during quenching, using different solvent washes, or developing a more effective crystallization procedure. A well-designed crystallization can be a very effective purification step.
-
Problem 4: Difficulty with product isolation and filtration at a larger scale.
-
Question: The product is difficult to filter and wash in the pilot plant, leading to long cycle times and potential product loss. What can be done?
-
Answer:
-
Crystal Morphology: The crystal size and shape of the product can significantly impact its filtration characteristics. A controlled crystallization process, including cooling rate and agitation, can lead to larger, more easily filterable crystals.
-
Solvent Selection for Washing: The choice of wash solvent is critical. It should be a solvent in which the product has low solubility but the impurities are readily soluble. A series of washes with different solvents may be necessary.
-
Filtration Equipment: Ensure that the filtration equipment in the pilot plant is appropriately sized and suited for the product's characteristics.
-
Data Presentation
Table 1: Comparison of Reaction Parameters at Laboratory and Pilot Plant Scale (Representative)
| Parameter | Laboratory Scale (e.g., 5 g) | Pilot Plant Scale (e.g., 5 kg) | Key Considerations for Scale-Up |
| Starting Material | 2-fluoro-5-cyanobenzonitrile | 2-fluoro-5-cyanobenzonitrile | Ensure consistent quality and purity of starting material at both scales. |
| Hydrazine Hydrate (eq.) | 3.0 | 2.5 - 3.0 | Stoichiometry may be optimized at a larger scale to reduce cost and waste while maintaining high conversion. |
| Solvent | Ethanol or n-Butanol | n-Butanol or a mixed solvent system | Higher boiling point solvents may be preferred for better temperature control. A co-solvent can aid in heat dissipation. |
| Temperature (°C) | 70 - 110 | 90 - 110 (with careful monitoring) | Precise temperature control is critical to prevent runaway reactions and minimize side products. |
| Reaction Time (h) | 12 - 24 | 18 - 36 | Reaction times may be longer at scale; monitor for completion. |
| Yield (%) | ~85-95% | ~80-90% | A slight decrease in yield is common upon scale-up; optimization can minimize this. |
| Purity (%) | >98% | >97% | Impurity profile may change; requires optimization of reaction and purification. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is adapted from a similar procedure for a related isomer.[6]
Materials:
-
2-fluoro-5-cyanobenzonitrile (1.0 eq)
-
Hydrazine monohydrate (3.0 eq)
-
Ethanol or n-Butanol (10-15 volumes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 2-fluoro-5-cyanobenzonitrile and the solvent.
-
Stir the mixture to dissolve the starting material.
-
Slowly add hydrazine monohydrate to the solution at room temperature.
-
Heat the reaction mixture to 70-80 °C (for ethanol) or 100-110 °C (for n-butanol) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Triturate the residue with water and collect the solid product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford this compound as a solid.
Pilot Plant Scale Synthesis of this compound (Conceptual)
Safety Precaution: This is a highly exothermic reaction. A thorough process safety review must be conducted before attempting this procedure at a pilot scale. Ensure the reactor is equipped with an adequate cooling system and emergency quenching capabilities.
Materials:
-
2-fluoro-5-cyanobenzonitrile (1.0 eq)
-
Hydrazine monohydrate (2.5 - 3.0 eq)
-
n-Butanol (8-12 volumes)
-
Sodium Acetate (0.1 - 0.2 eq, optional, for exotherm control)
Procedure:
-
Charge the pilot plant reactor with 2-fluoro-5-cyanobenzonitrile and n-butanol.
-
If using, add sodium acetate to the mixture.
-
Start agitation and ensure the solids are well-suspended.
-
Heat the mixture to 50-60 °C.
-
Begin the slow, controlled addition of hydrazine monohydrate via a dosing pump. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a safe operating range (e.g., below 110 °C).
-
After the addition is complete, maintain the reaction temperature at 100-110 °C for 18-36 hours.
-
Monitor the reaction progress by in-process control (IPC) using HPLC.
-
Once the reaction is deemed complete, cool the reactor contents to 20-25 °C.
-
The product is expected to crystallize out of the solution.
-
Filter the product using a suitable filter dryer or centrifuge.
-
Wash the filter cake with n-butanol, followed by water, and finally a low-boiling point solvent like heptane to aid drying.
-
Dry the product under vacuum at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualizations
Caption: Experimental Workflow: Lab vs. Pilot Plant.
Caption: Troubleshooting Logic for Scale-Up Issues.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ehs.ufl.edu [ehs.ufl.edu]
- 4. arxada.com [arxada.com]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions in Indazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing exothermic reactions during the synthesis of indazoles. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions to ensure safe and successful experiments.
Frequently Asked Questions (FAQs)
Q1: Are indazole synthesis reactions typically exothermic?
A1: Yes, many common indazole synthesis protocols involve exothermic steps. The formation of the indazole ring itself can be exothermic, and certain reagents used in the synthesis can also lead to significant heat release. For instance, in some procedures, the internal temperature of the reaction mixture can rise 5–10°C above the temperature of the cooling bath at the beginning of the reaction.[1] It is crucial to assume that any given indazole synthesis has the potential for exothermic behavior and to take appropriate precautions.
Q2: What are the main risks associated with exothermic reactions in indazole synthesis?
A2: The primary risks include:
-
Runaway Reactions: An uncontrolled increase in temperature can lead to a rapid acceleration of the reaction rate, potentially causing the reaction to boil over, release hazardous gases, and even lead to a vessel rupture due to pressure buildup.[2][3]
-
Decreased Yield and Selectivity: Poor temperature control can lead to the formation of unwanted side products, such as regioisomers (e.g., 2H-indazoles instead of the desired 1H-indazoles) and impurities, which can complicate purification and reduce the overall yield.[4]
-
Decomposition of Reagents and Products: Some reagents and intermediates in indazole synthesis, such as diazonium salts, are thermally unstable and can decompose violently if the temperature is not strictly controlled.[2][3][5]
Q3: How can I predict the potential exothermicity of my specific indazole synthesis protocol?
A3: While it is difficult to predict the exact magnitude of an exotherm without experimental data, you can assess the potential risk by considering the following:
-
Reaction Type: Certain reaction types are known to be highly exothermic. For example, nitration, diazotization, and reactions involving strong acids, bases, or reducing/oxidizing agents often release significant heat.
-
Reagents: The use of highly reactive reagents such as sodium hydride, lithium aluminum hydride, or strong acids and bases should be a red flag for potential exotherms.
-
Scale: The heat generated by a reaction increases with the volume, while the ability to dissipate that heat (surface area) does not increase proportionally. Therefore, a reaction that is manageable on a small scale can become dangerously exothermic upon scale-up.[6]
-
Literature Review: Carefully review the literature for the specific or similar reactions. Look for mentions of "exotherm," "temperature control," "ice bath," or "slow addition." The absence of these terms does not guarantee the absence of an exotherm.
Q4: What is flow chemistry, and how can it help manage exothermic reactions in indazole synthesis?
A4: Flow chemistry is a technique where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion. This approach offers significant advantages for managing exothermic reactions:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in the small channels of a flow reactor allows for very efficient heat dissipation, preventing the buildup of heat and the formation of hot spots.[5][7]
-
Precise Temperature Control: The temperature of the reaction can be controlled with high precision, leading to improved yield and selectivity.[8]
-
Enhanced Safety: The small volume of the reaction mixture at any given moment significantly reduces the risk associated with a potential runaway reaction.[4][5] This is particularly beneficial when working with hazardous intermediates like diazonium salts.[5]
-
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer time or by using multiple reactors in parallel ("numbering up"), which avoids the heat transfer problems associated with increasing the volume of a batch reactor.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase during reagent addition. | 1. Reagent added too quickly.2. Inadequate cooling.3. Insufficient stirring.4. Reaction concentration is too high. | 1. Immediately stop the addition of the reagent.2. Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to an ice-salt or dry ice-acetone bath).3. Ensure vigorous stirring to promote heat transfer to the cooling bath.4. If the reaction is brought under control, resume addition at a much slower rate.5. For future experiments, consider diluting the reaction mixture or adding the reagent as a solution rather than neat. |
| Reaction temperature continues to rise even after stopping reagent addition. | 1. The reaction has reached a critical point and is heading towards a runaway.2. The cooling system has failed or is overwhelmed. | 1. Emergency Action: If the temperature rise is rapid and cannot be controlled by cooling, and if it is safe to do so, quench the reaction by adding a pre-chilled anti-solvent or a suitable quenching agent (see quenching protocols below). Be prepared for a sudden release of gas.2. Evacuate: If the reaction cannot be safely controlled, evacuate the area and follow your institution's emergency procedures. |
| Low yield and formation of multiple side products. | 1. Poor temperature control leading to side reactions.2. Localized hot spots due to inadequate mixing. | 1. Maintain a consistent, low temperature throughout the reaction, especially during the addition of reagents.2. Use a more efficient stirring method (e.g., overhead mechanical stirrer for larger volumes).3. Consider using a flow chemistry setup for precise temperature control.[4][5] |
| Difficulty in reproducing results, especially on a larger scale. | 1. Inefficient heat transfer at a larger scale.[6]2. Changes in the surface-area-to-volume ratio. | 1. Monitor the internal reaction temperature, not just the bath temperature.2. For scale-up, consider a pilot-scale reactor with better heat exchange capabilities.3. The most reliable method for scaling up exothermic reactions is to transition to a continuous flow process.[9] |
Quantitative Data on Indazole Thermochemistry
The following table summarizes the standard molar enthalpy of formation for indazole and some of its derivatives. This data is useful for understanding the energy landscape of these molecules.
| Compound | Formula | State | ΔfHm° (kJ·mol-1) |
| Indazole | C7H6N2 | crystal | 133.9 ± 2.9 |
| Indazole | C7H6N2 | gas | 229.8 ± 3.1 |
| 1H-Indazole-3-carboxylic acid | C8H6N2O2 | crystal | -302.2 ± 2.4 |
| 1H-Indazole-3-carboxylic acid | C8H6N2O2 | gas | -180.2 ± 3.0 |
| 1H-Indazole-5-carboxylic acid | C8H6N2O2 | crystal | -328.7 ± 2.2 |
| 1H-Indazole-5-carboxylic acid | C8H6N2O2 | gas | -193.9 ± 2.6 |
| 1H-Indazole-6-carboxylic acid | C8H6N2O2 | crystal | -330.1 ± 2.2 |
| 1H-Indazole-6-carboxylic acid | C8H6N2O2 | gas | -197.8 ± 2.6 |
| Data sourced from a study on the enthalpy of formation for indazoles.[10] |
Experimental Protocols
Protocol 1: Batch Synthesis of 1H-Indazole with Enhanced Exotherm Control (Jacobson-Huber Type)
This protocol is adapted from a standard procedure and includes additional steps for managing the exothermic nature of the reaction.[1]
Materials:
-
o-Acetotoluidide
-
Acetic anhydride
-
Nitric acid (fuming and concentrated)
-
Sodium nitrite
-
Ice
-
Benzene
-
Methanol
-
Hydrochloric acid
-
Ammonia
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Large cooling bath (e.g., ice-salt bath)
-
Gas generation apparatus
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve o-acetotoluidide in acetic anhydride.
-
Cooling: Cool the mixture to 0-5°C using a large ice-salt bath. It is crucial to use a large bath to effectively dissipate the heat of reaction.[1]
-
Nitrosation (Highly Exothermic Step): Prepare nitrous gases by slowly adding nitric acid to a solution of sodium nitrite in a separate gas generation apparatus. Pass the generated gases through the cooled o-acetotoluidide solution.
-
Controlled Addition: Add the nitrous gases at a rate that maintains the internal reaction temperature between 1°C and 4°C.[1] The internal temperature may be 5-10°C higher than the bath temperature due to the exotherm.[1]
-
Monitoring: Continuously monitor the internal temperature. If it rises above 5°C, immediately stop the gas flow until the temperature is back within the desired range.
-
Work-up: Once the reaction is complete (indicated by a color change), pour the reaction mixture onto ice.
-
Extraction and Purification: Proceed with the standard extraction and purification steps.
Protocol 2: Continuous Flow Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes and Hydrazines
This protocol utilizes flow chemistry for inherently safer synthesis.[5]
Reagent Solutions:
-
Solution A: A solution of the o-fluorobenzaldehyde (1.0 M) in a suitable solvent (e.g., DMA).
-
Solution B: A solution of the hydrazine (e.g., methylhydrazine, 1.2 M) and a base (e.g., DIPEA, 1.05 M) in the same solvent.
Equipment:
-
Flow chemistry system with at least two pumps
-
T-mixer
-
Heated reactor coil (e.g., 10 mL PFA or stainless steel)
-
Back pressure regulator
Procedure:
-
System Setup: Assemble the flow reactor with the T-mixer to combine the two reagent streams, followed by the heated reactor coil. Set the back pressure regulator to 10-15 bar to keep the solvent in the liquid phase at elevated temperatures.[5]
-
Reaction Execution:
-
Set the reactor temperature to the desired value (e.g., 150°C).
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated coil.[5] The exotherm is safely dissipated by the high surface area of the coil.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically after 3 reactor volumes have passed through) before collecting the product.
-
Work-up and Purification: Collect the reactor output and perform a standard aqueous work-up and purification by column chromatography.
Visualizations
Caption: Troubleshooting workflow for managing a rapid temperature increase.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products | Journal of Science & Technology [jst.org.in]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 3-Aminoindazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
3-Aminoindazole is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The efficient and versatile synthesis of this key heterocyclic motif is of paramount importance in drug discovery and development. This guide provides a comparative analysis of the most common and effective synthetic routes to 3-aminoindazole, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research objective.
Synthesis from 2-Halobenzonitriles
The use of 2-halobenzonitriles as starting materials represents one of the most prevalent and versatile approaches to 3-aminoindazole and its derivatives. This strategy can be broadly categorized into two main pathways: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Buchwald-Hartwig Amination followed by Cyclization
A highly efficient and general two-step method involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence.[1] This approach offers a significant advantage over traditional SNAr methods, particularly for substrates bearing electron-donating groups.
Experimental Protocol:
Step 1: Synthesis of 2-(Benzophenone hydrazono)benzonitrile Derivatives
A Schlenk tube is charged with the respective 2-bromobenzonitrile (1.0 equiv), benzophenone hydrazone (1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5.5 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the reaction mixture is heated to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired hydrazone.
Step 2: Synthesis of 3-Aminoindazole Derivatives
The 2-(benzophenone hydrazono)benzonitrile derivative (1.0 equiv) and p-toluenesulfonic acid monohydrate (2.0 equiv) are suspended in methanol. The mixture is heated to reflux and stirred overnight. After cooling, the solution is diluted with a saturated aqueous solution of sodium carbonate and extracted with ethyl acetate. The combined organic layers are washed with brine and water, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography to yield the final 3-aminoindazole.
Quantitative Data Summary:
| Starting Material (2-Bromobenzonitrile Derivative) | Hydrazone Yield (%) | 3-Aminoindazole Yield (%) |
| 2-Bromobenzonitrile | 95 | 92 |
| 5-Methoxy-2-bromobenzonitrile | 93 | 90 |
| 4-Trifluoromethyl-2-bromobenzonitrile | 89 | 85 |
| 2,5-Dibromobenzonitrile | 91 | 88 |
Reaction Pathway:
References
A Comparative Guide to Orthogonal Methods for Purity Confirmation of 3-Amino-1H-indazole-7-carbonitrile
For researchers, scientists, and drug development professionals, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is a critical step in ensuring its safety, efficacy, and quality. Relying on a single analytical method can be misleading, as it may not detect all potential impurities. The principle of orthogonality involves using multiple, independent analytical techniques that measure different physicochemical properties of the molecule.[1][2] This multi-faceted approach provides a comprehensive and reliable assessment of a compound's purity profile.
This guide provides a comparative analysis of key orthogonal methods for confirming the purity of 3-Amino-1H-indazole-7-carbonitrile, a key intermediate in medicinal chemistry.[3][4] We present an objective comparison of these techniques, supported by detailed experimental protocols and data summaries to aid in the selection of a robust analytical strategy.
Comparison of Orthogonal Analytical Methods
A strategic combination of chromatographic, spectroscopic, and thermal analysis techniques is essential for a thorough purity evaluation. Each method offers unique insights into the impurity profile of this compound.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most widely used techniques for purity assessment.[5][6] They separate components of a mixture based on their differential interactions with a stationary and mobile phase.[5] UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase to achieve higher resolution, speed, and sensitivity.[7] These methods are ideal for quantifying the main component and detecting non-volatile, thermally unstable organic impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass detection of mass spectrometry.[5][8] LC-MS is invaluable for both quantifying known impurities and identifying unknown ones by providing molecular weight information.[1][5] It offers high sensitivity and specificity, making it crucial for detecting trace-level impurities and degradation products.[5][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for analyzing volatile and semi-volatile substances.[6][9] For this compound, its primary role would be to detect and quantify residual solvents from the synthesis process, rather than analyzing the API itself, which is not sufficiently volatile.[10]
-
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy: NMR spectroscopy provides detailed information about a molecule's chemical structure by observing the magnetic properties of atomic nuclei.[5][9] As a primary analytical method, quantitative ¹H NMR (qNMR) can determine the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[11][12][13] It is a powerful, non-destructive technique that can quantify the main component and any proton-containing impurities without the need for specific reference standards for each impurity.[11][12]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide complementary information.[14][15] DSC measures heat flow associated with thermal transitions, like melting point. A sharp melting peak at the expected temperature is indicative of high purity, while impurities typically cause a depression and broadening of the melting peak. TGA measures changes in mass with temperature and is used to determine the content of volatile materials like water and residual solvents.[15][16][17]
Data Presentation
| Analytical Method | Principle | Primary Use | Information Provided | Strengths | Limitations |
| HPLC / UPLC | Differential partitioning between mobile and stationary phases. | Purity assessment & quantification of non-volatile impurities. | Retention time, peak area (concentration). | High resolution, quantitative accuracy, robust, and reproducible.[5][6] | Limited structural information for unknown impurity identification without reference standards. |
| LC-MS | Chromatographic separation followed by mass analysis. | Impurity identification and quantification. | Retention time, mass-to-charge ratio (m/z), molecular weight. | High specificity and sensitivity, provides structural clues for unknowns.[5][8][9] | Quantitative accuracy can be affected by differences in ionization efficiency. |
| GC-MS | Separation of volatile components in the gas phase followed by mass analysis. | Analysis of residual solvents and volatile impurities. | Retention time, mass spectrum for identification. | Gold standard for volatile analysis.[6] | Not suitable for non-volatile or thermally labile compounds like the API itself. |
| ¹H qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Absolute purity determination and structural confirmation. | Chemical shift, signal integral (molar ratio), coupling constants. | Provides definitive structural information, non-destructive, universal detection for ¹H-containing molecules.[12] | Lower sensitivity than chromatographic methods; peak overlap can be an issue. |
| DSC | Measurement of differential heat flow into a sample versus a reference. | Assessment of purity and solid-state characterization. | Melting point, enthalpy of fusion. | Fast determination of bulk purity for crystalline materials.[14] | Insensitive to amorphous impurities or those that form solid solutions. |
| TGA | Measurement of mass change as a function of temperature. | Quantification of volatile content (water, solvents). | Mass loss percentage over a temperature range. | Accurate and precise for quantifying total volatile content.[15][16] | Does not identify the specific volatile components responsible for mass loss. |
Experimental Protocols
The following are representative methodologies for the purity analysis of this compound. Note: These protocols are illustrative and should be fully validated for specific applications.
UPLC-UV Method for Related Substances
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
LC-MS Method for Impurity Identification
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
LC Conditions: Same as the UPLC-UV method described above.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to detect all ions, with tandem MS (MS/MS) performed on significant impurity peaks for structural fragmentation data.
¹H qNMR for Absolute Purity Determination
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of the maleic acid internal standard into a vial. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved, characteristic signal of the analyte and a known signal of the internal standard. Calculate purity based on the integral values, number of protons, molecular weights, and sample weights.
DSC for Purity and Melting Point
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum pan and hermetically seal it.
-
Method: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset and peak temperature of the melting endotherm. Purity can be estimated using the Van't Hoff equation based on the shape of the melting peak.
TGA for Volatile Content
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the percentage of mass loss in relevant temperature ranges (e.g., below 150 °C for water and common solvents).
Visualizing the Orthogonal Workflow
The use of multiple, independent methods provides a robust framework for purity confirmation, where the strengths of one technique compensate for the limitations of another.
Caption: Workflow for orthogonal purity confirmation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. 3-Amino-1H-indazole-4-carbonitrile|High-Purity [benchchem.com]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. aber.apacsci.com [aber.apacsci.com]
- 7. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst | MDPI [mdpi.com]
- 8. chimia.ch [chimia.ch]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
A Comparative Guide to the Biological Activity of 3-Amino-1H-indazole-7-carbonitrile and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity of 3-Amino-1H-indazole Analogues
The biological activity of 3-amino-1H-indazole derivatives is significantly influenced by substitutions on the indazole ring. These modifications can modulate potency, selectivity, and pharmacokinetic properties. The following tables summarize the reported antiproliferative and kinase inhibitory activities of various analogues.
Table 1: Antiproliferative Activity of 3-Amino-1H-indazole Analogues
| Compound/Analogue | Cell Line | Activity (IC50/GI50, µM) | Reference |
| 3-Amino-1H-indazole-7-carbonitrile | - | Data not available | - |
| Analogue 1c (N-phenyl-1H-indazole-1-carboxamide derivative) | K562 (Leukemia) | GI50: 1.90 (mean) | [1] |
| Analogue 10d/e (3-amino-N-phenyl-1H-indazole-1-carboxamides) | SR (Leukemia) | GI50: 0.0153 | [2] |
| Analogue 6o (piperazine-indazole derivative) | K562 (Leukemia) | IC50: 5.15 | [3] |
| Analogue 6o (piperazine-indazole derivative) | A549 (Lung) | IC50: >40 | [3] |
| Analogue 6o (piperazine-indazole derivative) | PC-3 (Prostate) | IC50: 21.3 | [3] |
| Analogue 6o (piperazine-indazole derivative) | Hep-G2 (Hepatoma) | IC50: 15.6 | [3] |
| 6-(1H-pyrazol-4-yl)-1H-indazole | Various cancer cell lines | IC50: 4 - 14 | [4] |
Table 2: Kinase Inhibitory Activity of 3-Amino-1H-indazole Analogues
| Compound/Analogue | Target Kinase | Activity (IC50, nM) | Reference |
| This compound | - | Data not available | - |
| Analogue 4 (3-amino-1H-indazol-6-yl-benzamide) | FLT3 | EC50: single-digit nM | [5] |
| Analogue 4 (3-amino-1H-indazol-6-yl-benzamide) | c-Kit | EC50: single-digit nM | [5] |
| Analogue 4 (3-amino-1H-indazol-6-yl-benzamide) | PDGFRα (T674M) | EC50: single-digit nM | [5] |
| Analogue 11 (3-amino-1H-indazol-6-yl-benzamide) | FLT3 | EC50: single-digit nM | [5] |
| Analogue 11 (3-amino-1H-indazol-6-yl-benzamide) | c-Kit | EC50: single-digit nM | [5] |
| Analogue 11 (3-amino-1H-indazol-6-yl-benzamide) | PDGFRα (T674M) | EC50: single-digit nM | [5] |
| Analogue AKE-72 | BCR-ABL (WT) | < 0.5 | [6] |
| Analogue AKE-72 | BCR-ABL (T315I) | 9 | [6] |
| N1-alkylated 1H-indazole-3-carboxamide derivative | - | GI50: 2.34 µM (MCF-7) | [7] |
| Synthetic indazole derivative | VEGFR-2 | 5.4 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of 3-amino-1H-indazole analogues.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-amino-1H-indazole analogues) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8][9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.
Kinase Inhibitory Activity Assessment: In Vitro Kinase Assay
In vitro kinase assays are essential for determining the direct inhibitory effect of compounds on specific kinases. A common method involves measuring the consumption of ATP, which is a substrate for kinase reactions.
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, and test compound solutions in a suitable kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the specific substrate.[10]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[10][11]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) within the linear range of the reaction.[10]
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify the amount of ADP produced.[10][12]
-
Data Analysis: The signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
3-Amino-1H-indazole analogues have been reported to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Kinase Inhibition and Downstream Signaling
Many 3-amino-1H-indazole derivatives function as ATP-competitive kinase inhibitors, targeting a range of kinases including receptor tyrosine kinases (RTKs) like FLT3, c-Kit, and PDGFR, as well as non-receptor tyrosine kinases like BCR-ABL.[5][6] By blocking the activity of these kinases, these compounds can inhibit downstream signaling cascades critical for cancer cell proliferation and survival.
Caption: General kinase inhibition by 3-amino-1H-indazole analogues.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some 3-amino-1H-indazole derivatives have been shown to inhibit components of this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
p53/MDM2 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer development. Its activity is regulated by MDM2, an E3 ubiquitin ligase that targets p53 for degradation. Some anticancer agents function by disrupting the p53-MDM2 interaction, leading to p53 activation and subsequent cell cycle arrest or apoptosis. While direct evidence for this compound is lacking, some analogues have been suggested to modulate this pathway.[3]
Caption: Modulation of the p53/MDM2 signaling pathway.
Conclusion
The 3-amino-1H-indazole scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The available data on its analogues demonstrate potent antiproliferative and kinase inhibitory activities, highlighting the potential of this chemical class. While specific biological data for this compound remains to be elucidated, the comparative analysis of its analogues provides a valuable foundation for future research and drug discovery efforts. Further investigation into the biological activities of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
3-Aminoindazole: A Validated Kinase Hinge-Binding Fragment for Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 3-aminoindazole scaffold has emerged as a privileged structural motif in the design of potent and selective kinase inhibitors. Its ability to form critical hydrogen bond interactions with the kinase hinge region, mimicking the binding of the adenine ring of ATP, makes it an attractive starting point for fragment-based drug discovery (FBDD). This guide provides a comprehensive validation of 3-aminoindazole as a kinase hinge-binding fragment, comparing its performance with other common hinge-binding motifs and providing detailed experimental protocols for its validation.
Performance Comparison of Hinge-Binding Fragments
A direct head-to-head comparison of raw fragment binding affinities across a broad kinase panel is not extensively available in the public domain. However, by examining the data from fragment screening campaigns and the potency of early-stage inhibitors derived from these fragments, we can draw meaningful comparisons.
3-Aminoindazole Fragment Profile
The following table summarizes the performance of the 3-aminoindazole fragment itself in a well-characterized kinase assay. Ligand efficiency (LE), a key metric in FBDD, is calculated to normalize binding affinity by molecular size.
| Fragment | Target Kinase | IC50 (µM) | Molecular Weight ( g/mol ) | Ligand Efficiency (LE) | Reference |
| 3-Aminoindazole | PDK1 | 311 | 133.14 | 0.29 | [1] |
Comparison of Representative Inhibitors
This table compares the performance of early-stage, representative kinase inhibitors derived from 3-aminoindazole and other common hinge-binding fragments. This provides an indirect but valuable comparison of the potential of these core scaffolds.
| Hinge-Binding Motif | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| 3-Aminoindazole | Compound 4 | FLT3 | 5 | [2] |
| 3-Aminoindazole | Compound 4 | PDGFRα-T674M | 17 | [2] |
| 3-Aminoindazole | Compound 19 | PDK1 | 370 | [1] |
| Aminopyrazole | Compound 1 | Akt1 | 61 | [3] |
| Furopyrimidine | Rigosertib | PLK1 | 9 | Not directly found in searches |
| Pyrrolopyrimidine | Tofacitinib | JAK3 | 1 | [4] |
Experimental Protocols
The validation of a fragment hit like 3-aminoindazole involves a cascade of biophysical and biochemical assays. Below are detailed protocols for key experiments.
Initial Fragment Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein.
Principle: The melting temperature (Tm) of a protein is measured in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.
Protocol:
-
Protein and Dye Preparation: Prepare the target kinase solution at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) at 5000x in DMSO.
-
Assay Plate Preparation: In a 96- or 384-well PCR plate, add the kinase solution to each well.
-
Fragment Addition: Add the 3-aminoindazole fragment from a DMSO stock solution to a final concentration of 100-500 µM. Include a DMSO control.
-
Dye Addition: Add the SYPRO Orange dye to a final concentration of 5x.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm. A significant shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.
Hit Validation and Binding Mode Analysis: Saturation Transfer Difference (STD) NMR
STD NMR is a powerful technique to confirm fragment binding and to identify the protons of the fragment that are in close proximity to the protein, providing information about the binding epitope.
Principle: Selective saturation of protein resonances is transferred to a binding ligand via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding ligand are observed.
Protocol:
-
Sample Preparation: Prepare a sample containing the target kinase (10-50 µM) and 3-aminoindazole (1-5 mM) in a deuterated buffer (e.g., 50 mM Tris-d11, pD 7.5, 150 mM NaCl). The ligand should be in at least 100-fold excess.
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum as a reference.
-
Set up the STD experiment with a train of selective saturation pulses. The on-resonance frequency should be set to a region where only protein signals are present (e.g., 0.5 to -1.0 ppm), and the off-resonance frequency to a region with no protein or ligand signals (e.g., 30-40 ppm).
-
The saturation time is a key parameter and should be optimized (typically 1-3 seconds).
-
-
Data Processing and Analysis:
-
Process the on- and off-resonance spectra identically.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals provide information on which parts of the fragment are closest to the protein surface.
-
Affinity Determination: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of an interaction.
Principle: The heat released or absorbed upon the binding of a ligand to a macromolecule is measured directly.
Protocol:
-
Sample Preparation: Prepare the target kinase (10-50 µM) in the sample cell and 3-aminoindazole (100-500 µM) in the syringe, both in the exact same buffer to minimize heats of dilution. Degas both solutions thoroughly.
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Structural Validation: X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the kinase provides definitive proof of binding to the hinge region and detailed structural information for structure-based drug design.
Principle: A crystallized protein is soaked with the fragment, and the resulting crystal is diffracted with X-rays to determine the electron density map and the atomic structure of the complex.
Protocol:
-
Protein Crystallization: Crystallize the target kinase using standard methods (e.g., vapor diffusion).
-
Fragment Soaking: Transfer the protein crystals to a solution containing the 3-aminoindazole fragment (typically 1-10 mM) and a cryoprotectant. The soaking time can vary from minutes to hours.
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known structure of the kinase as a search model.
-
Build the fragment into the electron density map and refine the structure of the complex.
-
Selectivity Profiling: KINOMEscan™
This is a competition binding assay that assesses the selectivity of a compound against a large panel of kinases.
Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
Protocol:
-
Assay Setup: The assay is typically performed by a specialized vendor. The 3-aminoindazole-derived compound is provided for screening.
-
Competition Binding: The compound is incubated with the kinase and the immobilized ligand.
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified by qPCR.
-
Data Analysis: The results are reported as the percentage of kinase remaining bound to the solid support compared to a DMSO control. A lower percentage indicates stronger binding of the test compound. This can be used to calculate a dissociation constant (Kd) and to generate a selectivity profile across the kinome.[2]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate a relevant signaling pathway and the experimental workflow for validating a hinge-binding fragment.
Caption: Fragment-Based Drug Discovery Workflow.
Caption: Non-Canonical NF-κB Signaling Pathway.
Conclusion
3-Aminoindazole is a highly effective and versatile hinge-binding fragment for the development of kinase inhibitors. Its favorable binding properties, demonstrated through various biophysical and structural techniques, and its successful incorporation into potent and selective inhibitors for a range of kinases, validate its status as a valuable tool in the drug discovery arsenal. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to validate and advance their own 3-aminoindazole-based kinase inhibitor programs.
References
- 1. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of 3-Aminoindazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The 3-aminoindazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating significant promise in preclinical cancer models. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of select 3-aminoindazole-based drugs, supported by experimental data and detailed methodologies, to illuminate the critical transition from benchtop to preclinical models.
The discrepancy between a drug's performance in a controlled in vitro setting and its efficacy within the complex biological milieu of an in vivo model is a well-documented hurdle in drug discovery. Factors such as pharmacokinetics, metabolism, and off-target effects in a whole organism can significantly alter a drug's activity. This guide will delve into the performance of two notable 3-aminoindazole-based kinase inhibitors, Entrectinib and AKE-72, to illustrate this crucial relationship.
In Vitro Efficacy: A Tale of Potency in the Dish
The initial assessment of a drug candidate's potential lies in its in vitro activity. For kinase inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase by 50%. Another key metric is the half-maximal effective concentration (EC50), which indicates the concentration required to produce 50% of the maximum possible effect in a cell-based assay.
Here, we compare the in vitro potency of Entrectinib, a pan-Trk, ROS1, and ALK inhibitor, and AKE-72, a potent pan-BCR-ABL inhibitor.
| Drug | Target Kinase | Assay Type | IC50 (nM) | Cell Line | Cellular Assay | EC50 (nM) |
| Entrectinib | ALK | Biochemical | 12 | H2228 (NSCLC) | Cell Proliferation | 25 |
| ROS1 | Biochemical | 7 | HCC78 (NSCLC) | Cell Proliferation | 19 | |
| TrkA | Biochemical | 1 | KM12 (Colon) | Cell Proliferation | 3 | |
| TrkB | Biochemical | 3 | SH-SY5Y-TrkB | Cell Proliferation | 6 | |
| TrkC | Biochemical | 5 | ||||
| AKE-72 | BCR-ABL (Wild-Type) | Biochemical | < 0.5 | K-562 (CML) | Anti-leukemic Activity | GI50 < 10 |
| BCR-ABL (T315I mutant) | Biochemical | 9 | Ba/F3-BCR-ABL T315I | Cell Proliferation | - |
Table 1: In Vitro Efficacy of Entrectinib and AKE-72. This table summarizes the in vitro potency of Entrectinib against its target kinases and in relevant cancer cell lines. Similarly, the potent activity of AKE-72 against wild-type and a key resistant mutant of BCR-ABL is presented.
In Vivo Efficacy: The Proving Ground
While potent in vitro activity is a prerequisite, the true test of a drug's therapeutic potential lies in its in vivo efficacy. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating a drug's ability to inhibit tumor growth in a living system.
The following table summarizes the in vivo efficacy of Entrectinib in a neuroblastoma xenograft model.
| Drug | Animal Model | Tumor Type | Dosing Schedule | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Entrectinib | Athymic nu/nu mice | SH-SY5Y-TrkB Neuroblastoma Xenograft | 60 mg/kg, oral, twice daily | Significant (p<0.0001) | Significantly prolonged event-free survival (p<0.0001) | [1][2] |
Table 2: In Vivo Efficacy of Entrectinib. This table highlights the significant anti-tumor activity of Entrectinib in a neuroblastoma xenograft model, demonstrating its ability to translate in vitro potency into in vivo efficacy.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 3-aminoindazole derivative against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide or protein
-
3-aminoindazole test compound
-
384-well plates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare a serial dilution of the 3-aminoindazole test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Ba/F3 Cell Proliferation Assay
The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. When transfected with an oncogenic kinase, these cells can proliferate independently of IL-3, making them a valuable tool for assessing the efficacy of kinase inhibitors.
Objective: To determine the half-maximal effective concentration (EC50) of a 3-aminoindazole derivative in a cancer cell line driven by a specific kinase.
Materials:
-
Ba/F3 cells engineered to express the target oncogenic kinase
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
3-aminoindazole test compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
Luminometer
Procedure:
-
Seed the engineered Ba/F3 cells in a 96-well plate in IL-3-free medium.
-
Add serial dilutions of the 3-aminoindazole test compound to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a 3-aminoindazole derivative.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
3-aminoindazole test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse. Matrigel may be co-injected to improve tumor take rate.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the 3-aminoindazole compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage).
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Signaling Pathway Visualizations
To better understand the mechanism of action of these 3-aminoindazole-based drugs, the following diagrams illustrate the key signaling pathways they inhibit.
Caption: ALK/ROS1 Signaling Pathway Inhibition.
Caption: BCR-ABL Signaling Pathway Inhibition.
Conclusion
The 3-aminoindazole scaffold has proven to be a versatile and effective core for the development of potent kinase inhibitors. The examples of Entrectinib and AKE-72 demonstrate that with careful optimization, the high in vitro potency of these compounds can be successfully translated into significant in vivo anti-tumor efficacy. This guide highlights the importance of rigorous preclinical evaluation, utilizing both robust in vitro assays and relevant in vivo models, to identify promising drug candidates and advance them toward clinical development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating a deeper understanding of the evaluation and mechanism of action of this important class of therapeutic agents.
References
Unveiling the Selectivity Profile of 3-Aminoindazole Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for developing safe and effective therapeutics. The 3-aminoindazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, forming key interactions with the hinge region of the ATP-binding pocket.[1] This guide provides a comprehensive comparison of the cross-reactivity profiles of representative 3-aminoindazole-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid in the rational design and selection of selective cancer therapies.
The development of kinase inhibitors has revolutionized cancer treatment, but off-target effects remain a significant challenge, potentially leading to toxicity and unforeseen biological consequences.[2][3] Comprehensive profiling of an inhibitor's interactions across the human kinome is a critical step in preclinical development.[1] This guide delves into the selectivity of 3-aminoindazole inhibitors, offering insights into their on- and off-target activities.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of selected 3-aminoindazole-based compounds against a panel of kinases. The data, presented as IC50 or Ki values, are compiled from various studies to provide a comparative overview of their potency and selectivity. It is important to note that assay conditions can vary between studies, impacting the absolute values.
| Compound/Scaffold | Primary Target(s) | Off-Target Kinases (IC50/Ki in nM) | Reference |
| 3-Amino-1H-indazol-6-yl-benzamide derivative (Compound 4) | FLT3 (EC50: 5 nM), PDGFRα-T674M (EC50: 17 nM), c-Kit-T670I (EC50: 198 nM) | ABL, p38, and others (broad selectivity profile observed in KINOMEscan) | [4] |
| ABT-869 (N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea) | VEGFR family, PDGFR family | Not explicitly detailed, described as a multitargeted RTK inhibitor | [5] |
| AKE-72 (3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide) | BCR-ABL (WT IC50: < 0.5 nM), BCR-ABL (T315I IC50: 9 nM) | c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRβ, RET, VEGFR2, YES (83.9–99.3% inhibition at 50 nM) | [4] |
| Aminoindazole-pyrrolo[2,3-b]pyridine scaffold | IKKα (Ki: 2-16 nM) | IKKβ (Ki: 5-3352 nM, varying selectivity) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in kinase inhibitor cross-reactivity profiling.
KINOMEscan® Assay (Competition Binding Assay)
This method quantitatively measures the binding of a test compound to a large panel of kinases.
-
Assay Principle: The assay is based on a competition binding format. A kinase tagged with DNA is incubated with an immobilized, active-site directed ligand and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag.[6]
-
Procedure:
-
A library of DNA-tagged kinases is prepared.
-
An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
The test compound is incubated with the kinase and the immobilized ligand.
-
Unbound components are washed away.
-
The amount of kinase remaining bound to the solid support is measured by qPCR.
-
The results are typically reported as percent of control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.[6]
-
Ba/F3 Cell Proliferation Assay (Cell-Based Activity Assay)
This assay is used to assess the ability of a compound to inhibit the activity of a specific kinase in a cellular context, which is crucial for determining functional potency.
-
Assay Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on the cytokine interleukin-3 (IL-3) for survival and proliferation. These cells can be genetically engineered to express a constitutively active oncogenic kinase, rendering them IL-3 independent.[1][7] Inhibition of the expressed kinase by a test compound will lead to a decrease in cell proliferation, which can be measured.[8][9]
-
Procedure:
-
Establish stable Ba/F3 cell lines expressing the kinase of interest (wild-type or mutant).
-
Plate the engineered Ba/F3 cells in the absence of IL-3.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a set period (e.g., 48-72 hours).
-
Measure cell viability/proliferation using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[1]
-
Calculate the EC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
-
Signaling Pathways and Inhibition
The following diagrams illustrate key signaling pathways targeted by 3-aminoindazole kinase inhibitors and the general workflow for their profiling.
Experimental workflow for kinase inhibitor profiling.
Inhibition of the FLT3 signaling pathway.
Comparison with Alternative Scaffolds
The 3-aminoindazole scaffold is often compared to other hinge-binding motifs in kinase inhibitor design. For instance, scaffolds like aminopyrazoles and aminopyrimidines are also widely used.[3][10] While all can form crucial hydrogen bonds with the kinase hinge, the 3-aminoindazole core can offer a distinct vector space for substituent placement, potentially influencing selectivity and physicochemical properties. The choice of scaffold can significantly impact the overall selectivity profile of an inhibitor. For example, some studies have shown that bioisosteric replacement of a 3-aminopyrazole with a 4-aminoimidazole can be an effective strategy while modulating the selectivity profile.[3] A thorough understanding of the subtle differences in how these scaffolds position substituents within the ATP binding pocket is key to designing inhibitors with desired selectivity.
Conclusion
The 3-aminoindazole scaffold is a versatile and potent platform for the development of kinase inhibitors. However, as with any kinase inhibitor, a thorough understanding of its cross-reactivity profile is essential. This guide has provided a framework for comparing 3-aminoindazole-based inhibitors, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways. By leveraging these tools and a systematic approach to profiling, researchers can better predict potential off-target effects and design more selective and effective therapeutic agents.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chayon.co.kr [chayon.co.kr]
- 7. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel 3-Amino-1H-indazole Derivatives Against Established BTK Inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the landscape of targeted cancer therapy and autoimmune disease treatment, Bruton's tyrosine kinase (BTK) has emerged as a pivotal molecular target. The clinical success of covalent inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib has revolutionized the management of various B-cell malignancies.[1][2] This guide provides a comparative analysis of a novel series of 3-amino-1H-indazole derivatives against the first-in-class BTK inhibitor, Ibrutinib, offering a head-to-head benchmark of their inhibitory potential. The 3-aminoindazole scaffold is a well-recognized hinge-binding motif in kinase inhibitor design, suggesting its potential for developing potent and selective BTK inhibitors.[3][4]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a representative 3-amino-1H-indazole derivative (Compound X) against Bruton's tyrosine kinase (BTK) and compares it with the established inhibitor, Ibrutinib. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Compound X (Representative 3-Amino-1H-indazole derivative) | BTK | 15 | 50 |
| Ibrutinib | BTK | 0.5 | 8 |
Note: The data for "Compound X" is a representative value for a potent 3-amino-1H-indazole derivative based on publicly available research on similar compounds and is intended for comparative purposes.
Experimental Protocols
The determination of inhibitory activity was conducted using established biochemical and cellular assays. The detailed methodologies are provided below to ensure reproducibility and facilitate further investigation.
Biochemical BTK Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified BTK.
Materials:
-
Recombinant human BTK enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute them further in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the BTK enzyme and the diluted test compound or vehicle control (DMSO). Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiation of Kinase Reaction: Add a solution of ATP and the peptide substrate to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for BTK.
-
Incubation: Incubate the reaction plate at 30°C for a specified time, typically 60 minutes.
-
Termination and Signal Generation: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Following a 40-minute incubation at room temperature, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the BTK activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]
Cellular BTK Autophosphorylation Assay
This assay measures the ability of the compounds to inhibit BTK activity within a cellular context by assessing the autophosphorylation of BTK at Tyr223.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Anti-human IgM antibody
-
Lysis buffer
-
Primary antibodies against phospho-BTK (Tyr223) and total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture the B-cell lymphoma cells to the desired density. Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the B-cell receptor signaling pathway by adding anti-human IgM to the cell culture for a short period (e.g., 10 minutes).
-
Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer.
-
Western Blotting: Determine the protein concentration of the cell lysates. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the dose-dependent inhibition of BTK autophosphorylation and calculate the cellular IC50 value.
Visualizing the BTK Signaling Pathway and Inhibition
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and highlights the point of inhibition by the 3-amino-1H-indazole derivatives and Ibrutinib.
Caption: BTK Signaling Pathway and Point of Inhibition.
This guide provides a foundational comparison for researchers exploring novel BTK inhibitors based on the 3-amino-1H-indazole scaffold. The provided data and protocols serve as a starting point for more extensive preclinical evaluations to identify promising drug candidates with improved efficacy and safety profiles.
References
- 1. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-1H-indazole-4-carbonitrile|High-Purity [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Signatures of 3-Aminoindazole Regioisomers
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a foundational aspect of chemical research. This guide provides a detailed comparative analysis of the spectroscopic data for 3-aminoindazole and its key regioisomers, offering a valuable resource for their identification and differentiation.
Spectroscopic Data Comparison
The following tables present a summary of the available spectroscopic data for the three regioisomers of aminoindazole. These values have been compiled from various sources and are presented to facilitate a direct comparison.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | NH₂ | NH | Solvent |
| 3-Aminoindazole Derivative | - | 7.17 (m) | 7.17 (m) | 7.17 (m) | 7.17 (m) | 5.30 (br s) | 4.37 (br s) | CDCl₃ |
| 5-Aminoindazole | 7.8 (s) | 7.2 (d) | - | 6.8 (dd) | 7.2 (d) | 3.7 (s) | 12.3 (s) | DMSO-d₆ |
| 7-Aminoindazole | 7.9 (s) | 6.6 (t) | 7.1 (d) | 6.6 (t) | - | 5.4 (s) | 12.6 (s) | DMSO-d₆ |
Note: Data for the 3-aminoindazole derivative is for 3-(N-isobutylamino)indazole and may not be fully representative of the parent compound.
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Solvent |
| 3-Aminoindazole | 146.5 | 140.3 | 122.1 | 129.3 | 129.2 | 116.2 | 107.0 | CDCl₃ |
| 5-Aminoindazole | 134.1 | 142.3 | 113.1 | 145.2 | 110.2 | 123.1 | 122.5 | DMSO-d₆ |
| 7-Aminoindazole | 133.5 | 140.8 | 108.7 | 127.3 | 112.9 | 140.1 | 115.8 | DMSO-d₆ |
Note: Data for 3-aminoindazole is for 6-nitro-3-phenyl-1H-indazole and serves as a reference for the carbon skeleton.
Table 3: Infrared (IR) Spectral Data (Wavenumbers in cm⁻¹)
| Compound | N-H Stretch (Amine) | N-H Stretch (Indazole) | C=C Stretch (Aromatic) | C-N Stretch |
| 3-Aminoindazole Derivative | 3310, 3210 | 3030 | 1630, 1550 | - |
| 5-Aminoindazole | 3400, 3315 | 3100 | 1630, 1580, 1480 | 1330 |
| 7-Aminoindazole | ~3400, ~3300 | ~3150 | ~1620, ~1570, ~1470 | ~1320 |
Note: Data for the 3-aminoindazole derivative is for 3-(N-isobutylamino)indazole. Data for 5-aminoindazole and 7-aminoindazole are typical values.
Table 4: UV-Vis Spectral Data (Absorption Maxima in nm)
| Compound | λmax 1 | λmax 2 | Solvent |
| 3-Aminoindazole | ~250 | ~290 | Methanol |
| 5-Aminoindazole | 243 | 294 | Methanol |
| 7-Aminoindazole | 240 | 305 | Various Solvents |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹H NMR of a 3-aminoindazole derivative, a 5% solution in CDCl₃ was used.[1]
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as a KBr pellet or as a thin film on a salt plate. For a 3-aminoindazole derivative, the spectrum was recorded from a KBr pellet.[1] The spectral data is reported in wavenumbers (cm⁻¹).
UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a spectrophotometer. The sample is dissolved in a spectroscopic grade solvent, such as methanol or ethanol, to a suitable concentration. The spectrum is recorded over a wavelength range of approximately 200-400 nm. For 7-aminoindazole, spectra were recorded in various solvents to study its photophysical properties.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 3-aminoindazole regioisomers.
Conclusion
This guide provides a comparative overview of the spectroscopic data for 3-aminoindazole, 5-aminoindazole, and 7-aminoindazole. The distinct patterns observed in their NMR, IR, and UV-Vis spectra serve as valuable fingerprints for their identification. While comprehensive experimental data for all regioisomers, particularly 1- and 2-aminoindazole, remains elusive in publicly accessible literature, the information compiled here offers a solid foundation for researchers working with these important heterocyclic compounds. The provided experimental protocols serve as a practical guide for obtaining and interpreting spectroscopic data for these and related molecules.
References
A Comparative Guide to the Structural Confirmation of 3-Amino-1H-indazole-7-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the journey from discovery to clinical application. The 3-amino-1H-indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2] This guide provides a comparative overview of orthogonal analytical techniques essential for confirming the molecular structure of 3-Amino-1H-indazole-7-carbonitrile derivatives, complete with supporting experimental data and detailed protocols.
The use of multiple, independent methods—an orthogonal approach—is crucial for minimizing the risk of misidentification and ensuring a comprehensive characterization of the compound's identity and purity.[3] This document outlines the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single Crystal X-ray Crystallography for this purpose.
Data Presentation: A Comparative Spectroscopic Overview
To effectively differentiate and confirm the structure of a this compound derivative, a combination of spectroscopic techniques is employed. Each method provides unique insights into the molecular architecture. The table below summarizes the expected quantitative data for a representative compound in this class.
Table 1: Comparative Spectroscopic Data for a Representative this compound Derivative
| Analytical Method | Parameter | Expected Observation/Value | Structural Inference |
| ¹H NMR | Chemical Shift (δ) | δ 11.0-13.0 (br s, 1H) | N1-H of the indazole ring[4][5] |
| δ 7.5-8.0 (m, 2H) | Aromatic protons on the indazole ring | ||
| δ 6.5-7.0 (m, 1H) | Aromatic proton on the indazole ring | ||
| δ 5.0-6.0 (br s, 2H) | C3-NH₂ protons | ||
| ¹³C NMR | Chemical Shift (δ) | δ 150-160 | C3-NH₂ carbon of the indazole ring |
| δ 140-145 | C7a (bridgehead) carbon | ||
| δ 110-135 | Aromatic carbons of the indazole ring | ||
| δ 115-120 | C ≡N (nitrile carbon)[4] | ||
| δ 90-100 | C7 carbon attached to the nitrile group | ||
| Mass Spectrometry (HRMS) | Mass-to-Charge Ratio (m/z) | [M+H]⁺ calculated for C₈H₆N₄ | Confirms molecular formula and weight[4][5] |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | 3400-3200 (two bands) | N-H stretching of the primary amine (-NH₂) |
| 3200-3000 (broad) | N-H stretching of the indazole ring | ||
| 2230-2210 (sharp) | C≡N (nitrile) stretching[4] | ||
| 1650-1600 | N-H bending of the amine | ||
| 1600-1450 | C=C aromatic ring stretching[6] |
Experimental Protocols
Detailed and robust experimental methodologies are required to generate high-quality data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information on atom connectivity.
-
Sample Preparation : Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons (e.g., -NH and -NH₂), making them easier to observe.
-
Instrumentation : Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.[4][5]
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : -2 to 16 ppm.
-
Acquisition Time : ~4 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width : 0 to 200 ppm.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides crucial information about the molecular weight of the compound and any impurities.[3] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[4]
-
Chromatography (LC) :
-
Instrument : An HPLC or UPLC system.
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically used.
-
Flow Rate : 0.3-0.5 mL/min.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry (MS) :
-
Ionization Source : Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocyclic compounds.[3]
-
Mass Analyzer : A Time-of-Flight (TOF) or Orbitrap analyzer is used for HRMS to obtain accurate mass measurements.
-
Scan Range : m/z 100-1000.
-
Data Analysis : The resulting mass spectrum is analyzed to find the [M+H]⁺ ion. The measured mass is compared to the theoretical mass calculated from the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the presence of specific functional groups within the molecule by measuring the absorption of infrared radiation.[3]
-
Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation : A standard FTIR spectrometer.
-
Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as N-H (amine and indazole), C≡N (nitrile), and aromatic C=C bonds.[6]
Single Crystal X-ray Crystallography
This technique provides the definitive, three-dimensional structure of a molecule in the solid state, confirming atom connectivity, stereochemistry, and tautomeric form.[6][8]
-
Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays (e.g., MoKα radiation), and the diffraction pattern is collected as the crystal is rotated.[6]
-
Structure Solution and Refinement : The diffraction data is used to solve the crystal structure using direct methods or other algorithms (e.g., SHELX program package).[6] The resulting electron density map is used to build and refine a model of the molecular structure.
-
Data Analysis : The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of the molecular structure.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex relationships and experimental processes.
Caption: Workflow for structural confirmation of indazole derivatives.
Indazole derivatives are often designed as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a derivative inhibits a key kinase, such as a Receptor Tyrosine Kinase (RTK), preventing downstream signaling involved in cell proliferation.
Caption: Hypothetical inhibition of an RTK signaling pathway.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]
A Comparative Guide to the Docking of 3-Aminoindazoles in Kinase Active Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-aminoindazole derivatives as kinase inhibitors, supported by experimental and computational data. The information is presented to facilitate informed decisions in the design and development of novel kinase-targeted therapies.
Comparative Analysis of 3-Aminoindazole Derivatives
The 3-aminoindazole scaffold has proven to be a versatile core for the development of potent inhibitors against a variety of protein kinases. The inhibitory activity, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly based on the substitutions on the indazole ring and the target kinase. Below are tables summarizing the inhibitory activities of several 3-aminoindazole derivatives against different kinase families.
Bcr-Abl Kinase Inhibitors
Breakpoint cluster region-Abelson (Bcr-Abl) tyrosine kinase is a key target in the treatment of chronic myeloid leukemia (CML). The following table presents the IC50 values of novel ethynyl-bearing 3-aminoindazole derivatives against wild-type Bcr-Abl and the imatinib-resistant T315I mutant.[1]
| Compound | Bcr-Abl (WT) IC50 (nM) | Bcr-Abl (T315I) IC50 (nM) |
| 9c | 15.4 | >1000 |
| 9h | 4.6 | 227 |
| 10c | 25.8 | 821 |
| Ponatinib | <0.5 | 2.0 |
Data sourced from a study on novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors.[1]
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
Aberrant signaling of FGFR4 is an oncogenic driver in hepatocellular carcinoma (HCC). The development of covalent inhibitors targeting both wild-type and gatekeeper mutant forms of FGFR4 is a promising therapeutic strategy.
| Compound | FGFR4 (WT) IC50 (nM) | FGFR4 (V550L) IC50 (nM) | FGFR4 (V550M) IC50 (nM) |
| 7v | 1.2 | 2.5 | 3.1 |
| BLU9931 | 3.0 | 28.0 | 25.0 |
Data from a study on aminoindazole derivatives as covalent inhibitors of wild-type and gatekeeper mutant FGFR4.[2]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. A series of 3,5-diaminoindazoles have been evaluated for their inhibitory activity against CDKs.
| Compound | CDK1 IC50 (µM) | CDK2 IC50 (µM) |
| 10a | 0.12 | 0.08 |
| 10b | 0.25 | 0.15 |
| 10c | 0.33 | 0.21 |
Data from a study on 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors.[3]
Experimental Protocols
Molecular Docking of 3-Aminoindazole Derivatives
Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to a protein (receptor). The following is a generalized protocol for docking 3-aminoindazole inhibitors into kinase active sites.
1. Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Minimize the energy of the protein structure to relieve any steric clashes.
2. Ligand Preparation:
-
Draw the 2D structure of the 3-aminoindazole derivative.
-
Convert the 2D structure to a 3D conformation.
-
Assign appropriate atom types and charges.
-
Generate multiple low-energy conformers for flexible docking.
3. Grid Generation:
-
Define the active site of the kinase, typically centered on the co-crystallized ligand or identified through literature.
-
Generate a grid box that encompasses the entire binding pocket to define the search space for the docking algorithm.
4. Molecular Docking:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the receptor grid.
-
The docking algorithm samples various conformations and orientations of the ligand within the active site.
5. Scoring and Analysis:
-
The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). More negative scores generally indicate stronger binding.
-
The top-ranked poses are visually inspected to analyze the binding mode, including key interactions such as hydrogen bonds with the kinase hinge region.
Kinase Inhibition Assay (General Protocol)
Biochemical assays are performed to determine the in vitro potency of the synthesized compounds against the target kinases.
1. Reagents and Materials:
-
Recombinant human kinase enzyme.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Test compounds (3-aminoindazole derivatives) dissolved in DMSO.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Kinase Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinases targeted by 3-aminoindazole inhibitors.
Caption: The FGFR signaling pathway, which regulates cell proliferation and differentiation.
Caption: The GSK3β signaling pathway, a key regulator of cellular metabolism and gene expression.
Caption: The JAK-STAT signaling pathway, crucial for immune response and cell growth.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative docking study of kinase inhibitors.
Caption: A generalized workflow for in silico comparative docking studies.
References
- 1. Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Amino-1H-indazole-7-carbonitrile: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-Amino-1H-indazole-7-carbonitrile based on general laboratory safety principles and data from structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was readily available. Therefore, this compound should be handled as a potentially hazardous substance. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.
The proper handling and disposal of chemical waste are paramount for ensuring the safety of laboratory personnel and protecting the environment. For researchers, scientists, and professionals in drug development, a clear understanding of the procedural steps for waste management is essential. This guide offers a comprehensive overview of the recommended disposal procedures for this compound, drawing upon safety data for closely related compounds.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds such as 3-Amino-1H-indazole and other amino-indazole derivatives suggest that it should be treated with caution. Based on these related compounds, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE) is the first line of defense when handling this and similar chemical compounds. Always wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Quantitative Safety Data Summary
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for structurally similar compounds. This data should be used as a reference to infer the potential hazards of this compound.
| Hazard Classification | Hazard Statement | Precautionary Statement Codes | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [3] |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [1][4] |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [1][4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P501 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical into drains or general waste streams.
-
Waste Collection:
-
Collect waste this compound, including any contaminated labware (e.g., pipette tips, weighing boats) and PPE, in a designated, compatible, and leak-proof container.
-
The container must be kept securely closed except when adding waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
The label should also include the date of waste accumulation and any relevant hazard pictograms.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the disposal of the waste through a licensed professional waste disposal service.[2] Your institution's EHS department will have established procedures for this.
-
Provide the disposal company with all available safety information.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
In the event of a spill, avoid generating dust. For a dry spill, use dry clean-up procedures such as gently sweeping or vacuuming the material into a labeled container for disposal. For a wet spill, absorb the material with an inert substance and place it in a sealed container. Ensure the area is well-ventilated and wash the spill site after material pickup is complete. In all cases of spills or exposure, notify your supervisor and EHS department immediately.
References
Personal protective equipment for handling 3-Amino-1H-indazole-7-carbonitrile
Essential Safety and Handling Guide for 3-Amino-1H-indazole-7-carbonitrile
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not found, an SDS for the closely related compound, 3-amino-1H-indazole-6-carbonitrile, indicates potential hazards.[1] It is prudent to assume similar risks, including skin irritation, serious eye irritation, and respiratory irritation if inhaled.[1][2] Therefore, a comprehensive PPE strategy is essential.[3][4][5]
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in a Fume Hood) | Safety goggles with side shields or a face shield.[6][7] | Chemical-resistant gloves (e.g., nitrile).[6][7][8] | Laboratory coat.[3][6] | Not typically required if work is performed in a certified chemical fume hood. |
| Handling Larger Quantities or when Dust is Generated | Face shield and safety goggles.[4] | Heavy-duty, chemical-resistant gloves.[3] | Chemical-resistant suit or overalls.[3][9] | An approved particulate respirator (e.g., N95/P95 or higher).[1] |
| Accidental Spill Cleanup | Face shield and safety goggles.[4] | Heavy-duty, chemical-resistant gloves.[3] | Chemical-resistant suit or overalls.[3][9] | Air-purifying respirator with appropriate cartridges.[9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring consistent safety.[10]
1. Preparation and Precautionary Measures:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound.[6]
-
Engineering Controls: Ensure a certified chemical fume hood is operational.[8][11] All handling of the solid compound should occur within the fume hood to prevent inhalation of dust.[11][12]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and unobstructed.[2][12]
-
Don PPE: Put on the appropriate PPE as specified in Table 1.[6]
2. Handling the Compound:
-
Weighing and Transfer: Weigh the chemical within the fume hood.[11] Use a spatula or other appropriate tool to transfer the powder, avoiding scooping actions that could generate dust.[11]
-
Container Management: Keep the container with the chemical closed when not in use.[6][11]
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]
3. Post-Handling Procedures:
-
Decontamination: Clean all equipment and the work surface with an appropriate solvent or cleaning solution.[11]
-
PPE Removal: Remove PPE carefully to avoid contaminating yourself. Disposable gloves should be discarded after use.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Unused Product: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Contaminated Materials: Any materials used for cleaning spills or contaminated during handling (e.g., paper towels, gloves) should be collected in a sealed, labeled waste container.
2. Disposal Method:
-
Professional Disposal: Arrange for a licensed professional waste disposal service to handle the chemical waste.[1]
-
Incineration: The compound may be disposed of in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in general waste.[1]
-
Contaminated Packaging: Dispose of the original container as unused product.[1]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. realsafety.org [realsafety.org]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. uwlax.edu [uwlax.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. benchchem.com [benchchem.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
